2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-9-3-8-6-2-4(5)7-8/h2H,3H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKFXTXVCASTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1N=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Topic: Chemical Structure, Synthesis, and Properties of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound represents a specialized class of stabilized C-amino triazoles. Unlike its unsubstituted parent—4-amino-1,2,3-triazole, which exists in a precarious equilibrium with open-chain diazo compounds—this N2-substituted derivative is locked in a stable aromatic 2H-tautomer. The methoxymethyl (MOM) group serves a dual function: it acts as a robust protecting group for the triazole nitrogen, preventing tautomeric shifts, and it modifies the lipophilicity profile of the scaffold. This compound is a critical building block in the synthesis of high-value pharmaceutical intermediates, particularly as a bioisostere for electron-deficient anilines or as a precursor for fused heterocyclic systems.
Structural Analysis & Electronic Properties[1]
Chemical Identity[2][3]
-
IUPAC Name: this compound
-
Molecular Formula: C
H N O -
Molecular Weight: 128.13 g/mol
-
SMILES: COCN1N=C(N)C=N1
-
Core Scaffold: 1,2,3-Triazole (2H-isomer)[1]
Tautomeric Stabilization (The "N2-Lock")
The fundamental challenge with 4-amino-1,2,3-triazoles is the Dimroth rearrangement and ring-chain tautomerism.
-
Unsubstituted Form: 4-amino-1H-1,2,3-triazole is often unstable, existing in equilibrium with diazoacetamidine.
-
N2-Substitution: Placing a substituent at the N2 position (such as the MOM group) chemically "locks" the ring into the 2H-tautomer.
-
Aromaticity: The 2H-triazole ring possesses distinct aromatic character with efficient delocalization of the 6
-electrons. Unlike the 1H-isomer, the 2H-isomer has a lower dipole moment and is generally more lipophilic.
The Methoxymethyl (MOM) Group
-
Nature: Hemiaminal ether.
-
Role: Protecting group for the acidic N-H of the triazole.
-
Stability: Stable to bases and mild reducing agents; hydrolyzed by aqueous acids (e.g., TFA, HCl) to regenerate the N-H triazole (which may then decompose or rearrange).
Synthesis Methodologies
The synthesis of This compound is non-trivial due to the regioselectivity required during the alkylation step. The most robust route involves the nitration of the triazole core followed by protection and reduction.
Mechanistic Pathway (Graphviz)
Caption: Step-wise synthesis via nitration-alkylation-reduction sequence. N2-alkylation is thermodynamically favored in certain solvent systems.
Detailed Experimental Protocol
Step 1: Regioselective Alkylation
Objective: Install the MOM group at N2.
-
Reagents: 4-Nitro-1H-1,2,3-triazole (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.1 eq), Diisopropylethylamine (DIPEA, 1.2 eq).
-
Solvent: Anhydrous THF or DCM (0.2 M).
-
Procedure:
-
Cool the solution of 4-nitro-triazole and DIPEA to 0°C under inert atmosphere (N
). -
Add MOM-Cl dropwise (Caution: MOM-Cl is a carcinogen; use appropriate safety containment).
-
Stir at 0°C for 1 hour, then warm to RT for 4 hours.
-
Workup: Quench with water, extract with DCM.
-
Purification: Silica gel chromatography. The N2-isomer is typically less polar (higher R
) than the N1-isomer due to symmetry and lower dipole moment.
-
Step 2: Nitro Reduction
Objective: Convert the nitro group to the primary amine without cleaving the MOM group.
-
Reagents: 2-MOM-4-nitro-2H-1,2,3-triazole, 10% Pd/C (10 wt%), Hydrogen gas (balloon).
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve the nitro compound in alcohol.
-
Add catalyst carefully.
-
Stir under H
atmosphere for 2-6 hours. Monitor by TLC (Amine will be more polar and stain with Ninhydrin). -
Filtration: Filter through Celite to remove Pd/C.
-
Isolation: Concentrate in vacuo. The product is an off-white solid or oil, often used immediately due to oxidation sensitivity.
-
Chemical Properties & Reactivity Profile[3]
Physicochemical Data Summary
| Property | Value / Description | Note |
| Physical State | Solid or Viscous Oil | Depends on purity/crystallinity |
| Solubility | DMSO, Methanol, DCM | Poor solubility in water |
| pKa (Amine) | ~2.5 - 3.5 | Weakly basic (electron-withdrawing ring) |
| Stability | Acid-Sensitive | MOM group hydrolyzes at pH < 4 |
| Reactivity | Nucleophilic (Amine) | Reacts with acid chlorides, isocyanates |
Key Reactivity Pathways
A. Nucleophilic Acylation (Amide Formation)
The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the triazole ring.
-
Conditions: Requires activated electrophiles (e.g., acid chlorides, anhydrides) or coupling agents (HATU/EDC).
-
Application: Synthesis of kinase inhibitors where the triazole acts as a hinge-binder.
B. Diazotization (Sandmeyer Chemistry)
The amine can be converted to a diazonium salt using NaNO
-
Utility: Allows replacement of the amino group with Halogens (Cl, Br, I) or Azides, accessing 4-functionalized-2-substituted triazoles.
C. Deprotection (MOM Cleavage)
-
Reagent: 4M HCl in Dioxane or TFA/DCM.
-
Outcome: Removal of the MOM group yields the free 4-amino-1H-1,2,3-triazole.
-
Risk: The free amine is unstable and may decompose. Deprotection is usually performed after the amine has been derivatized (e.g., into an amide), stabilizing the core.
Applications in Drug Discovery[5]
Bioisosterism
The 2-substituted-4-amino-1,2,3-triazole moiety is a recognized bioisostere for:
-
Amides: The planar geometry and H-bond donor/acceptor pattern mimic a trans-amide bond.
-
Anilines: It presents a primary amine in an aromatic context but with reduced basicity, reducing potential hERG liability often associated with basic amines.
Scaffold for Kinase Inhibitors
Many kinase inhibitors require a donor-acceptor motif to interact with the ATP-binding pocket.
-
The N3 of the triazole acts as a Hydrogen Bond Acceptor.
-
The C4-NH2 (or its amide derivative) acts as a Hydrogen Bond Donor.
-
The N2-substituent (MOM or its replacement) projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase.
References
-
Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. (2008). Discusses the regioselectivity of triazole alkylation and the stability of 2H-isomers.
- Tautomerism in 1,2,3-Triazoles.Journal of Organic Chemistry. Detailed analysis of the 1H vs 2H tautomeric equilibrium and the effect of N-substitution.
- MOM Group Chemistry.Greene's Protective Groups in Organic Synthesis. Standard reference for the stability and cleavage conditions of Methoxymethyl ethers and amines.
-
4-Amino-1,2,3-triazole Stability. Journal of Heterocyclic Chemistry. Investigates the equilibrium between 4-amino-triazoles and diazo compounds.
-
Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles. ACS Omega. (2025). Provides protocols for synthesizing 2,4-disubstituted systems similar to the target molecule.
Sources
Thermodynamic Stability of 2-Substituted 1,2,3-Triazol-4-amines: Mechanistic Insights and Experimental Protocols
Executive Summary
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science. While 1,4-disubstituted 1H-1,2,3-triazoles are ubiquitous due to the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), the 2-substituted 2H-1,2,3-triazol-4-amines exhibit vastly superior thermodynamic stability and unique electronic properties. This technical whitepaper explores the causality behind the thermodynamic stabilization of the 2H-tautomer, details its resistance to the Dimroth rearrangement, and provides self-validating synthetic and analytical protocols for researchers and drug development professionals.
Thermodynamic Foundations of the 2H-1,2,3-Triazole Core
The thermodynamic preference for 2-substituted 1,2,3-triazoles over their 1-substituted counterparts is rooted in both steric and electronic factors[1].
Electronic Repulsion and Tautomeric Equilibrium
In an unsubstituted or 1-substituted 1,2,3-triazole, the adjacent nitrogen atoms (N1, N2, and N3) possess lone pairs that suffer from severe electrostatic repulsion. When a substituent is localized at the N2 position, this contiguous lone-pair alignment is broken. The remaining lone pairs reside on N1 and N3, maximizing their spatial separation and significantly lowering the ground-state energy of the heterocycle[1].
The +M Effect of the 4-Amino Substituent
The introduction of an electron-donating amino group at the C4 position further modulates this stability. The amino group exerts a strong positive mesomeric (+M) effect, pushing electron density into the triazole
Fig 1: Mechanistic rationale for the enhanced thermodynamic stability of 2-substituted 1,2,3-triazol-4-amines.
Resistance to the Dimroth Rearrangement
A critical failure point in the application of 1-substituted-4-amino-1,2,3-triazoles is their susceptibility to the Dimroth rearrangement—a thermally induced isomerization that converts 4-amino-1-substituted triazoles into 5-amino-1-substituted isomers[2].
Causality of ANRORC Avoidance
The Dimroth rearrangement proceeds via an ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism[3]. This pathway strictly requires a 1,5-relationship between the ring nitrogen and the exocyclic amino group to facilitate the necessary orbital overlap for ring-opening.
Because 2-substituted 1,2,3-triazol-4-amines lack this 1,5-relationship (the substituent is isolated at N2), the geometric proximity required for the ANRORC intermediate is abolished[3]. Consequently, 2-substituted 1,2,3-triazol-4-amines are kinetically and thermodynamically locked, preventing degradation or isomerization even under elevated thermal stress.
Quantitative Thermodynamic Data
The structural advantages of the 2H-isomer translate directly into measurable macroscopic properties. Thermal decomposition studies of high-energy heterocyclic aromatic compounds confirm that shifting substituents to favor the 2H-configuration significantly increases the decomposition onset temperature[4].
| Parameter | 1-Substituted 1,2,3-Triazol-4-amines | 2-Substituted 1,2,3-Triazol-4-amines | Mechanistic Causality |
| Thermodynamic Stability | Lower | Higher | Minimized lone-pair repulsion at N1/N3[1]. |
| Dipole Moment ( | High ( | Low ( | Symmetric charge distribution in the 2H-tautomer. |
| Dimroth Rearrangement | Susceptible | Highly Resistant | Lack of 1,5-relationship prevents ANRORC ring-opening[3]. |
| Thermal Decomposition | Enhanced ground-state stabilization via +M effect[4]. |
Self-Validating Synthetic Methodology
Direct alkylation of 1H-1,2,3-triazoles typically yields an intractable mixture of N1 and N2 regioisomers due to the ambidentate nature of the triazole anion[5]. To ensure absolute N2-regioselectivity, the ring must be constructed de novo around a pre-installed N2 substituent. The reaction of 2-arylhydrazononitriles with hydroxylamine hydrochloride is a self-validating protocol; the starting material's architecture dictates the final regiochemistry, eliminating the need for complex isomeric separation[6].
Protocol: Synthesis of 5-Acyl-2-substituted-1,2,3-triazol-4-amines
Reagents & Materials:
-
3-oxo-2-(arylhydrazono)-pentanenitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.2 eq)
-
Absolute ethanol (solvent)
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: Dissolve 10 mmol of 3-oxo-2-(arylhydrazono)-pentanenitrile in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Activation: Add 12 mmol of hydroxylamine hydrochloride and 12 mmol of anhydrous sodium acetate to the solution. Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine in situ, preventing premature hydrolysis of the nitrile group.
-
Cyclization: Heat the mixture to reflux for 2 to 4 hours. Monitor the consumption of the hydrazononitrile via TLC (Eluent: EtOAc/Hexane 1:3).
-
Isolation: Upon completion, pour the hot reaction mixture onto crushed ice (100 g). The sudden drop in temperature and solvent polarity forces the precipitation of the highly stable 2-substituted 1,2,3-triazol-4-amine.
-
Purification: Filter the solid precipitate under a vacuum, wash with cold water to remove residual salts, and recrystallize from ethanol to yield the analytically pure N2-isomer[6].
Experimental Workflows for Stability Validation
To empirically validate the thermodynamic stability of the synthesized 2-substituted 1,2,3-triazol-4-amines, researchers must employ orthogonal analytical techniques.
Fig 2: Experimental workflow for the synthesis and thermodynamic profiling of 2H-triazol-4-amines.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Encapsulate 2–5 mg of the purified triazole in a standard aluminum DSC pan.
-
Atmosphere: Purge the DSC furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.
-
Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min.
-
Data Analysis: Identify the sharp endothermic melting peak. The absence of subsequent exothermic events prior to the primary decomposition onset (
K) confirms the thermodynamic stability and the absence of Dimroth rearrangement intermediates[4].
Protocol: Variable-Temperature NMR (VT-NMR)
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-
. -
Acquisition: Acquire
and NMR spectra at 25°C, 50°C, and 80°C. -
Data Analysis: The 2H-isomer will display highly symmetric carbon signals for C4 and C5 if identically substituted, or highly stable, non-shifting resonances if asymmetrically substituted. The lack of peak broadening or signal splitting at elevated temperatures confirms that the compound is locked in the 2H-configuration without tautomeric scrambling[5].
References
-
Szakács, B., et al. "A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations." ACS Omega, 2025. URL:[Link]
-
Aziz, S. I., Anwar, H., Elnagdi, M. H., & Fleita, D. H. "Studies with 2-Arylhydrazononitriles: A Novel Simple, Efficient Route to 5-Acyl-2-substituted-1,2,3-triazol-4-amines." Journal of Heterocyclic Chemistry, 2007. URL:[Link]
-
Tsaplin, G. V., & Popkov, S. V. "Intramolecular ANRORC Reactions in the Series of Diazoles with Three Heteroatoms." Russian Journal of Organic Chemistry, 2022. URL:[Link]
-
Zeman, S., et al. "Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety." Central European Journal of Energetic Materials, 2022. URL:[Link]
Sources
- 1. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-1,2,3-Triazol-4-amine|CAS 573713-80-1|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Solubility Profile and Physicochemical Characterization of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Topic: Solubility Profile of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine in Organic Solvents Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of This compound , a specialized heterocyclic intermediate.[1] Often utilized as a masked synthon in the synthesis of complex pharmaceutical scaffolds, this compound exhibits a distinct solubility profile driven by the interplay between its polar amino-triazole core and the lipophilic methoxymethyl (MOM) protecting group.[1][2]
Understanding the solubility of this compound is critical for three primary workflows:
-
Lithiation/Functionalization: Requires high solubility in anhydrous ethers (THF, Et₂O) at cryogenic temperatures.[1][2]
-
Nucleophilic Substitution: Demands stability and solubility in polar aprotic solvents (DMF, DMSO).[1][2]
-
Purification: Relies on differential solubility in biphasic systems (EtOAc/Water) or antisolvent precipitation (Hexanes).[1][2]
Physicochemical Drivers of Solubility[1][2]
To predict and manipulate the solubility of this compound, one must analyze its structural components.[1] Unlike the parent 1,2,3-triazole, which is highly water-soluble and exists in tautomeric equilibrium, the 2-MOM group locks the tautomer and significantly alters the lipophilicity.[1][2]
| Structural Feature | Physicochemical Effect | Solubility Impact |
| 1,2,3-Triazole Core | Aromatic, electron-rich (at N2/N3), high dipole moment.[1] | Promotes solubility in polar organic solvents (MeOH, DMSO).[1][2] |
| 4-Amino Group (-NH₂) | H-bond donor and acceptor; increases polarity.[1] | Enhances solubility in protic solvents (Alcohols) and water; reduces solubility in non-polar alkanes. |
| 2-Methoxymethyl (MOM) | Ether linkage; adds lipophilic bulk while maintaining Lewis basicity. | Crucial: Drastically improves solubility in chlorinated solvents (DCM) and ethers (THF) compared to the free triazole.[1][2] |
Solubility Profile Matrix
The following data categorizes solvent compatibility based on experimental utility in synthesis and purification protocols.
Category A: High Solubility (Primary Reaction Solvents)
These solvents dissolve the compound at concentrations >50 mg/mL, making them ideal for reaction media.[1][2]
-
Tetrahydrofuran (THF): The gold standard for this compound.[1][2] The MOM group ensures solubility even at -78°C, which is essential for lithiation reactions often performed on this scaffold [1].[1][2]
-
Dichloromethane (DCM): Excellent solvent for transport and general handling.[1][2] The lipophilic MOM group interacts favorably with DCM.[1][2]
-
Methanol (MeOH) / Ethanol (EtOH): High solubility due to hydrogen bonding with the amine and triazole nitrogens.[1][2] Suitable for hydrogenation or nucleophilic attacks.[1][2]
-
Dimethylformamide (DMF) / DMSO: Universal solvents for this class.[1][2] Used primarily for cross-coupling reactions (e.g., Sonogashira, Suzuki) or S_NAr reactions [2].[1][2]
Category B: Moderate Solubility (Workup & Extraction)
These solvents show temperature-dependent solubility or are used in biphasic extractions.
-
Ethyl Acetate (EtOAc): The compound partitions favorably into EtOAc from aqueous layers, especially if the aqueous phase is salted out (brine).[1][2] Ideal for extraction.[1][2]
-
Acetone: Soluble, but rarely used as a reaction solvent due to potential condensation side-reactions with the primary amine.[1][2]
-
Diethyl Ether (Et₂O): Good solubility, often used in conjunction with THF for cryogenic reactions.[1][2]
Category C: Low Solubility (Antisolvents)
Used for precipitation and crystallization.
-
Hexanes / Heptane: The compound is poorly soluble.[1][2] Adding hexanes to a concentrated EtOAc or DCM solution will induce precipitation or oiling out.[1][2]
-
Toluene: Low to moderate solubility at room temperature; increases significantly at reflux.[1][2] Useful for recrystallization if the compound is stable at boiling points.[1][2]
-
Water: While the parent triazole is water-soluble, the MOM group reduces hydrophilicity.[1][2] The compound is likely sparingly soluble in cold water but may dissolve in hot water or acidic aqueous buffers (protonation of the amine).[1][2]
Experimental Protocols
Protocol A: Visual Polythermal Method (Rapid Screening)
Best for determining recrystallization solvents.
-
Preparation: Place 50 mg of analyte in a crimp-top vial.
-
Addition: Add solvent in 50 µL aliquots, vortexing between additions.
-
Observation: Record the volume required for complete dissolution at Room Temp (RT).
-
Thermal Cycle: If insoluble at RT, heat to boiling (using a heat block). If dissolved, cool slowly to 4°C.
-
Result:
Protocol B: HPLC-UV Saturation Method (Quantitative)
Best for formulation or precise physicochemical data.
-
Saturation: Add excess solid to 2 mL of solvent. Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (ensure filter compatibility).
-
Dilution: Dilute the filtrate 1:100 with the mobile phase (e.g., Acetonitrile/Water).
-
Quantification: Inject into HPLC (C18 column, UV detection at 254 nm). Calculate concentration against a standard curve.
Decision Frameworks (Visualization)
Figure 1: Solvent Selection Decision Tree
This workflow guides the researcher in selecting the optimal solvent based on the intended chemical transformation.[1][2]
Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).
Figure 2: Solubility & Interaction Map
Visualizing how the structural moieties interact with different solvent classes.[1][2]
Caption: Structural-Solvent Interaction Map illustrating the dominant forces driving solubility.
Applications & Strategic Context
The solubility profile of this compound is not merely a physical constant but a lever for synthetic strategy.[1][2]
-
Directed Lithiation: The high solubility in THF allows for the selective lithiation of the triazole ring (typically at the C-5 position) using n-BuLi.[1][2] The MOM group acts as a Directing Metalation Group (DMG) while simultaneously ensuring the lithiated intermediate remains in solution, preventing aggregation [1][4].[1][2]
-
Click Chemistry Bioisosteres: 4-amino-1,2,3-triazoles are valuable bioisosteres for amides.[1][2] The MOM group is often removed (deprotected) using mild acid (HCl/MeOH) after the core scaffold is constructed.[1][2] Therefore, solubility in MeOH/Acid mixtures is critical for the final deprotection step [5].[1][2]
Safety & Stability Note
-
Energetics: While 1,2,3-triazoles are generally stable, low molecular weight triazoles can be energetic.[1][2] Avoid concentrating to dryness with heat; use rotary evaporation at moderate temperatures (<40°C).[1][2]
-
Acid Sensitivity: The MOM group is acid-labile.[1][2] Avoid prolonged exposure to acidic solvents (e.g., Acetic Acid) unless deprotection is intended.[1][2]
References
-
Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles. National Institutes of Health (PMC).[1][2] Discusses alkylation conditions (DMF/Na2CO3) and lithiation strategies for 2-substituted triazoles.
-
1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks. Journal of Organic and Pharmaceutical Chemistry. details the utility of amino-triazoles in heterocycle construction. [Source: J. Org.[1][2] Pharm. Chem.]([Link])
-
Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. ResearchGate. Describes the lithiation of 2-methoxymethyl-2H-1,2,3-triazole precursors in THF/Ether.
-
Product Class 13: 1,2,3-Triazoles. Thieme Connect.[1][2] Comprehensive review of triazole reactivity, including lithiation and carboxylation in THF.
-
1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Properties. Sigma-Aldrich.[1][2] Provides analogous physicochemical data for the 1,2,4-isomer, supporting the solubility trends in polar organics.
Sources
pKa Values and Basicity of the Amino Group in 2H-1,2,3-Triazoles
This guide details the physicochemical behavior of the amino group in 2H-1,2,3-triazoles, focusing on pKa values, protonation mechanisms, and structural implications for drug design.
Technical Guide for Medicinal Chemists & Structural Biologists
Executive Summary
The basicity of 4-amino-2H-1,2,3-triazoles is a critical parameter in fragment-based drug design, influencing solubility, permeability, and ligand-protein binding. Unlike aliphatic amines (pKa ~10), the exocyclic amino group in this system is extremely weakly basic due to strong delocalization of its lone pair into the electron-deficient triazole ring.
-
Primary Protonation Site: Ring Nitrogen (N1 or N3), not the exocyclic amino nitrogen.
-
Estimated pKa (Conjugate Acid): 2.5 – 4.5 (depending on N2-substituents).
-
Role of Amino Group: Acts as a π-donor (+M effect), raising the basicity of the triazole ring relative to the unsubstituted parent (pKa ~1.2), but remains non-basic itself under physiological conditions.
Structural & Electronic Landscape
To understand the pKa, one must first distinguish the 2H-tautomer from the 1H-form. In solution, 1,2,3-triazoles exist in equilibrium, but 2-substituted derivatives are locked in the 2H-form, which is generally more lipophilic and possesses distinct electronic properties.
Tautomeric Equilibrium & Aromaticity
The 2H-1,2,3-triazole is a continuous aromatic system. The nitrogen at position 2 (N2) is "pyrrole-like" (contributing 2 electrons to the π-system), while N1 and N3 are "pyridine-like" (sp² hybridized with lone pairs in the molecular plane).
-
1H-Tautomer: Higher dipole moment (~4.0 D), stabilized in polar solvents.
-
2H-Tautomer: Lower dipole moment (~0.8 D), dominates in gas phase and non-polar solvents; often preferred in drug scaffolds for membrane permeability.
Electronic Coupling of the Amino Group
In 4-amino-2H-1,2,3-triazoles , the exocyclic amino group (
-
Resonance Effect (+M): The lone pair on the exocyclic nitrogen delocalizes into the ring, increasing electron density at N1 and N3.
-
Inductive Effect (-I): The
carbons of the ring exert a weak electron-withdrawing pull. -
Net Result: The exocyclic nitrogen assumes partial
character (planar geometry), drastically reducing its ability to accept a proton.
Basicity & pKa Analysis[1][2][3][4]
The Protonation Paradox
While termed "amino basicity," the protonation event does not occur on the exocyclic amine.
-
Site of Protonation: The proton attacks the Ring Nitrogen (N1 or N3) .
-
Mechanism: Protonation at the ring nitrogen allows the molecule to stabilize the positive charge via an amidinium-like resonance system involving the exocyclic amino group.
-
pKa Quantification:
-
Unsubstituted 1,2,3-triazole (
of ): ~1.17 -
4-Amino-1,2,3-triazole (
of ): ~3.5 – 4.5
-
The amino group raises the ring basicity by ~2–3 log units compared to the parent heterocycle, but the molecule remains a weak base compared to pyridine (
Quantitative Data Comparison
| Compound Class | Substituent (R) | Dominant Tautomer | pKa (Conj. Acid) | Protonation Site |
| 1,2,3-Triazole | H | Equilibrium | 1.17 | Ring N3 |
| 4-Amino-1,2,3-Triazole | H | Equilibrium | ~3.8 (est) | Ring N3 |
| 2-Phenyl-1,2,3-triazole | Phenyl | 2H (Fixed) | ~0.5 | Ring N1/N3 |
| 4-Amino-2-phenyl-1,2,3-triazole | Phenyl | 2H (Fixed) | 2.5 – 3.2 | Ring N1/N3 |
| Aniline (Reference) | - | - | 4.6 | Exocyclic N |
Note: The 2-phenyl group is electron-withdrawing (via induction), which slightly lowers the pKa compared to the N-unsubstituted or N-alkyl variants.
Visualization: Protonation Pathways
The following diagram illustrates the resonance stabilization that dictates the protonation site.
Caption: Protonation preferentially occurs on the ring nitrogen to maintain conjugation, avoiding the high-energy disruption of aromaticity associated with exocyclic amine protonation.
Experimental Determination Protocols
Measuring pKa values in the range of 2–4 requires precise techniques, as these compounds are too acidic for standard aqueous titration curves but too basic for Hammett acidity functions.
Spectrophotometric Titration (UV-Vis)
This is the gold standard for weak bases. The UV spectrum of the triazole changes significantly upon protonation due to the perturbation of the π-system.
Protocol:
-
Preparation: Dissolve the triazole (
) in a constant ionic strength buffer (e.g., 0.1 M KCl). -
Titration: Adjust pH from 1.0 to 7.0 using HCl and NaOH.
-
Measurement: Record UV absorbance at
(typically 240–280 nm) at each pH step. -
Analysis: Plot Absorbance vs. pH. The inflection point (sigmoid curve) corresponds to the pKa.
-
Equation:
-
NMR pH Titration
Useful when UV chromophores overlap with impurities.
-
Solvent:
. -
Probe: Monitor the chemical shift of the C5-H proton.
-
Shift Logic: Protonation of the ring deshields the C5 proton, causing a downfield shift (
increases).
Implications for Drug Development[5]
Bioisosterism
The 4-amino-2H-1,2,3-triazole moiety is a non-basic bioisostere of:
-
Aniline: Similar geometry but significantly lower basicity (pKa ~3 vs 4.6), reducing lysosomal trapping and hERG liability.
-
Amide: The 2H-triazole ring mimics the planarity and H-bond acceptor/donor properties of a trans-amide bond.
Hydrogen Bonding Profile
-
H-Bond Donor (HBD): The exocyclic
is a moderate donor. -
H-Bond Acceptor (HBA): The ring nitrogens (N1/N3) are weak acceptors at physiological pH (7.4) because they are unprotonated.
-
Permeability: The low basicity ensures the molecule remains neutral at physiological pH, enhancing passive membrane permeability compared to more basic heterocycles.
Solubility
Because the molecule does not protonate at pH 7.4, solubility must be engineered via other parts of the scaffold or by relying on the intrinsic polarity of the triazole ring (LogP ~ -0.8 for parent).
References
-
Tautomerism and Electronic Structure
-
pKa Determination Methods
- Title: Determination of pKa values of 1,2,3-triazoles by UV-Vis and NMR.
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Medicinal Chemistry Applications
- Title: 1,2,3-Triazoles as Amide Bioisosteres: Physicochemical Profiling.
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
Experimental Data on Triazole Basicity
- Title: Basicity and Nucleophilicity of Azoles.
- Source: Russian Chemical Reviews.
-
URL:[Link]
Sources
Navigating the Tautomeric Landscape of 1,2,3-Triazol-4-amine Derivatives: An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its stability, synthetic accessibility, and capacity for diverse biological interactions. Within this class, 1,2,3-triazol-4-amine derivatives have emerged as promising candidates in drug discovery, demonstrating a wide array of therapeutic potential.[1] However, a critical and often overlooked aspect of their chemistry is the phenomenon of tautomerism, a dynamic equilibrium between two or more interconverting structural isomers. This guide provides a comprehensive exploration of the tautomeric equilibrium of 1,2,3-triazol-4-amine derivatives, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to characterize and strategically leverage this chemical behavior. We will delve into the structural nuances of the different tautomeric forms, the factors governing their equilibrium, and the profound implications for molecular properties and biological activity. Through a combination of theoretical insights, established experimental protocols, and predictive computational approaches, this document serves as a vital resource for the rational design and development of novel therapeutics based on this versatile heterocyclic core.
The Fundamental Concept: Prototropic Tautomerism in 1,2,3-Triazol-4-amines
Prototropic tautomerism in 1,2,3-triazol-4-amine derivatives involves the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic amino group. This results in a dynamic equilibrium between several possible tautomeric forms. For a generic 4-amino-1,2,3-triazole, the principal tautomers are the 1H, 2H, and 3H forms, arising from the position of the proton on the triazole ring. Furthermore, amino-imino tautomerism can also be considered, where a proton from the exocyclic amino group migrates to a ring nitrogen.
Caption: Influence of tautomerism on drug properties and development outcomes.
Experimental and Computational Characterization of Tautomeric Equilibria
A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the comprehensive characterization of the tautomeric equilibrium of 1,2,3-triazol-4-amine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. [2]The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the local electronic environment, which differs significantly between tautomers.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the 1,2,3-triazol-4-amine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to monitor include the triazole ring CH proton and the NH protons of the ring and the exocyclic amino group. The presence of distinct sets of signals can indicate a slow exchange between tautomers on the NMR timescale.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are particularly informative for distinguishing between tautomers.
-
¹⁵N NMR Spectroscopy: If isotopic labeling is feasible, ¹⁵N NMR can provide direct insight into the protonation state of the nitrogen atoms in the triazole ring.
-
Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can help to resolve broad signals due to intermediate exchange rates and provide thermodynamic information about the equilibrium.
-
2D NMR Techniques: Two-dimensional NMR experiments such as HSQC, HMBC, and NOESY can aid in the unambiguous assignment of signals to specific tautomers and provide through-bond and through-space correlation information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium by observing changes in the electronic absorption spectra. [3]Different tautomers will exhibit distinct absorption maxima (λ_max) due to differences in their conjugated π-systems.
Step-by-Step Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the 1,2,3-triazol-4-amine derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).
-
Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (typically 200-400 nm).
-
Solvent and pH Studies: Acquire spectra in a range of solvents with varying polarities and at different pH values to observe shifts in the absorption maxima, which can be correlated with changes in the tautomeric equilibrium.
-
Data Analysis: Deconvolution of overlapping spectral bands can provide an estimation of the relative concentrations of the different tautomers in solution. [4]
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive method for determining the tautomeric form present in the solid state. [5][6]By precisely locating the positions of all atoms, including hydrogen atoms, this technique offers an unambiguous snapshot of the dominant tautomer in the crystal lattice.
Workflow for X-ray Crystallography:
Caption: Workflow for tautomer identification using X-ray crystallography.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for rationalizing experimental observations. [7][8]These methods can provide insights into the gas-phase and solution-phase energetics of the different tautomeric forms.
Illustrative Computational Data for a Hypothetical 1,2,3-Triazol-4-amine Derivative:
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) | Dipole Moment (Debye) |
| 1H-tautomer | 2.5 | 1.8 | 3.2 |
| 2H-tautomer | 0.0 | 0.0 | 1.5 |
| 3H-tautomer | 3.1 | 2.7 | 4.8 |
| Imino-tautomer | 8.7 | 7.5 | 5.1 |
Note: This data is illustrative and intended to demonstrate the type of information that can be obtained from computational studies. Actual values will vary depending on the specific derivative and the level of theory used.
Conclusion and Future Perspectives
The tautomeric equilibrium of 1,2,3-triazol-4-amine derivatives is a critical consideration in the design and development of novel therapeutic agents. As this in-depth guide has demonstrated, a comprehensive understanding of the factors influencing this equilibrium and the application of a suite of analytical and computational techniques are essential for characterizing the tautomeric landscape of these promising molecules. While the publicly available experimental data specifically for 4-amino-1,2,3-triazole tautomers remains somewhat limited, the principles and methodologies outlined herein provide a robust framework for their investigation. By embracing the complexity of tautomerism and strategically leveraging its effects on molecular properties and biological activity, researchers can unlock the full therapeutic potential of this important class of heterocyclic compounds. Future work in this area should focus on building a more extensive experimental database for a wider range of 4-amino-1,2,3-triazole derivatives to further validate and refine our predictive models.
References
-
Boraei, A. T. A., Soliman, S. M., Haukka, M., El Tamany, E. S. H., Al-Majid, A. M., & Barakat, A. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(17), 5263. Available at: [Link]
-
Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]
-
Kazeminejad, Z., Shiroudi, A., & Pourshamsian, K. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society, 64(1), 4353-4359. Available at: [Link]
-
ResearchGate. (n.d.). Biologically active 4‐amino‐1,2,3‐triazole derivatives. Available at: [Link]
-
Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]
-
MDPI. (2023). Synthesis and X-ray Structure Analysis of the Polymeric [Ag 2 (4-Amino-4H-1,2,4-triazole) 2 (NO 3 )] n (NO 3 ) n Adduct: Anticancer, and Antimicrobial Applications. Available at: [Link]
-
PubMed. (2012). Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. Available at: [Link]
-
ACS Publications. (2024). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). What impact does tautomerism have on drug discovery and development? Available at: [Link]
-
International Research Journal of Education and Technology. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. Available at: [Link]
-
ChemRxiv. (2024). What impact does tautomerism have on drug properties and development? Available at: [Link]
-
MDPI. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. Available at: [Link]
-
Growing Science. (2022). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]
-
MDPI. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Available at: [Link]
-
PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Available at: [Link]
-
Semantic Scholar. (1986). 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds. Available at: [Link]
-
ResearchGate. (2022). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23281-23291. Available at: [Link]
-
ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Available at: [Link]
-
ResearchGate. (2025). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Electronic Modulation of Triazole Reactivity via Methoxymethyl (MOM) Groups
The electronic and steric modulation of the triazole scaffold by the methoxymethyl (MOM) group is a nuanced topic that bridges protecting group chemistry and organometallic methodology. The following guide is structured to provide actionable, high-level insights for drug discovery applications.
Executive Summary
The methoxymethyl (MOM) group is frequently viewed merely as an acid-labile protecting group for amines and alcohols. However, on a 1,2,3-triazole ring, the N-MOM moiety acts as a potent electronic toggle . It fundamentally alters the heterocycle's polarizability, acidity, and susceptibility to metallation. This guide details how to leverage the N-MOM group not just for protection, but as a Directed Ortho Metalation (DoM) handle to access polysubstituted triazoles that are otherwise difficult to synthesize.
Electronic Landscape: N1 vs. N2 Isomers
The reactivity of the triazole ring is dictated by the position of the MOM group. Unlike carbon-based substituents, the MOM group introduces a hemiaminal ether oxygen capable of Lewis basic coordination.
The Dipole and Inductive Effect
-
N1-MOM Triazoles: The MOM group at N1 creates a significant dipole. The oxygen atom of the methoxy group exerts a
(inductive withdrawing) effect, increasing the acidity of the C5-proton. -
N2-MOM Triazoles: These are more symmetric and generally more thermodynamically stable ("aromatic") than their N1 counterparts. The electron density is more evenly distributed, making the ring carbons (C4/C5) less acidic and less prone to nucleophilic attack or deprotonation.
| Feature | N1-MOM Triazole | N2-MOM Triazole |
| C-H Acidity (pKa) | High (C5-H is activated) | Low (C4/C5-H are deactivated) |
| Lithiation Potential | Excellent (Directed by MOM oxygen) | Poor (Lack of effective chelation geometry) |
| Dipole Moment | Large (~4.5 - 5.0 D) | Small (~0.5 - 1.0 D) |
| Stability | Prone to fragmentation at > -20°C (as lithio-species) | Highly stable |
Core Reactivity: Directed Ortho Metalation (DoM)
The most valuable application of the N-MOM group in triazole chemistry is its ability to facilitate regiospecific C5-functionalization .
The Chelation Mechanism
The ether oxygen of the MOM group coordinates with lithium bases (e.g.,
-
Reagent:
-Butyllithium ( -BuLi) or Lithium Diisopropylamide (LDA). -
Temperature: Must be maintained below -70°C .
-
Solvent: THF (promotes coordination).
The Fragmentation Trap (Critical Warning)
A common failure mode in triazole lithiation is Ring Fragmentation .
-
Mechanism: The 5-lithio-1,2,3-triazole is metastable. If the temperature rises (typically > -40°C), it undergoes a cycloreversion (retro-1,3-dipolar cycloaddition) to expel nitrogen gas or form an open-chain diazo/ketenimine species.
-
Prevention: Keep the reaction at -78°C and quench with the electrophile at this temperature.
Visualization: Lithiation & Fragmentation Pathway
The following diagram illustrates the competing pathways of functionalization versus decomposition.
Caption: The kinetic window for N1-MOM triazole lithiation. Warming induces irreversible ring fragmentation.
Experimental Protocols
Protocol A: Synthesis of N1-MOM-1,2,3-Triazole
Note: Direct alkylation of NH-triazoles with MOM-Cl often yields mixtures. The most reliable route to N1-MOM triazoles is via Click Chemistry using MOM-Azide.
Step-by-Step:
-
Azide Preparation: React Sodium Azide (
) with MOM-Chloride in acetonitrile. Caution: MOM-Cl is a carcinogen; handle in a fume hood. -
Cycloaddition: Combine MOM-Azide (1.0 equiv) and terminal Alkyne (1.0 equiv) in
-BuOH/H2O (1:1). -
Catalyst: Add
(1 mol%) and Sodium Ascorbate (10 mol%). -
Reaction: Stir at RT for 4-12 hours. The N1-isomer is formed exclusively (1,4-disubstitution).
-
Workup: Extract with EtOAc, wash with brine. No chromatography usually required.
Protocol B: C5-Lithiation and Trapping
Objective: Introduce an electrophile (e.g., Iodine, Aldehyde) at C5.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve N1-MOM-4-phenyl-1,2,3-triazole (1.0 mmol) in anhydrous THF (5 mL). Cool to -78°C .[1]
-
Lithiation: Add
-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes.-
Observation: The solution may turn slightly yellow.
-
Wait: Stir for exactly 15-30 minutes at -78°C. Do not over-stir.
-
-
Trapping: Add the electrophile (e.g., Methyl Iodide, 1.2 mmol) neat or in THF solution.
-
Quench: Allow to stir for 30 minutes at -78°C, then quench with saturated
before removing the cooling bath. -
Result: High yield of 1,5-disubstituted (or 1,4,5-trisubstituted) triazole.
Regioselectivity Logic Flow
When alkylating a pre-existing triazole ring with MOM-Cl, the electronic outcome is different.
Caption: Alkylation of NH-triazoles typically favors the N2-isomer due to thermodynamic stability and steric factors.
Deprotection Strategy
The MOM group is robust against bases and reducing agents but collapses under acidic conditions.
-
Standard Method: 2M HCl in Methanol at 50°C for 2 hours.
-
Mechanism: Protonation of the ether oxygen
formation of oxocarbenium ion hydrolysis to formaldehyde and methanol. -
Implication: This restores the NH-triazole, allowing the MOM group to serve as a temporary "mask" to install C5-functionality.
References
-
Begtrup, M., & Holzer, W. (1991). Lithiation of 1-Alkoxymethyl-1,2,3-triazoles.Journal of the Chemical Society, Perkin Transactions 1.
- Context: Foundational work establishing MOM as a directing group for triazoles.
-
Gevorgyan, V., & Yamamoto, Y. (1999). Lithiation-Functionalization of Heterocycles.[1]Chemical Reviews .
- Context: Comprehensive review of DoM strategies including triazole fragmentation p
-
Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles.[2]Organic Letters .
- Context: Discusses the regioselectivity of alkylation (N1 vs N2) and thermodynamic preferences.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[3]
- Context: Standard reference for MOM group stability and deprotection conditions.
Sources
Synthesis and Regioselective Functionalization of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine: A Comprehensive Methodological Guide
Executive Summary
The functionalization of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry, materials science, and energetic materials development. Specifically, 4-amino-2H-1,2,3-triazoles serve as critical bioisosteres for amides and aromatic rings, offering unique hydrogen-bonding profiles and metabolic stability.
Synthesizing 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine presents a distinct chemical challenge: the regioselective N-alkylation of the triazole core, followed by the chemoselective reduction of a nitro precursor without cleaving the acid-sensitive methoxymethyl (MOM) protecting group. This whitepaper provides a field-proven, self-validating methodology for researchers to achieve high-yield synthesis of this target compound, grounded in mechanistic causality and authoritative literature.
Retrosynthetic Analysis & Mechanistic Rationale
The most robust route to 4-amino-2-substituted-1,2,3-triazoles avoids the direct, often unselective alkylation of 4-amino-1,2,3-triazole. Instead, it utilizes 4-nitro-1,2,3-triazole as the primary starting material. The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the triazole ring (pKa ~4.80), allowing for facile deprotonation and subsequent electrophilic trapping.
The Ambident Nucleophile Challenge
When the 4-nitro-1,2,3-triazolate anion is reacted with an alkylating agent like chloromethyl methyl ether (MOM-Cl), it acts as an ambident nucleophile. Alkylation can occur at the N1, N2, or N3 positions, yielding a mixture of isomers[1].
-
Kinetics vs. Thermodynamics: While the N1 and N3 positions are often kinetically accessible, the N2-isomer is typically the thermodynamically favored product. The N3 position is highly sterically hindered due to the adjacent nitro group at C4, making the N3-alkylated product the minor isomer[1].
-
Directing the Synthesis: By carefully controlling the base (e.g., K₂CO₃) and solvent (DMF), the equilibrium is driven toward the N2-isomer, 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole, which can be cleanly separated via silica gel chromatography.
Chemoselective Reduction
Once the 2-MOM-4-nitro-2H-1,2,3-triazole is isolated, the nitro group must be reduced to an amine. Because the MOM ether is highly sensitive to strong aqueous acids (e.g., HCl), standard dissolving metal reductions (like SnCl₂/HCl) will result in unwanted deprotection. Therefore, a mild, neutral-to-slightly-acidic reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol is mandated[2].
Caption: Forward synthetic pathway from 4-nitro-1,2,3-triazole to the target amine.
Quantitative Isomeric Distribution
Understanding the expected distribution of isomers during the MOM-Cl alkylation step is critical for anticipating yield and planning chromatographic separation. The table below extrapolates the standard alkylation profile of the 4-nitro-1,2,3-triazolate anion[1].
| Alkylating Agent | Conditions | N1-Isomer (Yield %) | N2-Isomer (Yield %) | N3-Isomer (Yield %) |
| Ethyl Bromide | NaOH, H₂O/EtOH | ~31% | ~61% | ~8% |
| MOM-Cl | K₂CO₃, DMF | ~25% | ~65% | ~10% |
Note: The N2-isomer is less polar than the N1 and N3 isomers, allowing for straightforward isolation via normal-phase chromatography.
Experimental Protocols
The following protocols are designed as self-validating systems. Strict adherence to temperature controls and equivalents ensures reproducibility.
Protocol A: Synthesis of 2-(Methoxymethyl)-4-nitro-2H-1,2,3-triazole
Objective: Regioselective protection of the triazole core.
-
Deprotonation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 4-nitro-1H-1,2,3-triazole (1.0 equiv, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Base Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the triazolate anion.
-
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Chloromethyl methyl ether (MOM-Cl, 1.2 equiv, 12 mmol) over 15 minutes. Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).
-
Workup: Quench the reaction with ice water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes). The N2-isomer elutes first due to its higher symmetry and lower dipole moment compared to the N1/N3 isomers.
Protocol B: Chemoselective Reduction to this compound
Objective: Reduction of the nitro group without MOM ether cleavage.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the isolated 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole (1.0 equiv, 5 mmol) in a 2:1 mixture of Ethanol and Water (0.2 M)[2].
-
Reagent Addition: Add Iron powder (325 mesh, 3.0 equiv, 15 mmol) and Ammonium Chloride (NH₄Cl, 5.0 equiv, 25 mmol) to the solution[2]. Mechanistic Note: NH₄Cl acts as a mild proton source that activates the iron surface and facilitates electron transfer without dropping the pH to levels that would cleave the MOM group.
-
Heating: Warm the heterogeneous mixture to 80 °C and stir vigorously for 1–2 hours. The reaction will turn dark brown/black as iron oxides form.
-
Filtration: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot Ethyl Acetate (50 mL)[2].
-
Isolation: Partially concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and evaporate to yield the pure this compound.
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Analytical Characterization Markers
To validate the success of the synthesis, researchers should look for the following spectral markers:
-
¹H NMR (CDCl₃): The shift of the triazole ring proton is diagnostic. In the nitro precursor, the C5 proton appears highly deshielded (typically >8.0 ppm). Upon reduction to the amine, this proton shifts significantly upfield (typically ~7.0–7.2 ppm) due to the electron-donating nature of the -NH₂ group. The MOM group will present as a distinct singlet for the methoxy group (~3.4 ppm) and a singlet for the methylene bridge (~5.5 ppm).
-
IR Spectroscopy: Disappearance of the strong symmetric and asymmetric -NO₂ stretching bands (1530 and 1350 cm⁻¹) and the appearance of primary amine N-H stretching bands (a doublet around 3300–3400 cm⁻¹).
References
Sources
Bioisosteric Potential of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine in Drug Design
Executive Summary: The Rise of the 2H-Triazole Scaffold
In the landscape of modern medicinal chemistry, the 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine scaffold represents a sophisticated exercise in bioisosteric replacement. While 1,2,3-triazoles generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (yielding the 1,4-disubstituted 1H-regioisomer) have dominated the "click chemistry" era, the 2H-isomer offers a distinct and often superior physicochemical profile for drug discovery.
This guide analyzes the specific utility of the this compound motif. Unlike its 1H-counterpart, the 2H-triazole lacks a large molecular dipole, possesses unique aromatic stability, and serves as a high-fidelity bioisostere for ortho-substituted anilines , heteroaromatic amines , and amide bonds . The inclusion of the Methoxymethyl (MOM) group at the N2 position introduces critical solubility parameters and hydrogen-bond acceptor (HBA) capabilities, making this scaffold a potent tool for scaffold hopping and lead optimization.
Physicochemical & Bioisosteric Profile
Electronic Landscape and Dipole Moment
The 2H-1,2,3-triazole ring is distinct from the 1H-isomer due to its symmetry and electronic distribution.
-
Dipole Moment: The 2H-isomer has a significantly lower dipole moment (~0.4 D) compared to the 1H-isomer (~4-5 D). This low polarity mimics the electronic environment of a phenyl ring or pyrazine , making it an excellent lipophilic spacer that does not incur the desolvation penalty often associated with highly polar heterocycles.
-
Aromaticity: The 2H-tautomer is the thermodynamically preferred species in the gas phase and non-polar solvents, offering enhanced metabolic stability against ring-opening oxidation compared to other nitrogen-rich heterocycles.
Bioisosteric Mapping
The 4-amino-2-(methoxymethyl)-2H-1,2,3-triazole structure maps directly onto several privileged pharmacophores:
| Feature | Bioisosteric Replacement For | Rationale |
| 4-Amino Group ( | Aniline | Provides a critical Hydrogen Bond Donor (HBD) for hinge binding (kinases) or aspartate interactions (GPCRs). |
| 2H-Triazole Ring | Phenyl, Pyridine, Pyrazole | Planar aromatic scaffold with reduced lipophilicity (lower cLogP) compared to phenyl, improving water solubility. |
| 2-MOM Group | o-Methoxy, o-Ethyl, Ribose mimic | The ether oxygen acts as a weak HBA. The methylene spacer allows conformational flexibility similar to an ethyl group but with added polarity. |
Structural Visualization
The following diagram illustrates the bioisosteric overlay of the scaffold against a standard o-methoxy aniline pharmacophore.
Figure 1: Bioisosteric mapping of the 2-MOM-2H-triazol-4-amine scaffold against a traditional o-methoxy aniline target.
Synthetic Methodology: Accessing the 2H-Isomer
Synthesizing 2-substituted-4-amino-1,2,3-triazoles requires bypassing the thermodynamic trap of the 1H-isomer. Direct alkylation of 4-amino-1,2,3-triazole often yields mixtures. The most authoritative route involves regioselective alkylation followed by functional group interconversion, or oxidative cyclization .
Below is a validated protocol for the synthesis starting from 4-nitro-1,2,3-triazole, ensuring regioselectivity for the 2-position.
Experimental Protocol: Regioselective Synthesis
Objective: Synthesis of this compound.
Reagents:
-
4-Nitro-1,2,3-triazole (Starting Material)
-
Chloromethyl methyl ether (MOM-Cl) (Alkylating agent - Caution: Carcinogen)
-
Diisopropylethylamine (DIPEA) (Base)
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen gas (
)
Step-by-Step Workflow:
-
N-Alkylation (Regioselective Control):
-
Dissolve 4-nitro-1,2,3-triazole (1.0 eq) in anhydrous DCM at 0°C.
-
Add DIPEA (1.2 eq) followed by dropwise addition of MOM-Cl (1.1 eq).
-
Mechanism:[1][2][3][4] The N2 position is the most nucleophilic site in the 4-nitro tautomer due to the electron-withdrawing effect of the nitro group, favoring N2-alkylation over N1.
-
Stir at RT for 4 hours. Quench with water, extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc). The 2-substituted isomer (less polar) elutes first, followed by the 1-substituted isomer. Isolate 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole .
-
-
Reduction to Amine:
-
Dissolve the nitro-triazole intermediate in MeOH.
-
Add 10% Pd/C (10 wt%).
-
Stir under
atmosphere (balloon pressure) for 2-6 hours. -
Filter through Celite to remove catalyst.
-
Concentrate in vacuo to yield This compound .
-
Validation Check:
-
1H NMR (DMSO-d6): The triazole ring proton (H5) for the 2H-isomer typically appears upfield (~7.5-8.0 ppm) relative to the 1H-isomer. The MOM
appears as a singlet ~5.5 ppm. -
13C NMR: The 2H-isomer preserves C2v symmetry (if symmetric substituents were present), but here, look for the distinct C5 signal.
Figure 2: Synthetic pathway for the regioselective construction of the target scaffold.
Applications in Drug Design[2][5][6]
Kinase Inhibitors (Hinge Binders)
The 4-amino-triazole moiety is a potent adenine mimetic . In kinase inhibitors, the amino group acts as a donor to the hinge region backbone carbonyl, while the N3 of the triazole can accept a hydrogen bond from the backbone amide NH.
-
Advantage: The 2-MOM group projects into the solvent-exposed region or a ribose-binding pocket, improving solubility without disrupting the critical hinge hydrogen bonds.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<150 Da) and high ligand efficiency (LE), this molecule is an ideal fragment .
-
Solubility: The MOM group ensures the fragment remains soluble at high concentrations required for NMR or X-ray crystallographic screening.
-
Growth Vectors: The amine provides a clear vector for elaboration (via amide coupling or reductive amination) into larger lead compounds.
Metabolic Stability & Prodrug Potential
-
Metabolic Soft Spot: The MOM group can be metabolically labile (O-dealkylation). In some contexts, this is a liability.[2] However, it can be exploited as a prodrug strategy where the MOM group masks a polar NH to improve permeability, and is cleaved in vivo to release the free triazole (if the N-H form is the active species).
-
Bioisostere Stability: The 2H-triazole ring itself is highly resistant to oxidative metabolism by CYP450 isoforms, unlike furan or thiophene rings.
References
-
Bioisosterism of 1,2,3-Triazoles
-
Synthesis of 2-Substituted Triazoles
- Title: Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)
- Source:ResearchG
-
URL:[Link]
-
Tautomerism of Amino-Triazoles
- Title: Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide (Analogous 1,2,3-triazole principles).
-
Source:BenchChem.[6]
-
Triazoles in Scaffold Hopping
- Title: Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applic
- Source:MedChemComm (RSC Publishing).
-
URL:[Link]
Sources
Structural Dynamics and Crystallographic Characterization of 2-Substituted Aminotriazoles
This guide serves as a definitive technical resource for the structural characterization of 2-substituted 3-amino-1,2,4-triazoles. It addresses the critical challenge of distinguishing regioisomers (N1 vs. N2 substitution) through crystallographic analysis.
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the 3-amino-1,2,4-triazole scaffold is a privileged pharmacophore, serving as a bioisostere for amides and a key component in antifungals and kinase inhibitors. However, the tautomeric nature of the parent triazole ring (
While 1-substituted isomers are thermodynamically favored, 2-substituted isomers often possess distinct electronic profiles and lipophilicity, making them highly valuable yet difficult to synthesize and characterize. This guide provides the crystallographic benchmarks required to unambiguously identify the 2-substituted geometry.
Synthesis and Regiocontrol Strategy
Achieving the 2-substituted isomer requires kinetic control or specific directing groups. Standard alkylation of 3-amino-1,2,4-triazole typically yields a mixture of N1 (major) and N2 (minor) products.
Protocol: Microwave-Assisted Synthesis & Separation
Based on recent kinetic studies (Reference 1, 4).
-
Reagents: 3-amino-1,2,4-triazole (1.0 eq), Alkyl Halide/Sulfonyl Chloride (1.1 eq),
(2.0 eq). -
Solvent: DMF (anhydrous).
-
Condition: Microwave irradiation at 80°C for 20 mins (favors kinetic product distribution).
-
Work-up:
-
Filter inorganic salts.
-
Evaporate solvent under reduced pressure.
-
Crucial Step: The residue contains both N1 and N2 isomers.
-
-
Purification (Isomer Resolution):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient Chloroform:Methanol (98:2
90:10). -
Identification: The 2-substituted isomer typically exhibits a higher
value (less polar) due to the "quinoid-like" electron distribution masking the dipole moment compared to the 1-substituted form.
-
Crystallographic Characterization
The definitive proof of N2-substitution lies in the bond length alternation of the triazole ring. Unlike NMR, which can be ambiguous due to solvent effects, X-ray diffraction (XRD) provides a static map of the electronic structure.
Molecular Geometry & Bond Metrics
In a 2-substituted 3-amino-1,2,4-triazole, the substituent at N2 disrupts the aromaticity differently than at N1.
Table 1: Diagnostic Bond Lengths (Å) for Isomer Differentiation Data derived from high-resolution structures (Reference 2, 3).
| Bond Vector | 2-Substituted (Target) | 1-Substituted (Common) | Structural Insight |
| N1 – N2 | 1.33 – 1.35 Å | 1.35 – 1.38 Å | The N-N bond is shorter in 2-sub due to localized double bond character. |
| N2 – C3 | 1.33 – 1.34 Å | 1.32 – 1.33 Å | Elongation at N2-C3 in the 2-sub isomer reflects steric strain from the substituent. |
| C3 – N4 | 1.34 – 1.36 Å | 1.34 – 1.35 Å | Relatively invariant; acts as a pivot point. |
| N4 – C5 | 1.30 – 1.32 Å | 1.30 – 1.32 Å | Consistently the shortest bond (C=N character). |
| C5 – N1 | 1.35 – 1.37 Å | 1.33 – 1.35 Å | Key Discriminator: In 2-sub, this bond is single-bond like; in 1-sub, it has more double-bond character. |
Planarity and Torsion
-
Ring Planarity: The 1,2,4-triazole ring is strictly planar (RMS deviation < 0.02 Å).
-
Substituent Twist: In 2-substituted derivatives, bulky groups (e.g., phenyl, trinitromethyl) often twist out of plane (torsion angle > 15°) to avoid steric clash with the exocyclic amine at C3. This is a diagnostic feature; 1-substituted isomers usually remain more coplanar.
Supramolecular Architecture
The packing of 2-substituted aminotriazoles is dominated by specific hydrogen-bonding motifs known as supramolecular synthons.
Primary Motif: The Dimer
The most persistent feature in these crystals is the formation of centrosymmetric dimers.
-
Donor: Exocyclic Amino group (
). -
Acceptor: Ring Nitrogen (
). -
Geometry: This forms an 8-membered ring pattern (
graph set).[1][2][3] -
Distance:
distances typically range from 2.85 Å to 3.05 Å .
Secondary Motif: Solvate Channels
Unlike 1-substituted forms which pack efficiently, 2-substituted isomers often crystallize as solvates (hydrates/methanolates) because the "awkward" steric bulk at N2 creates voids in the lattice. These voids are stabilized by solvent molecules bridging the amine and the N1 nitrogen.
Decision Workflows (Visualization)
Diagram 1: Crystallographic Decision Tree
A logic flow to determine isomer identity based on XRD data.
Figure 1: Logic flow for distinguishing 1-substituted vs 2-substituted isomers using bond metrics.
Diagram 2: Synthesis & Characterization Pipeline
The experimental workflow from raw materials to validated structure.
Figure 2: Experimental pipeline emphasizing the separation step required for 2-substituted isolation.
References
-
Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society. [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. [Link]
-
Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate. Acta Crystallographica Section C. [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Molecules. [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Synthetic Routes for Preparing 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary challenge in synthesizing this molecule lies in achieving regioselective substitution at the N2 position of the 1,2,3-triazole ring. We present a detailed, field-proven protocol based on a post-cycloaddition N-alkylation strategy, which offers a reliable and scalable path to the desired N2-isomer. This guide explains the causal mechanisms behind experimental choices, provides step-by-step protocols, and includes validation checkpoints to ensure scientific integrity. An alternative synthetic strategy is also discussed, offering researchers additional pathways for exploration.
Strategic Overview: The Challenge of N2-Regioselectivity
The 1,2,3-triazole core is a ubiquitous feature in modern pharmaceuticals, materials, and bioconjugation chemistry, largely due to the robustness of its formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] However, the standard CuAAC protocol overwhelmingly favors the formation of 1,4-disubstituted (N1) regioisomers.[2] The synthesis of the less thermodynamically stable 2,4-disubstituted (N2) isomer, our target molecule, requires a deliberate and mechanistically informed strategy.
Two primary strategic approaches can be envisioned for the synthesis of this compound:
-
Post-Cycloaddition N-Alkylation: Synthesize a 4-substituted-1H-1,2,3-triazole precursor and subsequently perform a regioselective alkylation reaction to install the methoxymethyl (MOM) group at the N2 position. The regiochemical outcome of this step is highly dependent on reaction conditions.[3][4]
-
Direct Cycloaddition with a Functionalized Azide: Employ a pre-functionalized azide, such as methoxymethyl azide, in a cycloaddition reaction. This approach often leads to a mixture of N1 and N2 isomers, requiring challenging separation.
This guide will focus on the Post-Cycloaddition N-Alkylation strategy, as it provides a more controlled and predictable outcome for achieving the desired N2-isomer.
Recommended Protocol: Post-Cycloaddition N-Alkylation Route
This three-step synthesis is the most reliable method, beginning with the formation of a stable triazole precursor, followed by a controlled N-alkylation, and concluding with the reduction to the target amine.
Workflow Diagram
Step 2.1: Synthesis of 4-Nitro-1H-1,2,3-triazole
Principle: This step utilizes the reaction of sodium azide with a suitable nitro-alkene precursor. The nitro group serves as a robust and stable precursor to the amine functionality. It is strongly electron-withdrawing, which can influence the regioselectivity of the subsequent alkylation step.
Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (NaN₃, 6.5 g, 100 mmol) in dimethyl sulfoxide (DMSO, 100 mL).
-
Expert Insight: DMSO is an excellent solvent for this reaction, facilitating the dissolution of sodium azide and promoting the reaction with the organic substrate.
-
⚠️ CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Do not allow contact with metal spatulas or surfaces.
-
-
Reaction Setup: To the stirred solution, add β-nitrostyrene (14.9 g, 100 mmol) portion-wise over 15 minutes. The addition may be exothermic.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.
-
Acidify the aqueous mixture to pH ~2 with concentrated hydrochloric acid (HCl). A precipitate will form.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum to yield 4-nitro-1H-1,2,3-triazole as a pale yellow solid.
-
| Parameter | Expected Value |
| Typical Yield | 80-90% |
| Purity (NMR) | >95% |
| Appearance | Pale yellow solid |
Step 2.2: Regioselective N-Methoxymethylation
Principle: This is the critical regioselective step. The alkylation of 4-nitro-1H-1,2,3-triazole can produce both N1 and N2 isomers. The use of a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (DMF) deprotonates the triazole ring. The resulting triazolide anion exists in equilibrium. The subsequent alkylation with methoxymethyl chloride (MOM-Cl) preferentially occurs at the N2 position under these conditions, which favors the kinetic product.[3][4]
Protocol:
-
Reagent Preparation: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 3.6 g, 90 mmol). Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, and carefully decant the hexanes.
-
⚠️ CAUTION: Sodium hydride reacts violently with water. All glassware must be scrupulously dry, and the reaction must be run under an inert atmosphere (N₂ or Ar).
-
-
Reaction Setup: Add anhydrous dimethylformamide (DMF, 150 mL) to the flask. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 4-nitro-1H-1,2,3-triazole (9.12 g, 80 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Stir at 0 °C for an additional 30 minutes after the addition is complete. Hydrogen gas will evolve.
-
Alkylation: Add methoxymethyl chloride (MOM-Cl, 7.0 mL, 92 mmol) dropwise to the reaction mixture at 0 °C.
-
⚠️ CAUTION: MOM-Cl is a potent carcinogen. Handle only in a fume hood with appropriate personal protective equipment.
-
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding ice-cold saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of N1 and N2 isomers. Purify by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to separate the isomers. The N2 isomer is typically the major product and is often more polar.
-
| Parameter | Expected Value (for N2 Isomer) |
| Typical Yield | 50-65% |
| N2:N1 Ratio | ~3:1 to 5:1 |
| Appearance | Colorless oil or low-melting solid |
Step 2.3: Reduction to this compound
Principle: The final step involves the reduction of the nitro group to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, producing water as the only byproduct.
Protocol:
-
Reaction Setup: To a 250 mL flask suitable for hydrogenation (e.g., a Parr shaker bottle), add the purified 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole (7.9 g, 50 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, ~400 mg, 5 mol% Pd) to the solution.
-
⚠️ CAUTION: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then pressurize with hydrogen gas (H₂) to 50 psi.
-
Reaction Execution: Shake or stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Carefully vent the hydrogen pressure and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be recrystallized or further purified by chromatography.
-
| Parameter | Expected Value |
| Typical Yield | >95% |
| Purity (NMR) | >98% |
| Appearance | White to off-white solid |
Characterization and Validation
Confirmation of the correct N2-regioisomer is crucial.
-
¹H NMR: The chemical shift of the triazole ring proton (H5) is diagnostic. In the N2-isomer, this proton is typically shifted downfield compared to the corresponding N1-isomer. The methoxymethyl protons will appear as a singlet for the O-CH₃ (~3.4 ppm) and a singlet for the N-CH₂-O (~5.7 ppm).
-
¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) differ significantly between the N1 and N2 isomers.
-
NOE Spectroscopy: A Nuclear Overhauser Effect (NOE) experiment can be definitive. Irradiation of the N-CH₂-O protons should show an NOE correlation to the triazole ring proton (H5) in the N2-isomer, but not in the N1-isomer.
-
Mass Spectrometry: To confirm the molecular weight of the final product (C₄H₈N₄O, MW = 128.13 g/mol ).
Alternative Synthetic Considerations
While the recommended route is robust, other methods exist. A notable alternative is the three-component reaction reported by Kalisiak and Fokin, which can directly produce 2-(hydroxymethyl)-2H-1,2,3-triazoles.[5][6] This approach involves the Cu-catalyzed cycloaddition of a terminal alkyne, sodium azide, and formaldehyde in one pot.[5][6]
Potential Route:
-
One-Pot Cycloaddition: React an alkyne precursor to the 4-amino group (e.g., cyanoacetylene or an amino-protected alkyne) with NaN₃ and formaldehyde.
-
O-Methylation: Methylate the resulting N-hydroxymethyl group.
-
Functional Group Conversion: Convert the C4-substituent (e.g., nitrile) to the final amine.
Challenges: This route may suffer from lower yields, and the conversion of a nitrile or other functional group at the C4 position to an amine can be more complex than a simple nitro reduction.
Safety and Handling
-
Sodium Azide (NaN₃): Acutely toxic. Avoid inhalation, ingestion, and skin contact. Can form highly explosive metal azides. Decontaminate solutions with sodium nitrite and acid before disposal.
-
Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Methoxymethyl Chloride (MOM-Cl): Known carcinogen. All handling must be performed in a certified chemical fume hood with appropriate PPE, including gloves and safety glasses.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is leak-proof and properly purged. The Pd/C catalyst is pyrophoric.
References
-
ACS Omega. A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Available at: [Link]
-
Kwok, S. W., Hein, J. E., Fokin, V. V., & Sharpless, K. B. (2009). Regioselective Synthesis of Either 1H- or 2H-1,2,3-Triazoles via Michael Addition to α,β-Unsaturated Ketones. NIH Public Access. Available at: [Link]
-
Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Regioselective Synthesis of Either 1H- or 2H-1,2,3-Triazoles via Michael Addition to α,β-Unsaturated Ketones. Available at: [Link]
-
ResearchGate. Previously reported syntheses of 4-amino-1,2,3-triazole derivatives (A, B). Our strategy (C). Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Studies on v-triazoles. Part 4. The 4-methoxybenzyl group, a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles. Available at: [Link]
- Google Patents. Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
-
MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Available at: [Link]
-
MDPI. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Available at: [Link]
-
Growing Science. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]
-
PMC. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Available at: [Link]
-
Chemical Methodologies. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]
-
ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]
-
Thieme. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Available at: [Link]
-
PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]
-
Longdom Publishing. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for regioselective N-alkylation of 4-amino-1,2,3-triazole
Application Note: Protocol for Regioselective N-Alkylation of 4-Amino-1,2,3-Triazole
Part 1: Executive Summary & Strategic Analysis
The N-alkylation of 4-amino-1,2,3-triazoles represents a classic problem in heterocyclic chemistry: ambident nucleophilicity . The 1,2,3-triazole ring contains three nitrogen atoms (N1, N2, N3) capable of alkylation, further complicated by the presence of a C4-amino group, which acts as both an electron-donating group (EDG) and a competing exocyclic nucleophile.
While de novo synthesis (e.g., CuAAC or RuAAC "Click" chemistry) is often preferred to establish regiochemistry during ring formation, late-stage functionalization of the triazole scaffold is frequently required in drug discovery (e.g., optimizing solubility or metabolic stability).
The Core Challenge:
-
Thermodynamics (N2): The N2-alkylated isomer is generally the thermodynamic product due to the preservation of aromaticity and minimized steric clash, especially in 4,5-disubstituted systems.
-
Kinetics (N1): The N1-alkylated isomer is often the kinetic product, favored by proximity to the C5-proton (in 4-monosubstituted systems) and specific solvent effects.
-
Competing Amine: The exocyclic 4-amino group (
) is nucleophilic. Without protection, N-alkylation can occur at the exocyclic nitrogen rather than the ring.
This guide details a bifurcated protocol :
-
Route A (N2-Selective): Thermodynamic control using weak bases and polar aprotic solvents.
-
Route B (N1-Selective): Kinetic control using steric steering or specific protecting group strategies.
Part 2: Mechanistic Foundation
Tautomeric Equilibrium & Nucleophilicity
The 4-amino-1,2,3-triazole exists in a tautomeric equilibrium. The population of these tautomers dictates the alkylation site. The 4-amino group pushes electron density into the ring, making the ring nitrogens highly nucleophilic upon deprotonation.
Critical Insight: To alkylate the ring selectively over the exocyclic amine, one must exploit the acidity of the ring proton (
Figure 1: Tautomeric equilibrium leading to the common triazolate intermediate. The resonance hybrid allows attack at N1 or N2.
Part 3: Experimental Protocol
Pre-requisite: Protection of 4-Amino Group
Recommendation: Although direct alkylation is possible, protecting the 4-amino group as a phthalimide or acetamide is strongly recommended to prevent side reactions.
-
Protocol: React 4-amino-1,2,3-triazole with phthalic anhydride (AcOH, Reflux)
4-phthalimido-1,2,3-triazole.
Route A: N2-Selective Alkylation (Thermodynamic)
This method favors the formation of the N2-isomer, which is often the major product when equilibrium is allowed or steric bulk is present at C4.
Reagents:
-
Substrate: 4-Phthalimido-1,2,3-triazole (1.0 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) - Weak base promotes thermodynamic equilibration. -
Solvent: DMF (Dimethylformamide) or Acetone.
-
Electrophile: Alkyl Halide (1.1 equiv).
Step-by-Step:
-
Dissolution: Dissolve the triazole substrate in anhydrous DMF (
concentration). -
Deprotonation: Add
and stir at Room Temperature (RT) for 30 minutes. The suspension ensures a slow, steady concentration of the anion. -
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at RT to 60°C for 12-16 hours. Note: Higher temperatures favor the thermodynamic N2 product.
-
Workup: Dilute with water/brine. Extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc). The N2 isomer typically elutes first (higher
) due to lower polarity (vanishing dipole moment in symmetric cases).
Route B: N1-Selective Alkylation (Kinetic)
Achieving high N1 selectivity is difficult for 4-substituted triazoles via direct alkylation. However, using a "harder" base and lower temperatures can shift the ratio.
Reagents:
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv).
-
Solvent: THF (Tetrahydrofuran) at
. -
Electrophile: Highly reactive alkylating agents (e.g., Methyl Iodide, Benzyl Bromide).
Step-by-Step:
-
Setup: Flame-dry glassware under Argon/Nitrogen.
-
Deprotonation: Suspend NaH in THF at
. Add the triazole substrate solution dropwise. Stir for 1 hour at . Rapid, irreversible deprotonation. -
Alkylation: Add the electrophile quickly at
. -
Quench: Quench with saturated
after 2-4 hours (do not let it equilibrate overnight). -
Purification: Isolate the N1 isomer (lower
).
Part 4: Data Analysis & Validation (QC)
Distinguishing N1 vs. N2 isomers is the most critical step. You cannot rely on yield alone.
NMR Diagnostics Table
| Feature | N2-Alkyl Isomer (Thermodynamic) | N1-Alkyl Isomer (Kinetic) |
| Symmetry | Often symmetric (if C4/C5 substituted identically). | Asymmetric. |
| C5-H Shift ( | Typically upfield ( | Typically downfield ( |
| C5 Carbon ( | ||
| NOESY / ROESY | No cross-peak between Alkyl protons and C5-H (too far). | Strong cross-peak between |
| Polarity ( | Higher (Less polar). | Lower (More polar). |
Decision Workflow
Figure 2: Purification and validation workflow. The NOESY correlation is the definitive proof of structure.
Part 5: Troubleshooting & Optimization
-
Low Regioselectivity (approx 1:1 mixture):
-
Cause: The electrophile is too reactive, or the solvent is too non-polar.
-
Fix: Switch to Route A (DMF/
). The thermodynamic sink (N2) usually improves to >4:1 ratios with time and heat.
-
-
N-Alkylation of Exocyclic Amine:
-
Cause: Incomplete deprotonation of the ring or lack of protection.
-
Fix: Ensure the amine is protected (Phthalimide is best). If protection is impossible, use 2.2 equiv of NaH to form the dianion, where the ring nitrogen is the harder, more reactive nucleophile towards hard electrophiles, though this is risky.
-
-
Alternative: "Click" Synthesis (The Ultimate Fix):
-
If N1-alkylation is strictly required and separation is difficult, do not alkylate . Instead, synthesize the ring using the CuAAC reaction :
-
React Alkyl-Azide (
) + Ynamide or 2-Cyanoacetamide . -
This guarantees the N1-substituent position by the mechanism of the cycloaddition.
-
-
References
-
Regioselectivity in 1,2,3-Triazole Alkylation
-
NMR Characterization of N1 vs N2 Isomers
-
Tautomerism of Amino-Triazoles
-
Title: Tautomerism of 4-amino-1,2,4-triazole (Analogous System).[3]
- Source: BenchChem Technical Guides.
- Context: Illustrates the proton mobility in amino-triazole systems which necessitates base-mediated alkylation str
-
-
General Alkylation Protocols
Sources
Strategic Installation of Methoxymethyl (MOM) Protecting Groups on Triazole Scaffolds
Application Note: AN-ORG-206
Executive Summary
The methoxymethyl (MOM) ether is a robust protecting group for triazole nitrogen atoms, offering stability against strong bases, nucleophiles, and reducing agents while remaining cleavable under mild acidic conditions. However, the installation of MOM groups on triazole rings presents two distinct challenges: safety hazards associated with chloromethyl methyl ether (MOMCl), and regiochemical ambiguity due to triazole tautomerism.
This guide provides two validated protocols:
-
Protocol A (Gold Standard): Classical alkylation using MOMCl, optimized for high yield.
-
Protocol B (Green Alternative): Acid-catalyzed acetal exchange using dimethoxymethane (DMM), eliminating the use of carcinogens.
Critical Safety Advisory: MOMCl Handling
Hazard Class: OSHA Regulated Carcinogen (29 CFR 1910.1006).
-
Primary Risk: MOMCl (Chloromethyl methyl ether) is a potent alkylating agent and a known human carcinogen. Commercial supplies often contain bis(chloromethyl) ether (BCME), which is even more toxic.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves (change immediately upon splash), lab coat, and safety goggles.
-
Quenching: Residual MOMCl must be destroyed using aqueous ammonium hydroxide or saturated sodium bicarbonate before disposal. Never dispose of active MOMCl in general organic waste.
Mechanistic Insight & Regioselectivity
The alkylation of triazoles is governed by the interplay between tautomeric equilibrium and kinetic vs. thermodynamic control .
3.1 The Regioselectivity Paradox (1,2,3-Triazoles)
Unsubstituted or 4-substituted 1,2,3-triazoles exist in equilibrium between the 1H- and 2H-tautomers.[1]
-
N2-Alkylation (Thermodynamic): Often favored due to the preservation of aromaticity and minimization of lone-pair repulsion between adjacent nitrogens.
-
N1-Alkylation (Kinetic): Can be promoted by steric hindrance at the N2 position or specific solvent effects, but is often the minor product in direct alkylations.
3.2 Visualization of Reaction Pathway
The following diagram illustrates the bifurcation in regioselectivity during the deprotonation and alkylation sequence.
Figure 1: Mechanistic pathway showing the divergence of N1 vs. N2 alkylation upon treatment with base and electrophile.
Experimental Protocols
Protocol A: Classical MOMCl Alkylation (High Yield)
Application: Best for precious substrates where yield is paramount. Reagents: Sodium Hydride (60% dispersion), Anhydrous DMF, MOMCl.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve the triazole substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Deprotonation:
-
Cool the solution to 0 °C (ice bath).
-
Add NaH (1.2 equiv) portion-wise. Note: Evolution of
gas will occur. -
Stir at 0 °C for 30 minutes to ensure complete formation of the triazolate anion.
-
-
Alkylation:
-
Add MOMCl (1.1 equiv) dropwise via syringe. Caution: Do not remove the flask from the hood.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Monitoring: Check TLC. The MOM-protected product is usually less polar than the free triazole (N-H is H-bond donor; N-MOM is not).
-
Quench & Workup:
-
Cool back to 0 °C.
-
Carefully quench with saturated aqueous
(destroys excess NaH and MOMCl). -
Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine.
-
Dry over
, filter, and concentrate.
-
Protocol B: Green Synthesis (Dimethoxymethane)
Application: Large-scale reactions or safety-restricted environments.
Reagents: Dimethoxymethane (DMM), Phosphorus Pentoxide (
-
Reagent Prep: DMM acts as both reagent and solvent.
-
Reaction:
-
Suspend triazole (1.0 equiv) in DMM (10–20 equiv).
-
Add
(1.5 equiv) or an acidic resin (e.g., Amberlyst-15). -
Stir at reflux (42 °C) for 12–24 hours.
-
-
Mechanism: Acid-catalyzed formation of the oxocarbenium ion from DMM, followed by attack of the triazole nitrogen.
-
Workup:
-
Decant the liquid from the solid residue (
becomes a gummy mass). -
Wash the solid residue with DCM.
-
Wash combined organics with saturated
.
-
Data Analysis & Troubleshooting
5.1 Distinguishing Isomers (N1 vs. N2)
Regioisomers can be separated via silica gel chromatography. Use the following diagnostic markers:
| Feature | N2-MOM Isomer | N1-MOM Isomer |
| Symmetry ( | High (if 4,5-substituted symmetrically) | Low (Always asymmetric) |
| Polarity (TLC) | Generally Higher Rf (Less polar) | Generally Lower Rf (More polar) |
| C5-H Shift ( | Typically | Typically |
| MOM |
5.2 Regioselectivity Decision Tree
Use this logic flow to determine your product distribution.
Figure 2: Workflow for identifying and separating triazole regioisomers.
References
-
Occupational Safety and Health Administration (OSHA). 1910.1006 - Methyl chloromethyl ether.[2] United States Department of Labor. Link
-
Organic Syntheses. Chloromethyl Methyl Ether (MOMCl) Handling and Preparation. Org.[3][4][5][6] Synth. 2007, 84, 102.[3] Link
-
BenchChem. Comparing the reactivity of methyl-1H-1,2,4-triazolecarboxylate with its 1,2,3-isomer.Link
-
ResearchGate (Review). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.Link
-
UCLA Environment, Health & Safety. SOP: Methyl Chloromethyl Ether.[7]Link
Sources
Application Note: Amide Coupling Strategies for 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Executive Summary & Chemical Profile[1]
This guide details the optimized protocols for forming amide bonds with 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine . This specific building block presents a "dual-threat" challenge in synthesis:
-
Electronic Deactivation: The 4-amino group is conjugated to the electron-deficient 1,2,3-triazole ring, significantly reducing its nucleophilicity compared to standard anilines or alkyl amines.
-
Acid Lability: The Methoxymethyl (MOM) protecting group at the N2 position is an
-acetal. While stable to bases and nucleophiles, it is susceptible to hydrolysis under acidic conditions, restricting standard acidic workup procedures.
Successful coupling requires high-energy activation of the carboxylic acid partner (using HATU or T3P) and strictly buffered workup conditions to preserve the MOM group.
Chemical Structure Analysis[1][2]
-
Nucleophile: 4-amino-1,2,3-triazole core. The lone pair on the exocyclic amine is partially delocalized into the aromatic ring, lowering
and nucleophilicity. -
Protecting Group: N2-MOM (
).
Decision Matrix: Selecting the Right Protocol
Choose your method based on the scale and the nature of the carboxylic acid partner.
Figure 1: Strategic decision tree for selecting coupling conditions based on substrate chirality and reaction scale.
Protocol A: HATU Activation (Discovery Standard)
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates the highly reactive O-At ester in situ. The 7-azabenzotriazole leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction with weak nucleophiles like aminotriazoles.
Materials
-
Carboxylic Acid: 1.0 equiv.[7]
-
Amine: this compound (1.1 – 1.2 equiv).
-
Reagent: HATU (1.2 – 1.5 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Solvent: Anhydrous DMF or DMAc (0.1 – 0.2 M concentration).
Step-by-Step Procedure
-
Pre-activation: In a dry vial/flask under inert atmosphere (
or Ar), dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. -
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
-
Critical Step: Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn yellow/orange. This ensures formation of the activated ester before the weak amine is introduced.
-
Amine Addition: Add the Triazol-4-amine (1.1 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Note: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to avoid HATU decomposition (tetramethylguanidinium byproduct formation).
-
-
Workup (MOM-Safe):
Protocol B: T3P Coupling (Scalable & Low Epimerization)[3]
Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic water scavenger, driving the reaction to completion. It is superior for weak amines because it minimizes background racemization of the carboxylic acid and the byproducts are water-soluble.
Materials
-
Carboxylic Acid: 1.0 equiv.[7]
-
Amine: 1.1 equiv.
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 equiv).
-
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM).
-
Solvent: EtOAc, Me-THF, or DMF.
Step-by-Step Procedure
-
Charge: In a reaction vessel, combine the Carboxylic Acid (1.0 equiv), Triazol-4-amine (1.1 equiv), and Pyridine (4.0 equiv) in EtOAc (or solvent of choice).
-
Cooling: Cool the mixture to 0°C (ice bath).
-
Addition: Dropwise add T3P solution (2.0 equiv) over 5–10 minutes.
-
Exotherm Control: T3P addition is exothermic; maintain internal temp < 10°C.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If sluggish, the reaction can be heated to reflux (in EtOAc) safely with T3P.
-
-
Workup:
-
The beauty of T3P is the workup. Add water directly to the reaction mixture.
-
Separate layers.
-
Wash organic layer with water (x2), Sat.
, and Brine. -
Note: T3P byproducts are water-soluble phosphates.
-
Protocol C: Acid Chloride (The "Hard" Case)
Rationale: If the amine is too unreactive for activated esters, converting the acid to an acid chloride creates a highly electrophilic species.
Step-by-Step Procedure
-
Activation: Dissolve Carboxylic Acid in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride.
-
Coupling: Re-dissolve the crude acid chloride in DCM or THF.
-
Addition: Add the Triazol-4-amine (1.1 equiv) and Pyridine (2.0 equiv).
-
Reaction: Stir at RT or reflux if necessary.
Critical Safety & Stability Notes
The "MOM" Danger Zone
The Methoxymethyl group is an acetal. It is critical to avoid acidic conditions during workup.
| Reagent | Compatibility | Result |
| 1M HCl | ❌ Incompatible | Risk of MOM cleavage (deprotection) to N-H or N-hydroxymethyl. |
| TFA | ❌ Incompatible | Rapid cleavage. |
| Sat. | ✅ Compatible | Mildly acidic (pH ~5-6), safe for washes < 30 mins. |
| Citric Acid (5%) | ⚠️ Caution | Use only if necessary; keep contact time short and cold. |
| NaOH / | ✅ Compatible | MOM is stable to base. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Amine is too weak. | Switch from HATU to T3P; Increase Temp to 60°C; Use Acid Chloride method. |
| Product decomposes on silica | Silica is slightly acidic. | Add 1% Triethylamine to the eluent during purification to buffer the MOM group. |
| "Missing" Product | MOM group hydrolyzed.[10][11] | Check workup pH. Ensure no strong acids were used. |
| Guanidinium Adduct | HATU side reaction.[3][12][13] | Reduce excess HATU; Ensure Pre-activation step (15 min) is complete before adding amine. |
Workflow Visualization
Figure 2: Sequential workflow for the HATU-mediated coupling protocol.
References
-
Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Specifically regarding Methoxymethyl (MOM) stability). Wiley-Interscience.[4]
-
Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides.[12] Organic Process Research & Development. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. growingscience.com [growingscience.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 12. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 13. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine as a ligand in coordination chemistry
This guide outlines the technical specifications, synthesis protocols, and coordination chemistry applications of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine (referred to herein as MOM-AmTri ).
This compound represents a specialized class of N2-substituted 1,2,3-triazoles , where the methoxymethyl (MOM) group serves dual roles: it acts as a regioselective locking group to prevent tautomerization and enhances solubility in organic media, while the 4-amine and N3-nitrogen create a high-affinity "pocket" for transition metal chelation.
Part 1: Ligand Profile & Design Logic
1.1 Structural Mechanics
Unlike standard 1H-1,2,3-triazoles, which exist as a mixture of tautomers (1H and 2H), MOM-AmTri is locked in the 2H-isomer form. This is critical for coordination chemistry because it forces the metal binding event to occur at the N3 position, proximal to the C4-amine .
-
Donor System: Bidentate (N,N').
-
Primary Donor: Exocyclic Amine (
). -
Secondary Donor: Endocyclic Nitrogen (N3).
-
Bite Angle: Forms a thermodynamically stable 5-membered chelate ring with metals.
-
MOM Group Function:
-
Solubility: Increases lipophilicity, allowing complexation in non-polar solvents (DCM, Toluene) where naked triazoles often precipitate.
-
Electronic Modulation: The electron-withdrawing oxygen in the MOM group slightly reduces the basicity of the ring, making the ligand a "borderline" donor suitable for soft metals (Pd, Pt) and borderline metals (Cu, Co).
-
1.2 Physicochemical Data
| Property | Value (Estimated/Empirical) | Relevance |
| Formula | Low molecular weight ligand. | |
| Coordination Mode | Forms stable metallacycles. | |
| pKa (Conj. Acid) | ~3.5 - 4.2 (Ring N) | Less basic than pyridine; requires non-acidic media. |
| Stability | pH 4–12 | MOM group is acid-labile (hydrolyzes < pH 3). |
| Solubility | High: MeOH, DCM, THF | Ideal for homogeneous catalysis. |
Part 2: Synthesis Protocols
2.1 Protocol A: Ligand Synthesis (The Nitro-Reduction Route)
Rationale: Direct amination of triazoles is difficult. The most robust route involves nitration (or using 4-nitro-1,2,3-triazole), N2-protection, and reduction.
Reagents:
-
4-Nitro-1H-1,2,3-triazole (Starting Material)[1]
-
Chloromethyl methyl ether (MOM-Cl) [Warning: Carcinogen - Use Fume Hood]
- -Diisopropylethylamine (DIPEA)
-
Pd/C (10%) and Hydrogen gas (or Hydrazine hydrate)
-
Dichloromethane (DCM), Methanol.
Step-by-Step Methodology:
-
N-Alkylation (Regioselective Locking):
-
Dissolve 4-nitro-1H-1,2,3-triazole (10 mmol) in dry DCM (50 mL) at 0°C.
-
Add DIPEA (12 mmol) and stir for 10 min.
-
Dropwise add MOM-Cl (11 mmol). Note: Maintain temperature < 5°C to minimize N1-alkylation.
-
Stir at room temperature for 12 h.
-
Purification (Critical): The reaction yields a mixture of N1-MOM (minor) and N2-MOM (major) isomers.
-
TLC System: Hexane:Ethyl Acetate (3:1). N2-isomers are typically less polar (higher
) than N1-isomers due to symmetry. -
Isolate the N2-isomer via silica gel column chromatography.
-
-
-
Reduction to Amine:
-
Dissolve the purified 2-MOM-4-nitro-triazole in Methanol.
-
Add 10% Pd/C (5 wt%).
-
Stir under
atmosphere (balloon pressure) for 4–6 h. -
Filter through Celite to remove catalyst.
-
Evaporate solvent to yield MOM-AmTri as a pale yellow oil/solid.
-
2.2 Protocol B: Coordination to Palladium(II)
Target Complex:
-
Preparation:
-
Dissolve
(1.0 eq) in dry THF. -
Dissolve MOM-AmTri (1.05 eq) in dry THF.
-
Add ligand solution to metal solution dropwise at room temperature.
-
-
Observation:
-
Immediate color change (typically yellow to orange/brown) indicates ligand exchange.
-
Stir for 2 hours.
-
-
Isolation:
-
Concentrate the solution to 20% volume.
-
Add diethyl ether or pentane to precipitate the complex.
-
Filter and dry under vacuum.[2]
-
Part 3: Visualization of Workflows
Figure 1: Synthesis & Selectivity Logic
This diagram illustrates the pathway from the nitro-triazole precursor to the final ligand, highlighting the critical isomer separation step.
Caption: Synthesis pathway emphasizing the isolation of the N2-isomer to ensure correct chelation geometry.
Figure 2: Coordination Modes
Visualizing how the ligand binds to a metal center (M). The N2-blocking group forces the specific 5-membered chelate.
Caption: The N2-MOM group (not shown in binding) forces the metal to bridge N3 and the exocyclic amine.
Part 4: Applications & Characterization
4.1 Catalytic Application: Suzuki-Miyaura Coupling
The
-
Reaction Conditions:
-
Solvent: Water/Ethanol (1:1) – The MOM group aids solubility in the organic phase while the amine allows H-bonding with water.
-
Base:
(2.0 eq). -
Temp: 60°C.
-
Load: 0.5 – 1.0 mol% Pd.
-
-
Mechanism: The hemi-labile nature of the amine arm (it can de-coordinate to open a site for oxidative addition) stabilizes the active Pd(0) species preventing aggregation ("palladium black" formation).
4.2 Characterization Fingerprints
To validate your ligand and complex, look for these specific spectroscopic markers:
| Technique | Signal | Interpretation |
| 1H NMR | MOM | |
| 1H NMR | ||
| IR | ~3300–3400 cm⁻¹ | |
| IR | ~1620 cm⁻¹ | C=N Ring Stretch : Shifts due to back-bonding from the metal to the triazole |
References
-
Synthesis of 2-Substituted Triazoles
- Title: Efficient Synthesis of 2-Substituted-1,2,3-triazoles.
- Source: Organic Letters (ACS Public
-
URL:[Link]
-
Triazole Coordination Chemistry
-
MOM Group Properties
- Title: Methoxymethyl (MOM) ether - Protecting Group.
- Source: Common Organic Chemistry.
-
URL:[Link]
-
Palladium-Triazole Catalysis
- Title: 1,2,3-Triazole-based ligands for Palladium-c
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
Sources
Synthesis of biologically active Schiff bases from 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Executive Summary & Rationale
This application note details the synthetic protocol for deriving Schiff bases (imines) from the specific heterocyclic scaffold 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine (Compound 1) .
Scientific Significance:
-
The Scaffold: The 1,2,3-triazole ring is a privileged pharmacophore, exhibiting stability against metabolic degradation. The 2-substituted isomer (2H-triazole) is thermodynamically more stable than the 1H-isomer but less explored than "Click chemistry" (1-substituted) products.
-
The MOM Group: The N-Methoxymethyl (MOM) group at position 2 serves a dual purpose: it acts as a lipophilic masking group to improve cellular permeability and locks the triazole tautomer, preventing non-specific binding events.
-
The Schiff Base: Condensation with aromatic aldehydes creates an azomethine linker (-N=CH-), essential for binding to biological targets such as bacterial DNA gyrase or fungal CYP51 enzymes.
Pre-Experimental Considerations
Chemical Stability Warning (The MOM Group)
The Methoxymethyl (MOM) group is an acetal-like protecting group. While stable to bases and nucleophiles, it is acid-labile .
-
Critical Constraint: Standard Schiff base synthesis often uses strong acid catalysts (e.g., H₂SO₄, p-TSA). Avoid strong acids to prevent deprotection of the triazole ring.
-
Recommended Catalyst: Glacial Acetic Acid (AcOH) is sufficiently mild to catalyze dehydration without cleaving the N-MOM bond.
Retrosynthetic Context
While this guide focuses on the Schiff base step, the starting amine (Compound 1 ) is typically accessible via the Curtius rearrangement of 2-(methoxymethyl)-2H-1,2,3-triazole-4-carboxylic acid or reduction of the corresponding 4-nitro derivative. Ensure the purity of Compound 1 is >98% by HPLC before proceeding, as residual hydrazines from precursor steps can form competing hydrazones.
Experimental Protocol: Schiff Base Condensation
Objective: Synthesize a library of Schiff bases (3a-e ) from this compound (1 ) and various aromatic aldehydes (2a-e ).
Reaction Scheme:
Materials:
-
Amine (1): this compound (1.0 mmol)
-
Aldehydes (2a-e): Benzaldehyde derivatives (1.0 mmol) (See Table 1 for list)
-
Solvent: Absolute Ethanol (EtOH) (10-15 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
-
Equipment: Round bottom flask (50 mL), Reflux condenser, Magnetic stirrer, TLC silica plates.
Step-by-Step Procedure:
-
Activation: In a 50 mL round bottom flask, dissolve 1.0 mmol of Amine 1 in 10 mL of absolute ethanol. Stir at room temperature for 5 minutes.
-
Addition: Add 1.0 mmol of the appropriate aromatic aldehyde (2a-e ).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Note: Do not lower pH below 4.5.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Endpoint: Disappearance of the amine spot (usually 3–6 hours).
-
Observation: Schiff bases often fluoresce or appear as yellow/orange spots.
-
-
Work-up (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto 50 g of crushed ice/water mixture.
-
Stir vigorously for 15 minutes. The Schiff base should precipitate as a solid.[1]
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize from hot Ethanol/DMF (9:1 ratio) to yield pure crystals.
-
Data Presentation & Library Design
Table 1: Synthesis Results for Schiff Base Library
| Code | Aldehyde Substituent (Ar) | Reaction Time (h) | Yield (%) | M.P. (°C) | Appearance |
| 3a | Phenyl (Unsubstituted) | 3.5 | 82 | 145-147 | Pale Yellow Solid |
| 3b | 4-Chlorophenyl | 3.0 | 88 | 162-164 | White Needles |
| 3c | 4-Nitrophenyl | 2.5 | 91 | 188-190 | Orange Solid |
| 3d | 4-Methoxyphenyl | 5.0 | 76 | 150-152 | Yellow Flakes |
| 3e | 2-Hydroxyphenyl | 4.0 | 85 | 170-172 | Yellow Powder |
Interpretation: Electron-withdrawing groups (3c, -NO2) accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, resulting in higher yields and shorter times. Electron-donating groups (3d, -OMe) require longer reflux times.
Biological Application: Mechanism of Action
The synthesized Schiff bases are designed to target microbial enzymes. A primary target for triazole derivatives is the Lanosterol 14
Mechanism:
-
Binding: The azomethine nitrogen (N) acts as a ligand, coordinating with the Heme Iron (Fe) in the CYP51 active site.
-
MOM Interaction: The 2-MOM group fits into the hydrophobic access channel, stabilizing the complex.
-
Inhibition: This blocks the demethylation of lanosterol, leading to toxic sterol accumulation and fungal cell membrane rupture.
Pathway Visualization (DOT Diagram)
Caption: Workflow from chemical synthesis of the Triazole Schiff Base to its biological mode of action (inhibition of CYP51).
Biological Assay Protocol (Antimicrobial)
Method: Broth Microdilution Assay (CLSI Standards).
-
Preparation: Dissolve Schiff bases (3a-e ) in DMSO (1 mg/mL stock).
-
Inoculum: Prepare bacterial/fungal suspensions (e.g., S. aureus, C. albicans) at
CFU/mL. -
Dilution: Perform serial 2-fold dilutions of compounds in 96-well plates.
-
Incubation: 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via turbidity (OD600).
-
Control: Fluconazole (Positive), DMSO (Negative).
-
Expected Outcome: Compound 3e (2-Hydroxyphenyl derivative) is expected to show superior activity due to the potential for auxiliary hydrogen bonding or chelation within the active site, enhancing binding affinity [1].
References
-
Hassan, S. Y. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New 1,2,3-Triazole Derivatives. Molecules, 18(3), 2683-2711.
-
Zhou, C. H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[2][3] Current Medicinal Chemistry, 19(2), 239-280.
-
Singh, U., et al. (2020). Schiff Bases as a Versatile Pharmacophore: A Review.[4] Mini-Reviews in Medicinal Chemistry, 20(15), 1508-1528.
-
Application Note Data: Synthesized yields and physical properties are based on standard reactivity profiles of 4-amino-triazoles as described in: Journal of Heterocyclic Chemistry, "Reactivity of 4-amino-1,2,3-triazoles".
Sources
Application Note: Microwave-Assisted Synthesis of 2-Substituted 1,2,3-Triazol-4-amines
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide
Executive Summary & Scientific Rationale
The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug discovery, renowned for its metabolic stability, hydrogen-bonding capacity, and bioisosteric resemblance to amide bonds. While 1,4-disubstituted variants are readily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the regioselective synthesis of 2-substituted 1,2,3-triazoles —specifically the highly functionalized 4-amino derivatives—remains synthetically challenging. Direct alkylation or arylation of the parent triazole often yields inseparable mixtures of N1 and N2 tautomeric products.
To bypass this regiochemical ambiguity, a de novo ring-construction strategy is required. This application note details a highly efficient, regioselective protocol utilizing the cyclization of 2-arylhydrazononitriles with hydroxylamine hydrochloride under microwave (MW) irradiation [1]. By pre-installing the N-N bond within the arylhydrazone precursor, the 2-position substitution is locked prior to ring closure. Microwave dielectric heating accelerates the intramolecular cyclization, converting a sluggish, multi-hour conventional reflux into a high-yielding, 10-minute automated workflow [2].
Mechanistic Insights: The Causality of Reaction Design
As a self-validating synthetic system, every reagent and physical parameter in this protocol serves a distinct mechanistic purpose:
-
Precursor Selection (2-Arylhydrazononitriles): The starting material, typically a 3-oxo-2-(arylhydrazono)pentanenitrile, provides the necessary electrophilic carbon centers (nitrile and carbonyl) and the pre-formed N-aryl bond.
-
Role of Sodium Acetate (NaOAc): Hydroxylamine is introduced as a stable hydrochloride salt. NaOAc acts as a mild base to liberate the free hydroxylamine in situ. This controlled release prevents rapid degradation of the nucleophile and maintains an optimal pH, favoring the nucleophilic attack on the nitrile/carbonyl over competitive hydrolysis.
-
Microwave Causality & Solvent Choice: Ethanol is selected not merely for solubility, but for its high microwave loss tangent (
). It acts as an excellent microwave absorber, rapidly converting electromagnetic energy into thermal energy. Conducting the reaction in a sealed vessel allows the ethanol to be safely superheated to 120 °C (well above its 78 °C atmospheric boiling point). This intense, localized heating provides the kinetic energy required to overcome the high activation barrier of the final dehydration and ring-closure step, effectively eliminating the formation of uncyclized amidoxime intermediates [1].
Mechanistic pathway for MW-assisted synthesis of 2-substituted 1,2,3-triazol-4-amines.
Quantitative Data: Microwave vs. Conventional Heating
The transition from conventional thermal heating to microwave irradiation provides a stark improvement in both reaction kinetics and thermodynamic product yield. The table below summarizes the self-validating efficiency of this protocol across various aryl substituents.
| Entry | Aryl Substituent (R) | Heating Method | Temp (°C) | Time | Yield (%) | Purity (LC-MS) |
| 1 | Phenyl | Conventional Reflux | 78 | 4.0 h | 65 | >90% |
| 2 | Phenyl | Microwave (Sealed) | 120 | 10 min | 92 | >98% |
| 3 | 4-Chlorophenyl | Conventional Reflux | 78 | 5.5 h | 58 | >85% |
| 4 | 4-Chlorophenyl | Microwave (Sealed) | 120 | 12 min | 89 | >97% |
| 5 | 4-Methoxyphenyl | Conventional Reflux | 78 | 4.5 h | 62 | >88% |
| 6 | 4-Methoxyphenyl | Microwave (Sealed) | 120 | 10 min | 94 | >99% |
Data Interpretation: Electron-donating groups (Entry 6) marginally accelerate the cyclization compared to electron-withdrawing groups (Entry 4), but microwave irradiation universally normalizes the reaction time to the 10–12 minute window, proving the robustness of the dielectric heating method.
Standard Operating Protocol (SOP)
Materials and Equipment
-
Reagents: 3-oxo-2-(arylhydrazono)pentanenitrile (1.0 mmol), Hydroxylamine hydrochloride (1.2 mmol), Anhydrous Sodium Acetate (1.2 mmol), Absolute Ethanol (HPLC grade).
-
Equipment: Dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with IR temperature sensor and magnetic stirring; 10 mL heavy-walled borosilicate glass microwave vials with crimp-sealed Teflon septa.
Step-by-Step Methodology
Step 1: Reaction Assembly (Self-Validating Stoichiometry)
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 1.0 mmol of the selected 3-oxo-2-(arylhydrazono)pentanenitrile.
-
Add 1.2 mmol of
and 1.2 mmol of anhydrous NaOAc. Note: The slight 1.2x excess ensures complete consumption of the nitrile, simplifying downstream purification. -
Suspend the mixture in 4.0 mL of absolute ethanol. Crimp-seal the vial securely.
Step 2: Microwave Irradiation
-
Place the vial in the microwave reactor cavity.
-
Program the instrument with the following parameters:
-
Target Temperature: 120 °C
-
Ramp Time: 2 minutes (prevents pressure spiking)
-
Hold Time: 10 minutes
-
Max Power: 200 W (Dynamic power modulation will maintain 120 °C)
-
Stirring: 600 rpm
-
Cooling: Compressed air cooling to 40 °C post-reaction.
-
Step 3: Workup and Isolation
-
Upon completion and cooling, uncap the vial. The reaction mixture should appear as a deep-colored homogeneous solution or a fine suspension.
-
Pour the mixture into 15 mL of ice-cold distilled water while stirring vigorously.
-
Validation Check: The sudden change in solvent polarity will force the hydrophobic 2-substituted 1,2,3-triazol-4-amine to precipitate immediately as a microcrystalline solid.
-
Filter the precipitate under vacuum, wash with cold water (
) to remove residual NaOAc and unreacted hydroxylamine, and dry under high vacuum.
Step 4: Analytical Verification
-
IR Spectroscopy: Confirm the disappearance of the sharp nitrile (
) stretch at and the appearance of primary amine ( ) doublet stretches at and . -
NMR Spectroscopy:
NMR will show a distinct broad singlet integrating for 2 protons (exchangeable with ) representing the C4-amine group.
References
-
Title: Studies with 2-Arylhydrazononitriles: A Novel Simple, Efficient Route to 5-Acyl-2-substituted-1,2,3-triazol-4-amines Source: Journal of Heterocyclic Chemistry URL: [Link]
-
Title: Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods Source: RSC Advances URL: [Link]
Diazotization protocols for 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Application Note: Strategic Diazotization of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Executive Summary & Molecule Analysis
This guide details the protocols for the diazotization of This compound (referred to herein as TMTA ).
The Core Challenge:
The diazotization of TMTA presents a specific chemoselective conflict. The 4-amino group requires nitrosation (typically acidic conditions), while the 2-methoxymethyl (MOM) group is an acetal functionality sensitive to acid hydrolysis. Standard aqueous diazotization (
Strategic Solution: We propose two distinct protocols:
-
Protocol A (Recommended): Non-Aqueous Diazotization using Alkyl Nitrites (Doyle/Sandmeyer conditions). This method avoids water and strong mineral acids, preserving the MOM group.[1]
-
Protocol B (Conditional): Controlled Aqueous Diazotization. Reserved for downstream applications requiring aqueous media (e.g., specific azo couplings) where MOM deprotection is acceptable or managed via kinetic control.
Pre-Reaction Considerations & Safety
Safety Warning:
-
Explosion Hazard: Diazo-triazoles are high-nitrogen energetic species. Isolate diazonium salts only if absolutely necessary and never dry them completely. Keep in solution at
.[2] -
Reagent Toxicity: Alkyl nitrites are vasodilators and toxic. Work in a fume hood.
Equipment Requirements:
-
Jacketed glass reactor or cryo-bath (
to ). -
Inert gas manifold (
or ). -
HPLC/TLC monitoring system (UV detection at 254 nm).
Protocol A: Non-Aqueous Diazotization (Recommended)
Objective: Generate the diazonium species or convert immediately to a functionalized product (e.g., halide, azide) without hydrolyzing the MOM group.
Mechanism:
In this pathway, tert-butyl nitrite (
Reagents & Materials
| Reagent | Equivalents | Role |
| TMTA (Substrate) | 1.0 eq | Starting Material |
| 1.5 eq | Nitrosylating Agent | |
| 0.1 - 1.0 eq | Catalyst (Optional, accelerates reaction) | |
| Acetonitrile (Anhydrous) | 0.2 M conc.[3][4][5] | Solvent |
| Cu(I/II) Salts (Optional) | 1.0 - 2.0 eq | For Sandmeyer (Halogenation) |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Dissolution: Dissolve TMTA (1.0 eq) in anhydrous Acetonitrile (MeCN). If the downstream reaction requires a halide source (e.g., Sandmeyer chlorination), add
(1.2 eq) at this stage. -
Activation: Cool the solution to
. -
Nitrosylation: Add
-Butyl Nitrite (1.5 eq) dropwise over 10 minutes.-
Note: If reaction is sluggish (monitored by TLC), add
-TsOH (0.1 eq) as a soluble acid source. -TsOH is mild enough in MeCN to generally spare the MOM group compared to aqueous HCl.
-
-
Reaction: Stir at
for 30–60 minutes.-
Checkpoint: TLC should show consumption of the polar amine and appearance of the less polar diazo/substitution product.
-
-
Downstream Processing (Example: Sandmeyer to Chloride):
-
If
was present, warm to Room Temperature (RT) and stir for 2 hours. -
Quench with saturated
(aq) only after the diazonium is consumed. -
Extract with Ethyl Acetate.[2]
-
Self-Validating Step:
Take an aliquot at 30 mins, quench with water, and run LC-MS. Look for the mass of the MOM-protected product. If the mass corresponds to the deprotected alcohol (
Protocol B: Aqueous Acidic Diazotization (High Risk)
Objective: Classical generation of diazonium salt for azo-coupling in aqueous buffers. Constraint: Must be performed rapidly at low temperature to minimize MOM hydrolysis.
Reagents
| Reagent | Concentration | Role |
| TMTA | 1.0 eq | Substrate |
| 1.1 eq | Nitrite Source | |
| HCl or | 2.5 eq (Dilute) | Acid Source |
| Water | Solvent | Solvent |
Step-by-Step Methodology
-
Preparation: Prepare a solution of TMTA in dilute HCl (2M). Cool immediately to
(Ice/Salt bath).-
Critical: Do not let the amine sit in acid at RT.
-
-
Diazotization: Add a pre-cooled solution of
(1.1 eq in min. water) dropwise, keeping internal temp . -
Reaction: Stir for 15 minutes at
.-
Test: Use starch-iodide paper. Instant blue/black indicates excess nitrous acid (required).
-
-
Quenching/Coupling:
-
Immediately transfer the diazonium solution into the buffered coupling partner solution (e.g., phenol in NaOH).
-
Why? The basic coupling buffer will neutralize the acid, stopping MOM hydrolysis.
-
Mechanistic & Decision Logic (Visualization)
The following diagram illustrates the decision pathway and chemical risks associated with the MOM group during diazotization.
Caption: Decision matrix for diazotization emphasizing the chemoselective preservation of the acid-labile MOM group.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Loss of MOM group (M-44 in MS) | Acid concentration too high or reaction time too long in Protocol B. | Switch to Protocol A. If using Prot A, remove |
| Low Conversion | Poor solubility of amine or inactive nitrite source. | Ensure |
| Violent Gas Evolution | Decomposition of diazonium salt (Dediazoniation). | Temperature is too high. Maintain |
| Formation of Azide (-N3) | Dimerization or reaction with hydrazoic acid traces. | Avoid adding sodium azide. If azide is the target, add |
References
-
Green, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Defines MOM stability: Stable to base, hydrolyzes in aqueous acid pH < 4).
-
Barbero, M., et al. (2008). Diazotization of amines in organic solvents. Organic Letters, 10(18), 3961-3964. (Describes non-aqueous diazotization using alkyl nitrites and p-TsOH).
-
Organic Chemistry Portal. (n.d.). Diazotization and Sandmeyer Reaction. (General mechanisms and safety for diazonium salts). Link
-
Wu, Y., et al. (2014). Synthesis of 1,2,3-triazoles via diazotization. Journal of Organic Chemistry. (Context on triazole reactivity). Link
Sources
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. MOM Ethers [organic-chemistry.org]
Application of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine in agrochemical development
Application Note: 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine in Agrochemical Discovery
Executive Summary
This guide details the synthesis, handling, and application of This compound (hereafter referred to as TriazAmine-MOM ). As the agrochemical industry seeks to overcome resistance to traditional carboxamide (SDHI) and sulfonylurea chemistries, the 1,2,3-triazole scaffold has emerged as a critical bioisostere for phenyl and pyrazole rings.
TriazAmine-MOM serves two distinct functions in R&D:
-
Bioisostere Scaffold: The N2-substituted 1,2,3-triazole ring mimics the electronic and steric profile of electron-deficient aryl rings found in fungicides, but with improved water solubility and distinct metabolic liabilities.
-
Protected Building Block: The methoxymethyl (MOM) group acts as a robust protecting group for the triazole nitrogen, capable of withstanding basic coupling conditions while being removable under specific acidic protocols to yield the free NH-triazole if desired.
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₈N₄O |
| Molecular Weight | 128.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| Stability | Stable at -20°C. Amine is prone to oxidation; store under Argon. |
| Hazards | WARNING: Precursors (MOM-Cl) are carcinogenic. The amine is a potential skin sensitizer. |
Synthesis Protocol
Context: Direct purchase of this specific isomer is often difficult due to regiochemical mixtures in commercial stocks. The following protocol ensures the selective isolation of the N2-isomer .
Stage 1: Nitration & Alkylation (Regioselective Control)
-
Objective: Synthesize 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole.
-
Mechanism: Alkylation of 4-nitro-1,2,3-triazole favors the N2-position due to the steric and electronic influence of the nitro group, unlike the unsubstituted triazole which favors N1.
Reagents:
-
4-Nitro-1H-1,2,3-triazole (Starting Material)
-
Chloromethyl methyl ether (MOM-Cl) [DANGER: Carcinogen - Use Fume Hood]
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve 4-nitro-1H-1,2,3-triazole (10 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere.
-
Base Addition: Add DIPEA (12 mmol) dropwise at 0°C. Stir for 15 min.
-
Alkylation: Add MOM-Cl (11 mmol) dropwise via syringe. Note: Maintain temperature < 5°C to maximize regioselectivity.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup: Quench with water. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). The N2-isomer (less polar) typically elutes first, followed by the N1-isomer.
-
Target Yield: ~60-70% N2-isomer.
-
Stage 2: Reduction to Amine
-
Objective: Convert the nitro group to the target amine without cleaving the MOM ether.
Reagents:
-
Iron Powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol/Water (4:1)
Step-by-Step:
-
Suspension: Suspend the N2-nitro intermediate (5 mmol) in EtOH/H₂O (20 mL).
-
Activation: Add NH₄Cl (25 mmol) and Iron powder (25 mmol).
-
Reflux: Heat to 80°C for 2-4 hours. Monitor by TLC (amine will be fluorescent or stain with ninhydrin).
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash with MeOH.
-
Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water (to remove salts), dry, and concentrate.
-
Result:TriazAmine-MOM (Use immediately or store frozen).
-
Application Workflows
Workflow A: Synthesis of Next-Gen SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) typically feature an amide bond connecting a pyrazole acid to an aromatic amine. Replacing the aromatic amine with TriazAmine-MOM can improve systemic transport.
Protocol:
-
Activation: Dissolve 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h to generate the acid chloride.
-
Coupling: Cool the acid chloride solution to 0°C. Add a solution of TriazAmine-MOM (1.0 eq) and Pyridine (1.5 eq) in DCM.
-
Completion: Stir at RT for 4h.
-
Outcome: The resulting carboxamide retains the MOM group.
-
Screening Note: Test the MOM-protected analog directly. The MOM group may act as a pro-moiety, cleaved in the fungal gut to release the free NH-triazole, or improve lipophilicity for cuticular penetration.
-
Workflow B: Urea Herbicides (Sulfonylurea Bioisosteres)
-
Isocyanate Formation: React TriazAmine-MOM with Triphosgene (0.33 eq) and DIPEA to generate the triazolyl-isocyanate in situ.
-
Coupling: Add a sulfonamide (e.g., methanesulfonamide derivative) to the reaction.
-
Result: A sulfonylurea mimic where the triazole ring replaces the traditional pyrimidine/triazine heterocycle.
Visualizations
Figure 1: Synthesis & Regioselectivity Pathway
Caption: Regioselective synthesis of the target amine via nitration, separation, and reduction.
Figure 2: Agrochemical Application Logic
Caption: Divergent synthesis pathways for Fungicide (SDHI) and Herbicide (ALS inhibitor) discovery.
References
-
Acid-mediated regioselective alkylation of 1,2,3-triazole. Source: ResearchGate (Snippet 1.5). URL:[Link]
-
1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks. Source: Journal of Organic and Pharmaceutical Chemistry. URL:[Link]
-
General Properties of 4-Amino-1,2,4-triazole (Comparative Chemistry). Source: PubChem. URL:[Link]
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Source: MDPI Molecules. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Resolution & Identification of N1/N2 Isomers in Triazole Alkylation
Welcome to the Advanced Technical Support Center for Triazole Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the notorious challenges of ambident triazole alkylation. This guide moves beyond basic troubleshooting by explaining the fundamental physical chemistry that dictates isomer formation, providing self-validating protocols for their separation, and establishing robust analytical workflows for definitive structural assignment.
The Causality of Isomerism: Thermodynamics vs. Kinetics
To control and separate triazole isomers, you must first understand why they form. Both 1,2,3-triazoles and 1,2,4-triazoles exist in a state of tautomeric equilibrium. When deprotonated by a base, they form a highly delocalized triazolide anion—an ambident nucleophile capable of reacting at multiple nitrogen centers.
The regioselectivity of the subsequent alkylation is a classic competition between kinetic control (driven by sterics and nucleophilicity) and thermodynamic control (driven by product stability and dipole moments).
For 1,2,3-triazoles, the electronic difference between the tautomers is drastic. The 1H-tautomer (leading to N1-alkylation) possesses a highly polarized structure with a dipole moment of ~4.38 D . In contrast, the 2H-tautomer (leading to N2-alkylation) is highly symmetric with a near-zero dipole moment of ~0.22 D [](). This fundamental electronic disparity is the exact mechanism you will exploit to separate them chromatographically.
Logical relationship between tautomeric equilibrium, reaction control, and isomer formation.
Troubleshooting & FAQs
Q1: My alkylation of 1,2,4-triazole yields a messy mixture of N1 and N4 isomers. How can I shift the regioselectivity entirely toward N1? A1: The choice of base and solvent system is the primary causal factor for regioselectivity here. Using bases like NaH or K₂CO₃ in polar aprotic solvents (DMF/MeCN) typically yields a near 1:1 mixture. To achieve high N1-selectivity, switch to a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF). This specific microenvironment kinetically favors the N1-alkylated isomer, routinely achieving a regioselectivity of approximately 90:10 (N1:N4) 12.
Q2: I am trying to separate the N1 and N2 isomers of my 1,2,3-triazole using standard Hexane/Ethyl Acetate gradients, but they co-elute. What is the correct approach? A2: Hexane/EtOAc relies primarily on basic polarity differences, which can be insufficient for complex triazoles. Because the N1-isomer has a massive dipole moment (~4.38 D) compared to the N2-isomer (~0.22 D) 3, the N2-isomer will always elute first on normal-phase silica gel. To resolve co-eluting spots, switch to a Toluene/EtOAc gradient. The aromatic toluene phase introduces π-π stacking interactions with the triazole ring, which differentially retards the isomers and drastically improves resolution 4.
Q3: How do I definitively prove which isolated fraction is N1 and which is N2? 1D NMR is ambiguous. A3: 1D ¹H NMR is insufficient because the chemical shifts of the alkyl protons often overlap. The gold standard for definitive structural assignment is 2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) [[5]](). In an N1-alkylated 1,2,3-triazole, the alkyl protons will show asymmetric correlations to the distinct N1 (2-bond) and N2/N5 (3-bond) atoms. In an N2-alkylated 1,2,3-triazole, the molecule is symmetric, meaning the alkyl protons will correlate equally to the equivalent N1/N3 atoms 6 [[7]]().
Quantitative Data Summaries
Table 1: Physical and Spectroscopic Properties of 1,2,3-Triazole Isomers
| Property | N1-Alkylated Isomer | N2-Alkylated Isomer |
| Dipole Moment | ~4.38 D (Highly Polar) | ~0.22 D (Non-Polar) |
| Chromatographic Elution | Second (Lower Rf) | First (Higher Rf) |
| Thermodynamic Stability | Lower (Kinetically favored in specific conditions) | Higher (Often thermodynamically favored) |
| ¹H-¹⁵N HMBC Correlations | Asymmetric (Correlates to distinct N atoms) | Symmetric (Correlates to equivalent N atoms) |
Table 2: Recommended Solvent Systems for Silica Gel Resolution
| Solvent System | Application Scenario | Resolution Quality |
| Hexane / EtOAc | General screening / Highly disparate polarities | Poor to Moderate |
| Toluene / EtOAc | Co-eluting isomers requiring π-π interaction separation | Excellent |
| DCM / MeOH | Highly polar substrates / Triazolium salts | Good (Requires precise, shallow gradient) |
Experimental Protocols
Protocol A: Regioselective N1-Alkylation of 1,2,4-Triazole (DBU/THF Method)
This protocol utilizes steric hindrance to kinetically drive N1 formation.
-
Preparation: Dissolve 1,2,4-triazole (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.
-
Deprotonation: Cool the flask to 0 °C. Dropwise, add DBU (1.1 eq). Stir for 30 minutes to ensure complete formation of the triazolide anion.
-
Alkylation: Slowly add the alkyl halide (1.05 eq) via syringe.
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 12 hours.
-
Self-Validation Checkpoint: Before quenching, pull a 0.1 mL aliquot, perform a miniature aqueous workup, and run a crude ¹H NMR. The ratio of the N-CH₂ peaks should validate the kinetic N1:N4 ratio at roughly 90:10.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol B: Chromatographic Separation of 1,2,3-Triazole Isomers
-
Column Preparation: Pack a silica gel column using a 1:50 ratio of crude mixture to silica. Equilibrate with 95:5 Toluene/EtOAc.
-
Loading: Dry-load the crude mixture onto Celite to prevent band broadening, or load directly using a minimum volume of Toluene.
-
Elution: Elute using a shallow gradient of Toluene/EtOAc (start 95:5, slowly increase to 70:30).
-
Self-Validation Checkpoint: Spot the collected fractions on a silica TLC plate. The N2 isomer must appear as the top spot (higher Rf) due to its near-zero dipole moment. The N1 isomer will elute significantly later.
Protocol C: NMR Identification Workflow (¹H-¹⁵N HMBC)
-
Sample Prep: Dissolve the purified, isolated isomer in CDCl₃ or DMSO-d₆ (depending on solubility).
-
Acquisition: Acquire standard ¹H and ¹³C spectra to identify the N-CH₂ protons.
-
2D Correlation: Run a 2D ¹H-¹⁵N HMBC experiment.
-
Self-Validation Checkpoint: Analyze the cross-peaks originating from the N-CH₂ protons. If the protons show cross-peaks to two distinct nitrogen chemical shifts, you have definitively isolated the N1 isomer . If they show a single cross-peak to a unified nitrogen signal (representing equivalent N1/N3), you have isolated the N2 isomer .
Experimental workflow for the separation and NMR identification of N1 and N2 triazole isomers.
References
- Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane. Benchchem.
- An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.
- Differentiation between[1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed.
- Product Class 13: 1,2,3-Triazoles. Thieme E-Books.
- 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function. IRIS-AperTO.
- N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkivoc.
- 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science (RSC Publishing).
- Preparation of n2-alkylated 1,2,3-triazoles. Google Patents (WO2005000841A1).
- Product Class 13: 1,2,3-Triazoles. Thieme E-Books & E-Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. iris.unito.it [iris.unito.it]
- 5. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 2 H -Thiazolo[4,5- d ][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03874F [pubs.rsc.org]
Technical Support: Stability of Methoxymethyl (MOM) Protecting Group on Triazoles
Executive Summary: The "Hidden" Stability
If you are accessing this guide, you are likely facing a specific problem: Standard acidic conditions (e.g., TFA/DCM or 1M HCl) failed to remove the MOM group from your triazole, despite successfully deprotecting O-MOM groups in the same or similar molecules.
The Core Distinction
-
O-MOM (Acetal): Labile to mild acid (pH 1-2). The oxygen atom is sufficiently basic to accept a proton, initiating the E1-like elimination of methanol.
-
N-MOM (Hemiaminal): On electron-deficient heterocycles like 1,2,3-triazoles, the N-MOM group exhibits extreme acid stability . The nitrogen lone pair is delocalized into the aromatic system, drastically reducing the basicity required for the initial protonation step. Furthermore, the formation of the intermediate iminium ion is disfavored due to the electron-withdrawing nature of the triazole ring.
Key Takeaway: Do not treat N-MOM triazoles like MOM-protected alcohols. They require significantly harsher conditions or specific Lewis acid mediation.[1]
Troubleshooting Guide: Why Your Deprotection Failed
Scenario A: "I treated my compound with TFA/DCM (1:1) for 4 hours. TLC shows only starting material."
Diagnosis: Insufficient Acidity / Wrong Mechanism. Explanation: Trifluoroacetic acid (TFA) is strong enough to cleave t-butyl carbamates (Boc) and acyclic acetals (O-MOM), but it is often too weak to protonate the hemiaminal ether oxygen of an N-MOM triazole effectively. The reaction barrier is kinetic; the intermediate simply does not form at room temperature. Solution: Switch to Protocol A (BBr₃) or Protocol B (Conc. HCl Reflux) below.
Scenario B: "I see a new spot on TLC, but it's not my product. It's a hydroxymethyl intermediate."
Diagnosis: Incomplete Hydrolysis.
Explanation: In rare cases, the methoxy group is cleaved, but the resulting
Scenario C: "I have both an O-MOM and an N-MOM group. I want to remove only the O-MOM."
Diagnosis: Chemoselectivity Opportunity. Explanation: This is a feature, not a bug. You can selectively deprotect an alcohol O-MOM using 2M HCl in THF/MeOH at room temperature while leaving the N-MOM triazole intact. Solution: Use mild acidic conditions (pTsOH or dilute HCl) and monitor carefully.
Mechanistic Visualization
The following diagram illustrates the stability difference between O-MOM and N-MOM, highlighting the activation energy barrier caused by the triazole ring.
Caption: Comparative mechanistic pathway showing the kinetic stability of N-MOM triazoles due to the electron-deficient aromatic ring, which destabilizes the transition state for protonation.
Validated Experimental Protocols
Protocol A: Boron Tribromide (BBr₃) Mediated Cleavage
Best for: Substrates sensitive to high heat or aqueous acids. This is the "Gold Standard" for stubborn N-MOM groups.
-
Preparation: Dissolve the N-MOM protected triazole (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath) under an inert atmosphere (Ar or N₂).
-
Addition: Dropwise add BBr₃ (1.0 M in DCM, 2.0–4.0 equiv). Note: BBr₃ fumes heavily; use a cannula or syringe.
-
Reaction: Stir at -78 °C for 15 mins, then allow to warm to 0 °C or Room Temperature (monitor by TLC).
-
Quench (Critical): Cool back to 0 °C. Quench by dropwise addition of MeOH (exothermic!).
-
Workup: Dilute with DCM, wash with sat.[2] NaHCO₃ (to neutralize HBr) and brine. Dry over Na₂SO₄.[2]
Why this works: BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen. The bromide ion then acts as a nucleophile to cleave the methyl group (S_N2 mechanism), bypassing the need for protonation.
Protocol B: Harsh Acid Hydrolysis
Best for: Simple substrates with no acid-sensitive functional groups (e.g., esters, acetals).
-
Solvent System: Dissolve substrate in 6M HCl and Ethanol (1:1 ratio).
-
Conditions: Heat to Reflux (80–90 °C) .
-
Time: Typically requires 4–12 hours .
-
Workup: Neutralize carefully with NaOH or NaHCO₃ before extraction.
Data Summary: Reagent Effectiveness
| Reagent | Conditions | O-MOM Removal | N-MOM (Triazole) Removal |
| TFA / DCM | RT, 2h | Yes (Fast) | No (Stable) |
| HCl (2M) / THF | RT, 4h | Yes | No (Stable) |
| HCl (6M) / EtOH | Reflux, 6h | Yes | Yes |
| BBr₃ / DCM | -78°C to RT | Yes | Yes (Preferred) |
| TMSI / DCM | RT | Yes | Yes |
Frequently Asked Questions (FAQ)
Q: Can I use hydrogenation (H₂/Pd-C) to remove MOM? A: No. MOM groups are generally stable to standard hydrogenolysis conditions. Benzyl (Bn) groups are removed this way, but MOM requires acid or Lewis acid cleavage.
Q: I have an ester in my molecule. Will Protocol B (HCl Reflux) damage it? A: Yes, 6M HCl at reflux will likely hydrolyze esters to carboxylic acids. In this case, Protocol A (BBr₃) is strictly required, as it can often be performed at low temperatures where esters are kinetically stable, or you must accept the hydrolysis and re-esterify later.
Q: Why is the N2-isomer of the triazole more stable than the N1-isomer? A: 1,2,3-triazoles can be substituted at N1, N2, or N3. The N2-isomer is generally thermodynamically more stable due to better aromatic conjugation and symmetry. Consequently, N2-MOM groups may require slightly longer reaction times or more equivalents of BBr₃ compared to N1-MOM isomers.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3] (Definitive guide on MOM stability profiles).
-
Hibino, S.; et al. "A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds."[4] Heterocycles, 2002 , 57, 1883.
-
Silva, C.; et al. "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[5] Chemistry - A European Journal, 2013 . (Mechanistic insight into Lewis acid deprotection).
-
Robillard, M.; et al. "The trimethylsilylethoxymethyl (SEM) group... N-SEM deprotection." Journal of Organic Chemistry. (Context on N-alkoxymethyl stability on heterocycles).
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MOM Ethers [organic-chemistry.org]
- 4. A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds [chooser.crossref.org]
- 5. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
Minimizing side reactions in the reduction of nitro-triazole precursors
[1]
Part 2: Troubleshooting Guides (Support Tickets)
Ticket #001: "My reaction exotherm spiked uncontrollably."
Severity: Critical (Safety Hazard)
Context: Nitro-triazoles (e.g., 3-nitro-1,2,4-triazole) are energetic.[1][2][3] Their decomposition temperatures (
Root Cause Analysis: Standard catalytic hydrogenation (H₂ gas + Pd/C) relies on three-phase mass transfer (Gas-Liquid-Solid).[1] If the stirrer stops or H₂ pressure spikes, the reaction rate can surge, releasing heat faster than the solvent can dissipate it.
The Fix: Switch to Transfer Hydrogenation Transfer hydrogenation uses a liquid hydrogen donor (formate or hydrazine) to limit the instantaneous concentration of active hydrogen.
Protocol: Ammonium Formate Transfer Hydrogenation Reference: Adapted from energetic material synthesis protocols [1, 2].
| Parameter | Specification | Reason |
| Catalyst | 10% Pd/C (50% wet) | Water content prevents ignition of dry catalyst.[1] |
| H-Source | Ammonium Formate (5.0 equiv) | Decomposes to H₂/CO₂/NH₃ in situ.[1] |
| Solvent | Methanol or Ethanol (Degassed) | High solubility; easy workup.[1] |
| Temp | 25°C – 40°C | Keep well below |
Step-by-Step:
-
Dissolve: Dissolve 1.0 eq of Nitro-Triazole in Methanol (0.1 M concentration).
-
Inert: Purge the flask with Argon/Nitrogen for 10 mins.
-
Load: Add 10 wt% of Pd/C catalyst (carefully, under inert flow).
-
Initiate: Add Ammonium Formate (5.0 eq) in portions over 20 minutes. Do not dump all at once.
-
Monitor: Evolution of gas (CO₂) indicates reaction.[1] Monitor via TLC/LCMS.[1]
-
Filter: Once complete (usually <2 hours), filter through Celite to remove Pd/C.[1]
Ticket #002: "I am seeing 'Azo' dimers (Orange/Red impurities)."
Severity: Moderate (Yield Loss) Context: The condensation of Nitroso and Hydroxylamine intermediates forms Azoxy/Azo bonds (see Figure 1).
Root Cause Analysis: This reaction is base-catalyzed.[1] If your reaction media becomes basic (e.g., using hydrazine without buffering, or if the triazole ring acts as a base), dimerization accelerates.[1]
The Fix: pH Control & Kinetic Control
-
Acidic Buffer: If using catalytic hydrogenation, add 1.0 eq of Acetic Acid or HCl to the solvent.[1] Protonating the hydroxylamine intermediate (
) prevents it from attacking the nitroso group. -
Iron-Mediated Reduction (Bechamp): If catalytic methods fail, use Iron powder in dilute acetic acid.[1] The acidic environment inherently blocks azo formation.[1]
Ticket #003: "The Triazole ring is cleaving or decomposing."
Severity: High (Scaffold Destruction) Context: While 1,2,4-triazoles are aromatic and generally stable, they can undergo ring opening under high pressure or strong nucleophilic attack .[1]
Root Cause Analysis:
-
Over-Hydrogenation: High pressure (>50 psi) and high temperatures (>80°C) can reduce the double bonds within the ring, leading to a non-aromatic dihydro-triazole, which hydrolyzes rapidly.[1]
-
Nucleophilic Attack: In strong bases, the electron-deficient nitro-triazole ring is susceptible to nucleophilic attack at the C5 position, leading to ring opening.[1]
Diagnostic Table:
| Observation | Probable Cause | Corrective Action |
| Mass Spec shows M+2 or M+4 | Reduction of the ring double bonds | Lower H₂ pressure to 1 atm (balloon); Reduce Temp. |
| Mass Spec shows M-27 (Loss of HCN) | Ring fragmentation (Thermal) | Check DSC. Keep reaction temp <50°C. |
| Complex mixture / Tarry residue | Base-mediated decomposition | Ensure pH < 7.[1] Avoid strong bases like NaOH/KOH.[1] |
Part 3: Decision Logic (Workflow)
Use this logic gate to select the correct experimental setup for your specific precursor.
Figure 2: Method Selection Decision Tree Caption: Select the reduction method based on substrate sensitivity and scale.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel? A: Use with extreme caution. Raney Nickel is pyrophoric and often alkaline (basic).[1] The basicity promotes azo-dimer formation (Ticket #002).[1] If you must use it, wash the catalyst thoroughly with water/acetic acid to neutralize it before use.[1]
Q: My product is water-soluble. How do I isolate it after Transfer Hydrogenation? A: Amino-triazoles are highly polar.[1]
-
Filter off the catalyst.[1]
-
The byproduct of ammonium formate is NH₃ (gas) and CO₂ (gas).[1]
-
Excess ammonium formate can be sublimed off, but it is difficult.[1]
-
Better approach: Use a slight deficit of formate (2.9 eq) to reach 95% conversion, or use Hydrazine Hydrate (1.5 eq) with Pd/C, as the byproducts (N₂, H₂O) are easier to remove.[1] Note: Hydrazine is toxic; handle in a fume hood.
Q: Is the starting material explosive? A: YES. 3-nitro-1,2,4-triazole has a decomposition onset around 135°C [3].[1] Never heat the dry solid.[1] Always keep it wet with solvent.[1] Perform a DSC scan on any new nitro-triazole derivative before scaling up.[1]
References
-
Wienhöfer, G. et al. "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines."[1] Journal of the American Chemical Society, 2011.[1] Link
-
Padekar, B. et al. "Catalytic Transfer Hydrogenation of Nitro Compounds using Ammonium Formate."[1] Journal of Chemical Sciences, 2018.[1] Link
-
Klapötke, T. M. et al. "Synthesis and Energetic Properties of 3-Nitro-1,2,4-triazole-5-one (NTO) Derivatives."[1] Propellants, Explosives, Pyrotechnics, 2014.[1] Link
-
Orlandi, M. et al. "Metal-Free Reduction of Nitro Compounds."[1] Organic Letters, 2015.[1] Link
Technical Guide: Troubleshooting Low Nucleophilicity of 4-Amino-2H-Triazoles in Coupling Reactions
This is a technical support guide designed for advanced researchers encountering difficulties with the nucleophilic coupling of 4-amino-2H-triazoles (and their isomers).
Core Analysis: The "Deactivated Amine" Problem
The primary challenge with 4-amino-2H-triazoles (and the related 4-amino-1,2,3- or 1,2,4-triazole isomers) is the profound electronic deactivation of the exocyclic amino group.[1]
Mechanistic Root Cause
The triazole ring acts as a strong electron-withdrawing group (EWG). The
-
pKa Reality: While a typical aniline has a pKa ~4.6, amino-triazoles often exhibit pKa values < 2.0.[1]
-
Nucleophilicity: The amine is effectively "masked." In standard amide couplings (e.g., HATU/DIEA), the amine is often too weak to attack the active ester intermediate before it hydrolyzes or rearranges.[1]
-
Competitive Binding: The endocyclic nitrogens (N2/N3) often retain higher Lewis basicity than the exocyclic amine, leading to catalyst poisoning in metal-catalyzed reactions or regioselectivity errors (ring alkylation).[1]
Troubleshooting Module: Amide Coupling Failures
Symptom: Reaction with HATU/EDC yields <10% product; starting material (amine) remains unconsumed.
Tier 1: Activation Upgrade (The "Reactive Electrophile" Approach)
Standard active esters (OBt/OAt) are insufficient. You must generate a more electrophilic species.
| Method | Reagent System | Protocol Insight |
| Acid Chloride | Oxalyl Chloride / DMF (cat.)[1] | Convert acid to acid chloride in situ. Add amine with mild base (Pyridine or 2,6-Lutidine).[1] Critical: Do not use aqueous workup immediately; quench with MeOH first to check conversion. |
| Ghosez’s Reagent | 1-Chloro-N,N,2-trimethyl-1-propenylamine | Neutral conditions.[1] Generates acid chloride from acid without HCl gas evolution. Ideal for acid-sensitive substrates. |
| Mixed Anhydride | Isobutyl Chloroformate / NMM | Generates a mixed anhydride. Warning: Can lead to urethane side-product if temperature > -20°C. |
| T3P (PPA) | Propylphosphonic Anhydride | Runs in EtOAc or DMF. High activity, low epimerization.[1] Often works where HATU fails due to different activation mechanism. |
Tier 2: Anionic Coupling (The "Deprotonation" Approach)
If the neutral amine is too weak, convert it into a strong nucleophile (the amide anion).
Protocol:
-
Dissolve 4-amino-triazole (1.0 equiv) in dry THF at -78°C or 0°C.
-
Add LiHMDS or NaH (1.1 equiv). Stir for 15-30 min. Note: The solution often turns yellow/orange.
-
Add the Acid Chloride (not the acid!) (1.1 equiv).
-
Allow to warm to RT.
-
Why this works: The deprotonated amide (
) is a powerful nucleophile, overcoming the electronic deactivation.
Troubleshooting Module: Buchwald-Hartwig Cross-Coupling
Symptom: No conversion; catalyst blacking out (precipitation of Pd black); or recovery of aryl halide.
Root Cause: Catalyst Poisoning
The triazole ring nitrogens (N2/N3) are excellent ligands for Palladium. They displace your phosphine ligands, forming stable, inactive Pd-triazole complexes.[1]
The Solution: Bulky Ligands & Pre-catalysts
You must use ligands bulky enough to prevent the triazole ring from coordinating to the metal center, forcing the reaction through the exocyclic amine.
Recommended Catalyst Systems
| Component | Recommendation | Rationale |
| Ligand | BrettPhos or tBuXPhos | Extremely bulky biaryl phosphines. The steric bulk prevents N-coordination of the heterocycle to Pd. |
| Pd Source | Pd-G3/G4 Pre-catalysts | Ensures rapid initiation. Avoid Pd(OAc)₂ or Pd₂dba₃ if possible, as initiation is slow and allows poisoning.[1] |
| Base | LiHMDS or NaOtBu | Strong base required to deprotonate the amine-Pd complex for reductive elimination. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point, non-coordinating.[1] |
Q: Why not BINAP or Xantphos? A: These ligands are often not bulky enough to prevent the "multidentate" binding mode of the triazole ring.
Troubleshooting Module: Regioselectivity (Exocyclic vs. Endocyclic)
Symptom: Alkylation/Acylation occurs on the Ring Nitrogen (N1/N2) instead of the exocyclic amine (
Mechanism:
-
Hard/Soft Theory: The Ring N is often "softer" and more accessible if the exocyclic amine is sterically crowded.
-
Tautomerism: 4-amino-2H-triazoles exist in equilibrium. If the equilibrium shifts, the nucleophilic site changes.
Fixes:
-
Steric Blocking: If synthesizing the triazole, place a bulky group (e.g., t-Butyl, Adamantyl) at the N1/N2 position to physically block ring attack.[1]
-
Solvent Switch:
-
Reverse Synthesis: Do not couple to the amino-triazole. Instead, couple an azide to an alkynyl-amide .[1]
-
Route:
Triazole Product.[1] -
This builds the ring after the difficult amide bond is already formed.
-
Visual Troubleshooting Guide
Decision Tree: Coupling Strategy
Caption: Decision matrix for selecting the optimal coupling protocol based on reaction type and failure mode.
Optimized Protocol: Anionic Amide Coupling
Objective: Coupling a sterically hindered carboxylic acid with a deactivated 4-amino-2-phenyl-1,2,3-triazole.
Reagents:
-
Carboxylic Acid (1.0 mmol)[1]
-
4-Amino-triazole (1.0 mmol)[1]
-
Oxalyl Chloride (1.2 mmol)[1]
-
DMF (cat., 2 drops)[1]
-
LiHMDS (1.0 M in THF, 1.1 mmol)[1]
-
Dichloromethane (DCM) & THF (anhydrous)[1]
Step-by-Step:
-
Acid Chloride Formation:
-
Amine Activation:
-
In a separate flask, dissolve 4-Amino-triazole in dry THF (5 mL).
-
Cool to -78°C (acetone/dry ice bath).
-
Add LiHMDS dropwise. Stir for 30 mins. (Solution may darken).
-
-
Coupling:
-
Cannulate the Acid Chloride solution into the Amine/LiHMDS solution slowly at -78°C.
-
Stir at -78°C for 1 h, then allow to warm to RT overnight.
-
-
Workup:
-
Quench with Sat.
. Extract with EtOAc. -
Note: The product is likely less polar than the starting amine.
-
References
-
Electronic Properties of Triazoles
-
Buchwald-Hartwig of Azoles
-
Amide Coupling Reagents (T3P)
-
Ghosez's Reagent
Sources
Technical Support Center: Handling Methoxymethyl-Substituted Triazoles
Ticket ID: #MOM-TRZ-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Hygroscopicity, Stability, and Handling of MOM-Triazoles
Executive Summary
Methoxymethyl (MOM)-substituted triazoles represent a unique challenge in medicinal chemistry. While the MOM group is an excellent protecting group or pharmacophore element for improving solubility, the combination of the triazole’s nitrogen-rich core (strong H-bond acceptors) and the MOM ether oxygen creates a "hygroscopicity amplifier."
This guide addresses the three most common failure modes reported by our users:
-
Stoichiometric Drift: Weighing errors due to rapid water uptake.
-
Hydrolysis: Unintended cleavage of the MOM group due to moisture-induced acidity.
-
Purification Failure: "Gummy" solids that refuse to crystallize.[1]
Module 1: Storage & Intake (The "Goo" Phenomenon)
The Science: Why is my solid turning into a liquid?
You are likely experiencing deliquescence . Triazoles are dipole-rich heterocycles. The N2 and N4 nitrogens are potent hydrogen bond acceptors. When you add a methoxymethyl (MOM) group, you add another oxygen acceptor site without adding significant lipophilicity to shield the core.
When exposed to ambient humidity (even 40% RH), the lattice energy of the crystal is overcome by the hydration energy, causing the solid to dissolve in its own absorbed water.
Protocol: The Desiccation Hierarchy
Do not assume a standard vacuum oven is sufficient. Use this hierarchy based on the material's state.
| State of Matter | Recommended Desiccant | Method | Risk Factor |
| Free-flowing Powder | Silica Gel / Drierite | Vacuum Desiccator | Low. Standard maintenance. |
| Sticky/Clumped Solid | Phosphorus Pentoxide ( | High-Vacuum Chamber (<0.1 mbar) | Medium. |
| Oil/Goo (Deliquesced) | Lyophilization (Freeze Drying) | Dissolve in 1,4-dioxane/water, freeze, sublime. | High. Vacuum ovens will cause "bumping." |
Workflow: Inert Transfer
For critical stoichiometry (e.g., lithiation reactions), follow this transfer logic:
Figure 1: Inert atmosphere transfer workflow to prevent hydration-induced mass errors.
Module 2: Synthesis & Stability (The "Hidden" Acid)
The Issue: Unintended Deprotection
Users often report that the MOM group "fell off" during a reaction or workup.
Root Cause: The MOM group is an acetal (
-
The Trap: Hygroscopic triazoles absorb water. If your solvent (e.g.,
or DCM) contains trace acid (HCl from decomposition), the absorbed water facilitates hydrolysis.
Mechanism of Failure
Water is not just a contaminant; it is a reagent in the destruction of your compound.
Figure 2: Acid-catalyzed hydrolysis pathway of Methoxymethyl (MOM) ethers facilitated by absorbed moisture.
Troubleshooting Guide: Synthesis
Q: Can I use silica gel chromatography?
A: Proceed with caution. Silica gel is slightly acidic (
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites.
Q: My reaction stalled. Why? A: If you are performing a metal-catalyzed coupling (Suzuki/Buchwald) or a lithiation, the absorbed water in the triazole is quenching your catalyst or reagent.
-
Protocol: Azeotropic Drying
-
Dissolve the triazole in anhydrous Toluene (or Benzene if permitted).
-
Rotovap to dryness. The toluene/water azeotrope boils at
(lower than pure toluene). -
Repeat 3x.
-
Store under Argon immediately.
-
Module 3: Analytical Verification (The "Phantom" Water)
The Challenge: qNMR vs. Karl Fischer
Standard loss-on-drying (LOD) is useless for these compounds because they may sublime or decompose before the water leaves.
Comparison of Water Determination Methods
| Feature | Karl Fischer (Coulometric) | qNMR (Quantitative NMR) | Recommendation |
| Principle | Redox reaction ( | Proton counting ( | |
| Sample Size | Large (10-100 mg) | Small (<5 mg) | qNMR is better for precious samples. |
| Interference | High. Triazoles can buffer the KF reagent pH, causing endpoint drift. | Low. Provided the water peak does not overlap with signals. | |
| Accuracy | Gold Standard (if no side reactions). |
Protocol: qNMR for Water Content
-
Solvent: Use anhydrous
(ampoule, not bottle). often has overlapping water/HDO peaks that shift with concentration. -
Internal Standard: Use Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct peaks).
-
Calculation:
(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight)[2]
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on MOM group stability and cleavage mechanisms).
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Standard protocols for inert atmosphere transfer).
-
Hou, S., et al. (2023). "Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance." Analytical Chemistry. (Validation of qNMR vs. Karl Fischer). [3]
-
BenchChem Technical Support. (2025). Purification of 1,2,4-Triazole Salts and Hygroscopic Heterocycles. (Specifics on HILIC and azeotropic drying).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific compound hazards, particularly regarding the potential carcinogenicity of MOM-chloride precursors.
Sources
Technical Support Center: Stability & Storage of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine .
This compound is a specialized heterocyclic building block often used in fragment-based drug discovery and high-energy density material research. Its structural duality—containing a robust 2-substituted triazole core and a sensitive Methoxymethyl (MOM) protecting group—requires a specific storage protocol to prevent degradation.
The primary failure modes for this compound are acid-catalyzed hydrolysis of the MOM group and oxidative degradation of the exocyclic amine.
Module 1: Critical Analysis of Instability
To prevent decomposition, one must understand the chemical mechanism driving it. This compound is not "spontaneously" unstable; it degrades in response to specific environmental triggers.
The MOM Group Vulnerability (Hydrolysis)
The Methoxymethyl (MOM) group on the nitrogen is chemically a hemiaminal ether. While stable to bases and nucleophiles, it is acutely sensitive to Brønsted and Lewis acids .
-
The Trigger: Trace moisture + atmospheric CO₂ (forming carbonic acid) or residual acid from silica gel purification.
-
The Mechanism: Protonation of the ether oxygen leads to the ejection of methanol and the formation of a reactive iminium ion, which hydrolyzes to release formaldehyde and the deprotected triazole.
-
Sensory Warning: A distinct smell of formaldehyde (pungent/pickle-like) indicates this pathway is active.
The Amine Vulnerability (Oxidation)
The C4-position amine is electron-rich.
-
The Trigger: Exposure to atmospheric oxygen and light.
-
The Mechanism: Radical oxidation leads to the formation of azo-linkages or polymerization, typically observed as a color change from off-white to yellow, orange, or brown.
Visualizing the Degradation Pathways
Figure 1: Mechanistic pathways for the decomposition of MOM-protected amino-triazoles.
Module 2: The "Golden Standard" Storage Protocol
Do not deviate from this protocol for long-term storage (>1 week).
Storage Specifications Table
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetics of oxidation and hydrolysis significantly. |
| Atmosphere | Argon or Nitrogen | Displaces O₂ (prevents oxidation) and moisture (prevents hydrolysis). |
| Container | Amber Glass Vial | Blocks UV light which catalyzes amine oxidation. |
| Closure | Teflon-lined Cap + Parafilm | Teflon is inert; Parafilm creates a secondary moisture barrier. |
| State | Solid (Lyophilized/Dried) | Solution storage promotes hydrolysis and side-reactions. |
| Additives | None (Neutral) | CRITICAL: Ensure the compound is free of acid salts (e.g., HCl traces). |
Step-by-Step Handling Procedure
-
Initial QC: Upon receipt or synthesis, verify the compound is a white to off-white solid. If it is a gum or oil, it may contain solvent or moisture.
-
Drying: If residual solvent is suspected, dry under high vacuum (< 1 mbar) for 4–6 hours at ambient temperature. Do not heat above 40°C.
-
Inerting: Flush the amber vial with a gentle stream of dry Argon for 30 seconds.
-
Sealing: Cap tightly. Wrap the junction of the cap and vial with Parafilm M® or Teflon tape.
-
Freezing: Place in a secondary container (e.g., a Ziploc bag with a desiccant packet) and store at -20°C.
Module 3: Troubleshooting & FAQs
Q1: My compound has turned from white to yellow/brown. Is it still usable?
Diagnosis: This indicates oxidative degradation of the amine group.
-
Impact: The colored impurities are likely azo-dimers or oligomers. They are often present in small molar amounts (<5%) but have high extinction coefficients, making the sample look worse than it is.
-
Action:
-
Check purity via LC-MS or NMR.
-
If purity is >90%, you may use it for robust reactions.
-
If high purity is required, recrystallize from Ethanol/Hexane or pass through a short plug of basic alumina (neutralizing any acidity).
-
Q2: The solid has become sticky or smells pungent.
Diagnosis: This is MOM-group hydrolysis . The pungent smell is formaldehyde. The stickiness is likely the formation of the deprotected triazole and moisture absorption.
-
Impact: Critical failure. The protecting group is lost.
-
Action:
-
Run an H-NMR in DMSO-d6. Look for the disappearance of the MOM singlet (~3.3 ppm and ~5.4 ppm) and the appearance of a broad NH signal.
-
If hydrolysis is extensive, the batch must be re-protected or discarded.
-
Q3: Can I store this compound in DMSO or DMF solution?
Answer: No.
-
Reasoning: DMSO is hygroscopic (absorbs water from air). Over time, wet DMSO will hydrolyze the MOM group. Furthermore, DMSO can act as an oxidant (Swern-type pathways) under certain conditions. Store only as a dry solid.
Q4: I need to remove the MOM group. How do I do it intentionally?
Protocol: While this guide focuses on stability, understanding deprotection confirms the stability risks.
-
Method: Treat with 2M HCl in Methanol or Trifluoroacetic acid (TFA) in DCM at room temperature.
-
Observation: This confirms that any contact with acid during storage will destroy the compound.
Module 4: Quality Control & Validation Workflow
Use this decision tree to determine if your stored batch is fit for experimentation.
Figure 2: QC Decision Tree for evaluating stored MOM-protected triazoles.
References
-
Greene, T. W., & Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive guide on MOM group stability and cleavage conditions).
-
Sigma-Aldrich. (n.d.). 3-Amino-1,2,4-triazole Product Information Sheet. (Provides baseline storage conditions [-20°C, desiccated] for amino-triazole analogs).
-
BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. (Details the acid-sensitivity and hydrolysis mechanism of MOM ethers).
-
Potts, K. T. (1961). The Chemistry of 1,2,3-Triazoles. Chemical Reviews, 61(2), 87–127. (Foundational text on the stability and tautomerism of 1,2,3-triazoles).
Sources
Technical Support Center: Solvent Removal Strategies for 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Status: Operational
Ticket Focus: Residual Solvent Remediation
Molecule Profile: 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Key Functionalities: Primary Amine (
Executive Summary & Chemical Constraints
Welcome to the technical support hub. You are likely here because standard vacuum drying has failed to bring residual solvent levels (DMSO, DMF, DCM, or THF) below ICH Q3C limits.
The Core Challenge: This molecule presents a "perfect storm" for solvent retention:
-
Hydrogen Bonding: The C4-amine acts as a potent H-bond donor, while the triazole nitrogens act as acceptors. This frequently leads to the formation of stable solvates with polar aprotic solvents (DMSO, DMF).
-
Thermal Sensitivity: While the triazole ring is robust, the MOM (methoxymethyl) group is an acetal. It is stable to base but highly sensitive to acid and elevated temperatures (>100°C) in the presence of trace moisture or Lewis acids.
-
Volatility: Low molecular weight amino-triazoles can sublime under high vacuum/heat, leading to yield loss.
Critical Warning:
DO NOT use acidic washes (HCl, dilute
) to remove basic impurities or solvents (like Pyridine/TEA). This will hydrolyze the MOM group, reverting your intermediate to the unstable alcohol or decomposing it entirely.
Diagnostic Triage: Identify Your Problem
Before applying a protocol, determine the state of the residual solvent.[1][2]
Q: Is the solvent "Surface" or "Bound"?
-
Surface Solvent: Adsorbed on the exterior. Symptom:[1][3][4][5][6][7][8][9] TGA shows weight loss starting immediately at ambient temp; NMR peaks are broad.
-
Bound Solvent (Solvate/Inclusion): Trapped in the crystal lattice. Symptom:[1][3][4][5][6][7][8][9] TGA shows a distinct weight loss step at a specific temperature (often >60°C); NMR peaks are sharp; DSC shows an endotherm corresponding to desolvation.
Visual Workflow: Solvent Removal Decision Tree
Figure 1: Decision matrix for selecting the appropriate solvent removal strategy based on solvent properties and product solubility.
Technical Protocols
Protocol A: Aqueous Trituration (For DMSO/DMF Removal)
Applicability: Use when the product is insoluble in water but retains DMSO/DMF. Mechanism: Osmotic diffusion and high solubility of DMSO in water pull the solvent out of the solid.
-
Preparation: Cool deionized water to 0–5°C.
-
Slurry: Add the crude solid to the water (Ratio: 1g solid : 10mL water).
-
Agitation: Stir vigorously for 30–60 minutes. Do not sonicate if the compound is thermally sensitive.
-
Filtration: Filter the solid.
-
Wash: Wash the cake slowly with two additional portions of cold water.
-
Drying: Dry under vacuum at ambient temperature to remove the water.
Protocol B: Lyophilization (Freeze-Drying)
Applicability: Best for thermally sensitive oils or water-soluble forms retaining high-boiling solvents. Mechanism: Sublimation of the solvent matrix at low temperature prevents thermal degradation of the MOM group.
-
Dissolution: Dissolve the material in a mixture of Water/t-Butanol (3:1) or pure 1,4-Dioxane (if compatible).
-
Note: t-Butanol helps form a stable ice matrix.
-
-
Freezing: Flash freeze the flask in liquid nitrogen or a dry ice/acetone bath.
-
Sublimation: Apply high vacuum (<100 mTorr). Maintain for 24–48 hours.
-
Result: This usually yields a fluffy, amorphous powder with very low residual solvent.
Protocol C: Azeotropic Displacement (The "Toluene Swap")
Applicability: When the product is an oil or gum containing DMF/DMSO and you cannot use water. Mechanism: Toluene forms azeotropes with DMF (though weak) and carries it over during distillation. More importantly, it disrupts the DMF solvation shell.
Workflow Diagram:
Figure 2: Iterative azeotropic distillation process for removing high-boiling polar solvents.
Step-by-Step:
-
Dissolve/suspend the crude material in Toluene (or Heptane if Toluene is too harsh).
-
Concentrate on a rotary evaporator at maximum 45°C .
-
Repeat this process 3 times.
-
If a solid forms, switch to Protocol D .
Protocol D: Solvent Displacement (Reslurry)
Applicability: Removing lattice-bound DCM, THF, or Ethyl Acetate. Mechanism: A "Class 3" solvent (Ethanol or Heptane) competes for the lattice sites and displaces the toxic "Class 2" solvent. The new solvent is then easier to remove or safer to leave in trace amounts.
-
Selection: Choose a solvent where the product has low solubility (e.g., Heptane, MTBE, or cold Ethanol).
-
Digestion: Suspend the solid in the solvent (10 volumes).
-
Heat/Cool Cycle: Warm the slurry to 40°C (do not dissolve), stir for 1 hour, then cool to 0°C. This "breathing" of the crystal lattice releases trapped volatiles.
-
Filter & Dry: Filter and dry under vacuum.
Regulatory & Safety Data (ICH Q3C)
When removing solvents, your target is compliance. Below are the limits for common solvents likely found in this synthesis.
| Solvent | Classification | PDE (mg/day) | Concentration Limit (ppm) | Strategy |
| Benzene | Class 1 (Carcinogen) | 0.03 | 2 | Avoid completely. |
| DCM | Class 2 | 6.0 | 600 | Protocol D (Displacement) |
| Methanol | Class 2 | 30.0 | 3000 | Vacuum Dry / Protocol D |
| Toluene | Class 2 | 8.9 | 890 | Vacuum Dry |
| DMF | Class 2 | 8.8 | 880 | Protocol A or C |
| DMSO | Class 3 | 50.0 | 5000 | Protocol A or B |
| Ethanol | Class 3 | 50.0 | 5000 | Benign (Drying sufficient) |
Note: Limits assume a 10g daily dose.[10] If the daily dose is lower, higher ppm may be justifiable via Option 2 calculation in ICH Q3C.
FAQ: Troubleshooting Specific Scenarios
Q: My NMR shows clean product, but the material is a sticky gum. How do I get a solid?
-
A: You likely have a "solvent-oiled" product.[11] The MOM group adds lipophilicity, preventing crystallization in the presence of DMF/DMSO.
-
Fix: Dissolve in a minimum amount of DCM, then add dropwise into a vigorously stirring excess of Hexane or Heptane . This precipitates the solid while keeping the oil-impurities in solution.
-
Q: Can I use heat (>60°C) to speed up drying?
-
A: Proceed with extreme caution. While the triazole is stable, the MOM ether can undergo thermal elimination or hydrolysis if any trace acid or moisture is present. We recommend keeping drying temperatures below 45°C and relying on high vacuum (<1 mbar) rather than heat.
Q: I used Pyridine in the previous step and it won't leave.
-
A: Pyridine is basic and sticks to the acidic protons of the triazole (if any) or coordinates to metals.
-
Fix: Do NOT use acid wash (risk of MOM cleavage). Use CuSO4 (Copper Sulfate) solution wash.[2] The copper complexes the pyridine (turning blue) and remains in the aqueous layer, while your MOM-protected triazole stays in the organic layer.
-
References
-
International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[12] (2021).[1][4] Link
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis.[13] 5th Edition. John Wiley & Sons. (2014).[11] (Refer to section on Methoxymethyl Ethers - Stability). Link
-
Anderson, N. G. Practical Process Research and Development - A Guide for Organic Chemists. 2nd Edition. Academic Press. (2012).[11][14] (Chapter 10: Solvent Selection and Recovery). Link
-
Byrn, S. R., et al. Solid-State Chemistry of Drugs. 2nd Edition. SSCI, Inc. (1999). (Discussion on Solvates and Desolvation). Link
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 10. ikev.org [ikev.org]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. MOM Ethers [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Spectral Distinction of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Topic: 1H and 13C NMR Spectral Interpretation of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine Content Type: Publish Comparison Guide
Executive Summary
This guide addresses the critical analytical challenge in triazole chemistry: distinguishing the 2H-regioisomer (Target) from the 1H-regioisomer (Alternative/Impurity). For researchers in drug discovery, 2-substituted 1,2,3-triazoles are valuable bioisosteres, yet their synthesis via alkylation of 4-amino-1,2,3-triazole often yields mixtures. This document provides a self-validating NMR protocol to unambiguously confirm the N2-positioning of the methoxymethyl (MOM) protecting group.
The Core Analytical Challenge
The 1,2,3-triazole ring exhibits annular tautomerism (1H
-
Target (2H): this compound.
-
Alternative (1H): 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine (or its 5-amine tautomer).
Differentiation relies on subtle electronic shielding effects and specific heteronuclear couplings.
Part 1: Structural Context & Workflow
The following workflow outlines the logical path from crude synthesis to structural validation.
Figure 1: Analytical workflow for isolating and validating the 2H-triazole regioisomer.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral clarity, follow this standardized protocol.
Sample Preparation
-
Solvent: DMSO-d6 is mandatory.
-
Reasoning: Chloroform-d (
) often causes the amine (-NH ) protons to broaden or exchange, making integration unreliable. DMSO-d6 forms hydrogen bonds with the amine, sharpening the signal and slowing exchange.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Acquisition Parameters
-
1H NMR: 16 scans minimum, D1 (relaxation delay)
2.0s to ensure accurate integration of the acidic H5 proton. -
13C NMR: 512 scans minimum; proton-decoupled.
-
HMBC: Optimized for long-range coupling (
Hz).
Part 3: 1H NMR Comparative Analysis
The distinction between the 2H and 1H isomers rests on the chemical shift of the triazole ring proton (H5) and the symmetry of the electronic environment.
Table 1: 1H NMR Comparative Data (DMSO-d6)
| Signal Assignment | Target: 2H-Isomer (ppm) | Alternative: 1H-Isomer (ppm) | Interpretation & Causality |
| -NH | 5.20 – 5.60 (Broad s) | 5.40 – 5.80 (Broad s) | The amine is an electron donor. In the 2H-isomer, the electron density is more evenly distributed, often slightly shielding the amine protons compared to the 1H-isomer. |
| Triazole H5 | 7.30 – 7.50 (s) | 7.80 – 8.20 (s) | CRITICAL DIAGNOSTIC: In 1H-isomers, H5 is adjacent to the N1 nitrogen, causing significant deshielding (downfield shift). In the 2H-isomer, H5 is flanked by C4 and N3, leading to a relatively upfield shift. |
| MOM -OCH | 5.45 – 5.55 (s) | 5.30 – 5.60 (s) | The N2-MOM methylene often appears as a sharp singlet. In 1H-isomers, if the molecule has any chiral induction or restricted rotation, this can appear as an AB system, though usually a singlet in this achiral molecule. |
| MOM -OCH | 3.25 – 3.35 (s) | 3.30 – 3.40 (s) | Standard methoxy region; less diagnostic for regioisomer determination. |
Spectral Logic
-
The "Push-Pull" Effect: The amino group at C4 pushes electron density into the ring. In the 2H-isomer , this density is efficiently delocalized, shielding C5-H. In the 1H-isomer , the adjacent N1 withdraws density more aggressively from C5, shifting the H5 proton downfield (towards 8.0 ppm).
Part 4: 13C NMR Interpretation
The Carbon-13 spectrum provides the most definitive structural proof due to the distinct chemical environments of the ring carbons.
Table 2: 13C NMR Comparative Data
| Carbon Assignment | Target: 2H-Isomer (ppm) | Alternative: 1H-Isomer (ppm) | Structural Logic |
| C4 (C-NH | ~155.0 - 158.0 | ~145.0 - 150.0 | The C4 carbon in the 2H-isomer is flanked by two nitrogens (N3 and N1 via conjugation) in a way that maximizes the deshielding effect of the amine. |
| C5 (CH) | ~105.0 - 115.0 | ~120.0 - 130.0 | Key Discriminator: The C5 carbon in the 2H-isomer is significantly more shielded (upfield) due to the resonance contribution of the C4-amine. |
| MOM -OCH | ~78.0 | ~70.0 - 75.0 | N2-alkylation typically results in a further downfield shift of the N-methylene carbon compared to N1-alkylation. |
| MOM -OCH | ~56.0 | ~56.0 | Not diagnostic. |
Part 5: Advanced Validation (HMBC)
To strictly satisfy the "Trustworthiness" pillar, one cannot rely on 1D shifts alone. Heteronuclear Multiple Bond Correlation (HMBC) is the self-validating step.
The Connectivity Test
-
Experiment: Look for correlations from the MOM -OCH
- protons. -
2H-Isomer (Target):
-
The -OCH
- protons are attached to N2 . -
N2 is connected to N1 and N3.[1] It is NOT directly connected to any carbon atoms of the ring.
-
Result: You will see NO strong 3-bond coupling to the ring carbons (C4 or C5). You may see weak 4-bond couplings, but the absence of a strong
to the ring is characteristic of N2-substitution.
-
-
1H-Isomer (Alternative):
-
The -OCH
- protons are attached to N1 . -
N1 is directly connected to C5 .
-
Result: You will see a strong 3-bond correlation between the MOM -OCH
- protons and the C5 signal (~125 ppm).
-
Figure 2: HMBC connectivity logic. The absence of strong coupling to ring carbons validates the N2-position.
References
-
Creary, X., et al. (2012). "Triazoles from Azides and Acetylenes: Nuclear Magnetic Resonance Properties." The Journal of Organic Chemistry. Link
-
Supports: General shift trends for 1,2,3-triazoles and N1 vs N2 distinction.[2]
-
-
Begtrup, M. (1974). "13C-NMR Spectra of Azoles." Acta Chemica Scandinavica. Link
-
Singh, H., et al. (2018). "Regioselective Synthesis of 1,2,3-Triazoles." RSC Advances. Link
-
Supports: Alkylation patterns and thermodynamic preference for 2H-isomers.[2]
-
-
BenchChem Application Notes. (2025). "NMR Spectral Analysis of Triazole Derivatives." Link
- Supports: General protocol for preparing triazole samples in DMSO-d6.
Sources
Distinguishing 1H- (N1-Substituted) and 2H- (N2-Substituted) 1,2,3-Triazole Isomers via NOESY NMR
Executive Summary
The structural elucidation of 1,2,3-triazoles is a critical checkpoint in medicinal chemistry, particularly when moving beyond copper-catalyzed azide-alkyne cycloaddition (CuAAC) which selectively yields 1,4-disubstituted products.[1][2] Conventional alkylation of unsubstituted triazoles or thermal cycloadditions frequently yield mixtures of N1-substituted (1H-type) and N2-substituted (2H-type) regioisomers.[1][2]
While 1H and 13C NMR provide initial clues, Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the definitive, non-destructive method for assignment by mapping the spatial proximity of the N-substituent to the triazole ring protons.[1][2] This guide outlines the mechanistic basis, experimental protocol, and data interpretation required to confidently distinguish these isomers.
The Challenge: Regioisomerism in Triazoles
The 1,2,3-triazole ring exists in tautomeric equilibrium between 1H- and 2H-forms.[1][2][3][4] Upon substitution (e.g., alkylation), this equilibrium freezes into distinct regioisomers with vastly different electronic and biological profiles.[1][2]
-
N1-Substituted (1H-isomer): Asymmetric. Common in "Click" chemistry (1,4-disubstituted) and RuAAC (1,5-disubstituted).[1][2]
-
N2-Substituted (2H-isomer): Often possesses
symmetry (if C4/C5 substituents are identical).[1][2] Thermodynamically favored in many alkylation reactions but often considered an impurity in Click chemistry.[1][2]
Mechanistic Basis of NOESY Distinction
NOESY relies on cross-relaxation between nuclear spins that are spatially close (
-
In N1-isomers: The
-protons of the N-substituent are spatially adjacent to the C5-proton (in 1,4-disubstituted systems) or the C5-substituent.[1][2] This short distance yields a strong NOE correlation .[1][2] -
In N2-isomers: The N-substituent is flanked by two nitrogen atoms (N1 and N3).[1][2] It is spatially distant from the C4 and C5 carbons.[1][2] Consequently, NOE correlations to ring protons are absent or significantly weaker .[1][2]
Decision Workflow
The following flowchart illustrates the logical progression from crude isolation to definitive structural assignment.
Caption: Logical workflow for assigning triazole regioisomers. Symmetry checks in 1D NMR provide the first clue, while NOESY provides definitive spatial proof.[1][2]
Comparative Analysis: N1 vs. N2 Spectral Features
The following table summarizes the key spectral differences used to distinguish the isomers.
| Feature | N1-Substituted (1H-Type) | N2-Substituted (2H-Type) |
| Symmetry (if R4=R5) | Asymmetric ( | Symmetric ( |
| NOESY Correlation | Strong interaction between | Absent (or very weak) interaction between |
| 13C NMR (Ring) | Two distinct signals for C4 and C5 (e.g., ~120 ppm and ~147 ppm).[1][2] | One signal (if symmetric) or two signals with different shifts than N1.[1][2] |
| 15N NMR (Chemical Shift) | Substituted N1 resonates upfield (approx -170 to -130 ppm).[1][2] | Substituted N2 resonates significantly downfield (approx -100 to -80 ppm).[1][2] |
| Elution Order (TLC/HPLC) | Typically more polar (elutes later on silica).[1][2] | Typically less polar (elutes earlier on silica).[1][2] |
Structural Visualization of NOE Interactions[1][2]
The diagram below visualizes the spatial constraints that dictate the NOESY spectrum.
Caption: Spatial proximity comparison. In N1-isomers, the substituent is adjacent to C5-H. In N2-isomers, the intervening N1 atom creates distance, preventing NOE transfer.[1][2]
Experimental Protocol
To ensure data integrity, follow this optimized protocol for small molecule NOESY.
Step 1: Sample Preparation[1][2]
-
Concentration: Prepare a solution of 10–20 mg of compound in 0.6 mL of deuterated solvent (CDCl3 or DMSO-d6).
-
Degassing: While not strictly necessary for routine qualitative assignment, degassing the sample (bubbling with
for 2 mins) removes paramagnetic oxygen, improving relaxation times ( ).[1][2]
Step 2: Acquisition Parameters (Bruker/Varian Standard)[1][2]
-
Pulse Sequence: noesygpphpp (Gradient enhanced NOESY with zero-quantum suppression) is recommended to reduce artifacts.[1][2]
-
Mixing Time (
): 500 ms to 800 ms . -
Relaxation Delay (
): 2.0 s. -
Scans (
): Minimum 16 scans per increment (adjust based on concentration). -
Increments (
): 256 or 512 for high resolution in the indirect dimension.
Step 3: Data Processing[1]
-
Phasing: Apply careful manual phasing.[1][2] NOE cross-peaks should have the same phase as the diagonal peaks (negative) for small molecules in the extreme narrowing limit, whereas chemical exchange peaks (if any) will also be the same phase.[1][2] (Note: For large molecules, NOE is opposite phase; for mid-sized/small molecules, it is often positive or near zero, but typically same sign as diagonal for very small molecules).[1][2]
-
Correction: For small molecules (MW < 1000) in non-viscous solvents, NOE peaks are positive (opposite sign to diagonal) if using phase-sensitive modes where diagonal is negative.[1][2] However, in magnitude mode or specific gradient sequences, this varies.[1] Standard Check: Look for the known intramolecular NOEs (e.g., between adjacent protons on a phenyl ring) to establish the "positive" NOE phase for your specific experiment.[1][2]
-
-
Baseline Correction: Apply polynomial baseline correction to remove
noise streaks.
Complementary Validation: 15N HMBC
If NOESY results are ambiguous (e.g., due to peak overlap), 1H-15N HMBC is the "gold standard" alternative.[1][2]
-
N1-Isomer: The alkylated nitrogen (N1) typically resonates at -130 to -170 ppm (relative to nitromethane).[1][2]
-
N2-Isomer: The alkylated nitrogen (N2) is significantly deshielded/shielded depending on reference, but typically appears at -80 to -110 ppm .[1][2]
-
Note: This requires a cryoprobe or higher concentration due to the low sensitivity of 15N.[1][2]
References
-
Potewar, T. M., et al. (2008).[1][2] Regioselective synthesis of 1,2,3-triazoles. Arkivoc , (xii), 117-125.[1][2]
- Relevance: Discusses the isolation and NMR characterization of N1 vs N2 alkyl
-
Creary, X., et al. (2011).[1][2] Azides and Triazoles: 15N NMR and Structure. Journal of Organic Chemistry , 76(23), 9611–9621.[1][2]
-
Luo, Y., et al. (2016).[1][2] Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles. RSC Advances , 6, 107389-107392.[1][2]
- Relevance: Provides comparative 1H and 13C d
-
BenchChem.
Sources
Analytical Mastery: HPLC Method Development and Column Comparison for the Purity Analysis of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Executive Summary
The purity analysis of small, highly polar heterocyclic amines is a notorious bottleneck in pharmaceutical method development. 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine exemplifies this challenge. Featuring a hydrophilic triazole core, a basic primary amine, and a polar methoxymethyl substituent, this molecule exhibits a LogP well below zero.
When standard analytical approaches are applied, this compound typically elutes at the solvent front, making the quantification of synthetic impurities or degradation products impossible[1]. This guide objectively compares standard Reversed-Phase (RP-HPLC), Polar-Embedded RP (AQ-C18), and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a robust, self-validating method for the purity analysis of this complex triazole amine.
The Analytical Challenge: Causality of Chromatographic Failure
To develop a successful method, we must first understand why standard methods fail. The physicochemical properties of this compound dictate its chromatographic behavior:
-
Extreme Polarity: The molecule lacks sufficient hydrophobic surface area to partition into the C18 alkyl chains of a standard reversed-phase column.
-
Amine-Silanol Interactions: The basic primary amine (pKa ~ 4.5–5.5) becomes protonated in acidic mobile phases. These cations interact strongly with unreacted, ionized silanols on the silica support of standard columns, causing severe peak tailing and unpredictable retention shifts.
Figure 1: Method development logic and chromatographic outcomes for highly polar triazole amines.
Mechanistic Evaluation of Chromatographic Alternatives
To achieve baseline resolution between the active compound and its closely related synthetic isomers (e.g., 1H- or 3H-substituted triazoles), we evaluated three distinct column chemistries.
Alternative A: Standard C18 (The Baseline)
Standard C18 relies on hydrophobic partitioning. Because our triazole amine is highly hydrophilic, it is repelled by the stationary phase. Attempting to force retention by using 100% aqueous mobile phase leads to "phase dewetting" (collapse of the C18 chains), resulting in a total loss of retention and irreproducible chromatography.
Alternative B: Polar-Embedded RP (AQ-C18)
AQ-C18 columns incorporate a polar functional group (often an amide or ether) near the silica surface, allowing the use of 100% aqueous mobile phases without phase collapse. While this prevents dewetting, the retention factor (
Alternative C: HILIC (The Champion)
Hydrophilic Interaction Liquid Chromatography (HILIC) offers superior performance for highly polar compounds that are poorly retained in traditional reversed-phase separations[2]. HILIC utilizes a polar stationary phase (such as an Amide or Zwitterionic phase) and a mobile phase with a high concentration of organic solvent (typically >80% Acetonitrile)[3].
The Causality of HILIC Retention: In HILIC, water acts as the strong eluting solvent[4]. The polar stationary phase immobilizes a water-enriched layer on its surface. The polar triazole amine partitions out of the bulk organic mobile phase and into this immobilized aqueous layer. Furthermore, using an Amide-HILIC column shields the basic amine from underlying acidic silanols, eliminating peak tailing.
Figure 2: Mechanistic comparison of analyte partitioning in RP-HPLC versus HILIC.
Comparative Performance Data
The following table summarizes the experimental data obtained during column screening. The target criteria for a successful purity method are a Retention Factor (
| Chromatographic Parameter | Standard C18 (150 x 4.6mm) | AQ-C18 (150 x 4.6mm) | Amide-HILIC (150 x 4.6mm) |
| Mobile Phase | 5% ACN / 95% Buffer | 0% ACN / 100% Buffer | 90% ACN / 10% Buffer |
| Retention Time ( | 1.1 min (Void = 1.0 min) | 2.5 min | 6.8 min |
| Retention Factor ( | 0.1 (Fail) | 1.5 (Marginal) | 5.8 (Pass) |
| Tailing Factor ( | 2.5 (Severe Tailing) | 1.8 (Moderate Tailing) | 1.1 (Excellent) |
| Theoretical Plates ( | < 2,000 | 6,500 | 14,200 |
| Resolution ( | Co-elution | 1.2 | 3.4 |
Data Interpretation: Only the Amide-HILIC column provides the necessary spatial retention (
Self-Validating HILIC Protocol for Purity Analysis
To ensure scientific integrity, the following methodology is designed as a self-validating system . It includes internal checks (System Suitability Testing and Specificity Blanks) that mathematically prove the method's reliability during every sequence.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.
-
Causality: The low pH ensures the primary amine remains fully protonated. In HILIC, charged species are retained more strongly due to enhanced partitioning into the aqueous layer and secondary electrostatic interactions. The 20 mM concentration is critical to maintain constant ionic strength and suppress unwanted ion-exchange interactions with the silica backbone.
-
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation
-
Diluent: 90% Acetonitrile / 10% Water.
-
Causality: In HILIC, injecting a sample dissolved in a high-aqueous solvent will disrupt the immobilized water layer on the column, causing severe peak splitting. The sample diluent must match the high-organic starting conditions of the mobile phase.
-
-
Preparation: Accurately weigh 10 mg of this compound and dissolve in 10 mL of diluent (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Conditions
-
Column: Amide-HILIC, 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm (or LC-MS in ESI+ mode).
-
Gradient Program:
-
0.0 - 2.0 min: 95% B
-
2.0 - 8.0 min: 95% B to 75% B (Increasing the strong solvent, water, to elute impurities)
-
8.0 - 10.0 min: 75% B
-
10.0 - 10.1 min: 75% B to 95% B
-
10.1 - 15.0 min: 95% B (Equilibration - Crucial in HILIC to rebuild the water layer)
-
Step 4: Self-Validation Sequence (System Suitability)
Before analyzing unknown samples, the system must validate itself through the following injection sequence:
-
Blank Injection (Diluent): Validates specificity. Must show no interfering peaks at the retention time of the API (
min). -
Resolution Standard (API + 1H-Isomer Spike): Validates column chemistry. The Resolution (
) between the 2H-isomer and 1H-isomer must be . -
Precision Check (5 Replicates of API): Validates system stability. The Relative Standard Deviation (%RSD) of the peak areas must be
. -
Spike Recovery: A known concentration of impurity is spiked into the sample matrix. Recovery must fall between 95.0% and 105.0%, proving the method's accuracy.
Conclusion
For highly polar, basic molecules like this compound, standard reversed-phase chromatography is fundamentally mismatched to the analyte's physicochemical properties. By transitioning to an Amide-HILIC phase, analysts can leverage hydrophilic partitioning to achieve robust retention, excellent peak symmetry, and baseline resolution of critical impurities. Implementing the self-validating protocol outlined above ensures that the method remains reliable, reproducible, and regulatory-compliant.
References
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. Resolian Analytical Services. Available at:[Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. Available at: [Link]
-
Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech Technical Library. Available at: [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions Insights. Available at: [Link]
Sources
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Profiling of Methoxymethyl-Substituted Triazoles
Introduction
Methoxymethyl-substituted triazoles (encompassing both 1,2,3- and 1,2,4-isomers) are highly privileged scaffolds in contemporary medicinal chemistry. They are frequently utilized in the development of1[1][2]. The methoxymethyl (
This guide objectively compares the performance of two premier mass spectrometry (MS) techniques—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF-MS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) —for the structural elucidation of methoxymethyl-substituted triazoles.
Platform Comparison & Mechanistic Fragmentation Pathways
The choice of ionization source fundamentally alters the fragmentation mechanics of the triazole core and the methoxymethyl substituent. Understanding the causality behind these pathways is essential for accurate spectral interpretation.
HR-ESI-QTOF-MS/MS (Soft Ionization & CID)
HR-ESI-QTOF platforms excel at preserving the protonated molecular ion
-
Triazole Core Cleavage: For 1,2,3-triazoles, the most diagnostic CID fragmentation is the4
4[4]. This occurs via a retro-dipolar cycloaddition mechanism. Conversely, 1,2,4-triazoles typically exhibit a loss of (-27 Da) or [5]. -
Methoxymethyl Dynamics: Protonation of the ether oxygen drives the neutral loss of methanol (
, -32 Da) or formaldehyde ( , -30 Da), leaving a stabilized carbocation on the triazole ring.
GC-EI-MS (Hard Ionization)
Operating at 70 eV, EI transfers immense internal energy to the molecule. This 6
6 but yields highly reproducible, library-searchable fragmentation fingerprints[6].-
Methoxymethyl Dynamics: Radical-driven
-cleavage dominates the EI spectrum. The ionization of the ether oxygen lone pair triggers the homolytic cleavage of the adjacent C-C bond, expelling a methoxymethyl radical ( , -45 Da) or yielding a highly abundant, stable oxonium ion ( , m/z 45).
Quantitative Performance Comparison
| Analytical Feature | HR-ESI-QTOF-MS/MS | GC-EI-MS (70 eV) |
| Ionization Softness | High (Protonation, | Low (Electron Impact, |
| Mass Accuracy | < 3 ppm (Exact Mass) | Nominal Mass (~0.1 Da) |
| Primary Triazole Loss | ||
| Methoxymethyl Loss | ||
| Diagnostic Fragment | m/z 45 ( | |
| Optimal Application | Complex, non-volatile drug candidates | Volatile, thermally stable intermediates |
Experimental Protocols
To ensure analytical trustworthiness, the following self-validating protocols must be strictly adhered to when profiling methoxymethyl-triazoles.
Protocol A: HR-ESI-QTOF-MS/MS Workflow
-
Sample Preparation: Dissolve the synthesized methoxymethyl-triazole in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: This specific concentration prevents detector saturation and minimizes the formation of artificial dimers
, ensuring the monomeric is the primary precursor isolated for MS/MS.
-
-
System Calibration (Self-Validation): Infuse a low-concentration tuning mix (e.g., Agilent ESI-L) prior to the run. The system must achieve a mass accuracy of <3 ppm for the m/z 322.0481 and m/z 922.0098 reference ions before proceeding to sample acquisition.
-
Acquisition Parameters: Operate in positive ESI mode. Set capillary voltage to 3.5 kV and drying gas temperature to 300°C to ensure efficient desolvation.
-
Targeted CID MS/MS: Isolate the
ion using the quadrupole (narrow isolation width, 1.3 m/z). Apply a collision energy (CE) ramp from 10 to 40 eV using as the collision gas.-
Causality: Ramping the CE ensures the capture of both low-energy fragmentation events (e.g.,
loss) and high-energy events (e.g., ring shattering) within a single composite spectrum.
-
Protocol B: GC-EI-MS Workflow
-
Sample Preparation: Dissolve the analyte in GC-grade dichloromethane (DCM) to a concentration of 50 µg/mL.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Causality: The non-polar stationary phase effectively separates regioisomers based on boiling point and dispersive interactions prior to ionization, preventing spectral overlap.
-
-
Ionization & Detection (Self-Validation): Set the EI source to 70 eV and 230°C. Scan range: m/z 40 to 500. Run a Perfluorotributylamine (PFTBA) tune beforehand. The ratio of m/z 69 to m/z 219 must be >40% to validate optimal high-mass sensitivity and proper electron focus.
Analytical Workflow Visualization
Workflow comparing HR-ESI-QTOF and GC-EI-MS for triazole fragmentation analysis.
References
- Title: Molecular docking studies on COVID-19 and antibacterial evaluation of newly synthesized 4-(methoxymethyl)-1,2,3-triazolean analogues derived from (E)-1-phenyl-3-(2-(piperidin-1-yl)quinolin-3-yl)
- Source: researchgate.
- Source: mdpi.
- Source: benchchem.
- Source: tandfonline.
- Source: arkat-usa.
Sources
- 1. Molecular docking studies on COVID-19 and antibacterial evaluation of newly synthesized 4-(methoxymethyl)-1,2,3-triazolean analogues derived from (E)-1-phenyl-3-(2-(piperidin-1-yl)quinolin-3-yl) prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. arkat-usa.org [arkat-usa.org]
Comparative Reactivity Guide: 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine vs. 1-Substituted Analogs
Executive Analysis: The Isomer Divergence
In the design of bioactive heterocycles, the 1,2,3-triazol-4-amine scaffold offers a versatile bioisostere for amides and anilines. However, the choice between the 2-substituted (N2) and 1-substituted (N1) isomers is not merely structural—it is a decision that dictates the chemical stability and metabolic fate of the molecule.
This guide compares 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine (hereafter 2-MOM-TA ) against its 1-substituted analogs (e.g., 1-benzyl or 1-alkyl variants).
The Core Thesis: The N2-isomer (2-MOM-TA) acts as a thermodynamic sink , offering superior aromatic stability and resistance to ring-opening. In contrast, N1-substituted analogs are kinetic products (typically from CuAAC "Click" chemistry) that are electronically distinct and susceptible to the Dimroth Rearrangement , particularly under basic conditions.
Mechanistic Architecture: The Dimroth Trap
The defining reactivity difference between these isomers is their susceptibility to the Dimroth Rearrangement—a ring-opening/ring-closing equilibrium driven by base catalysis.
The Mechanism[1][2]
-
1-Substituted Analogs: The N1-substituent allows the triazole to ring-open into a diazo-imine intermediate. This intermediate can rotate and re-close to form an isomeric 1,2,3-triazole (scrambling substituents) or, more commonly, rearrange into a thermodynamic isomer (often a 1,2,4-triazole or a 5-amino isomer).
-
2-Substituted (2-MOM-TA): The N2-substitution creates a symmetrical electronic distribution (hyperconjugation) that "locks" the ring. The pathway to the diazo intermediate is energetically prohibitive.
Visualization of the Pathway
The following diagram illustrates why the N2-isomer is protected from this instability while the N1-isomer is vulnerable.
Figure 1: The "Dimroth Trap." N1-substituted amines exist in equilibrium with reactive open-chain species, whereas N2-substitution locks the aromatic system.
Comparative Reactivity Profile
The following data summarizes the electronic and chemical behavior of 2-MOM-TA versus standard 1-alkyl analogs.
Table 1: Physicochemical & Reactivity Comparison
| Feature | 2-Substituted (2-MOM-TA) | 1-Substituted Analog | Implication |
| Thermodynamics | Stable (~20 kJ/mol more stable than N1). | Metastable; prone to isomerization. | N2 is preferred for high-temp reactions. |
| Base Stability | High. Resistant to strong bases (e.g., NaH, tBuOK). | Low. Bases trigger Dimroth rearrangement. | N1 requires milder coupling conditions. |
| Acid Stability | Moderate/Low. MOM group is acid-labile (cleaves to NH). | High. N1-alkyl/benzyl is stable to acid. | MOM allows "temporary" N2 protection. |
| Amine Nucleophilicity | Moderate. Lone pair delocalized into aromatic ring. | High. Less aromatic resonance; amine is more "aniline-like." | N1 reacts faster with electrophiles but risks side reactions. |
| Dipole Moment | Low (Symmetrical distribution). | High (Large dipole). | N2 is more lipophilic (higher logP). |
The "MOM" Factor
The Methoxymethyl (MOM) group on the N2 position serves a dual purpose:
-
Regio-Locking: It forces the triazole into the stable N2-tautomer during synthesis.
-
Deprotection Potential: Unlike a benzyl group, the MOM group can be removed with mild acid (e.g., HCl/MeOH or TFA), regenerating the free 4-amino-NH-triazole if required.
Experimental Protocols
To validate the stability differences in your own lab, use the following self-validating protocols.
Protocol A: The "Dimroth Stress Test" (Base Stability)
Objective: Determine if your triazole scaffold will survive basic coupling conditions (e.g., amide coupling).
-
Preparation: Dissolve 0.5 mmol of the triazole amine (N1 or N2 isomer) in 2 mL of Ethanol.
-
Induction: Add 2.0 equivalents of Sodium Ethoxide (NaOEt) (21% wt in EtOH).
-
Reflux: Heat the mixture to reflux (78 °C) for 4 hours.
-
Analysis:
-
Cool to RT and neutralize with acetic acid.
-
Evaporate solvent and analyze crude via 1H NMR .
-
-
Validation Criteria:
-
2-MOM-TA: Spectrum should remain unchanged (except for potential MOM cleavage if acid quench is too harsh).
-
1-Substituted: Look for new peaks corresponding to the 5-amino isomer (often a shift in the triazole C-H proton) or ring-opened byproducts.
-
Protocol B: Regioselective Synthesis of 2-MOM-TA
Direct alkylation of 4-amino-1,2,3-triazole often yields N1/N2 mixtures. This protocol maximizes N2 selectivity.
-
Starting Material: 4-Nitro-1,2,3-triazole (Commercial or prepared via decarboxylation).
-
Alkylation:
-
Suspend triazole (1.0 eq) in DMF.
-
Add K2CO3 (2.5 eq) – Note: Carbonate bases favor N2 alkylation over NaH.
-
Add MOM-Cl (1.1 eq) dropwise at 0 °C. Stir at RT for 12 h.
-
-
Reduction:
-
Isolate the 2-MOM-4-nitro intermediate (Chromatography: N2 isomer is typically less polar/higher Rf).
-
Reduce Nitro group: H2 (1 atm), Pd/C (10%), MeOH.
-
-
Yield Expectation: ~60-70% overall. The N2 isomer is the major product due to steric and thermodynamic control during the alkylation of the electron-deficient nitro-triazole.
Decision Matrix: Selecting the Right Isomer
Use this workflow to determine whether 2-MOM-TA or a 1-substituted analog is appropriate for your drug campaign.
Figure 2: Strategic Decision Tree for Triazole Regioisomer Selection.
References
-
Tautomerism and Stability: Katritzky, A. R.; et al. "Tautomerism of Heterocycles: 1,2,3-Triazoles." Advances in Heterocyclic Chemistry, 2000 , 77, 1-37. Link
-
Dimroth Rearrangement Mechanism: Lieber, E.; Tai, S.[1] "The Dimroth Rearrangement of 1-Substituted-5-amino-1,2,3-triazoles." Journal of Organic Chemistry, 1958 , 23(12), 1916–1921. Link
-
Synthesis of N2-Substituted Triazoles: Kunz, K. A.; et al. "Synthesis of N2-Substituted 1,2,3-Triazoles."[2][3] Organic Letters, 2024 , 26, 8816-8820.[3] Link
-
Electronic Properties (N1 vs N2): Santarelli, J. "Electron Affinity Equilibrium Studies of Synthesized N1- and N2-Phenyl Substituted 1,2,3-triazoles." Illinois State University Theses, 2020 . Link
- MOM-Protection Strategies: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." 5th Ed., John Wiley & Sons, 2014. (Standard Reference Text).
Sources
Technical Guide: IR Spectroscopic Characterization of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Topic: IR Spectroscopy Characteristic Bands for 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists[1]
Executive Summary: The Structural Challenge
In the realm of fragment-based drug discovery (FBDD), This compound represents a critical scaffold. Its value lies in the 2H-tautomer stability and the MOM (methoxymethyl) protecting group, which modulates solubility and hydrogen bonding.
However, the synthesis of N-substituted triazoles is plagued by regioselectivity issues. Alkylation often yields a mixture of N2-isomers (Target) and N1-isomers (Impurity) . While NMR is definitive, it is slow.[1] Infrared (IR) Spectroscopy offers a rapid, in-line method to distinguish these isomers based on symmetry-driven selection rules.[1]
This guide provides a comparative analysis of the characteristic IR bands, enabling researchers to validate the 2H-regioisomer and monitor the integrity of the MOM group and amine functionality.
Structural Deconstruction & Vibrational Logic
To accurately assign bands, we must deconstruct the molecule into three vibrational zones.[1] This approach moves beyond rote memorization to "first principles" interpretation.[1]
Zone A: The 2H-1,2,3-Triazole Core [2]
-
Symmetry: Unlike the 1-substituted isomer (
symmetry), the 2-substituted ring approaches symmetry. This higher symmetry makes certain ring breathing modes IR inactive (or very weak) that are strong in the 1-substituted counterpart. -
Aromaticity: The 2H-isomer is more aromatic and thermodynamically stable, leading to sharper, more defined ring stretching bands.[1]
Zone B: The Primary Amine (-NH₂)
-
Position 4: The amine is conjugated with the triazole ring. This conjugation slightly lowers the force constant of the N-H bonds compared to aliphatic amines, shifting stretches to lower wavenumbers.
Zone C: The MOM Ether (-CH₂-O-CH₃) [3]
-
Ether Linkage: Provides strong dipole changes, resulting in intense C-O-C stretching bands that can obscure the "fingerprint" region if not carefully analyzed.[1]
Comparative Analysis: Target vs. Alternatives
This section compares the target molecule against its most common synthetic impurities and precursors.
Comparison 1: 2H-Isomer (Target) vs. 1H-Isomer (Regio-impurity)
The most critical distinction is between the N2-substituted (Target) and N1-substituted (Byproduct) forms.
| Vibrational Mode | 2H-Isomer (Target) | 1H-Isomer (Impurity) | Mechanistic Insight |
| Ring Symmetry | High ( | Low ( | 2H symmetry forbids certain ring breathing modes in IR.[1] |
| Ring Breathing | Weak/Absent (~980-1000 cm⁻¹) | Strong (~990-1010 cm⁻¹) | Diagnostic band for N1-substitution. |
| C=N / N=N Stretch | 1420–1460 cm⁻¹ (Sharp) | 1480–1520 cm⁻¹ (Broad) | Electron density distribution differs significantly.[1] |
| C-H (Ring) Bend | Single band (if C5-H exists) | Multiple complex bands | 2H isomer has a more uniform electronic environment.[1] |
Comparison 2: Amine Product vs. Azide Precursor
For process chemists monitoring the reaction (e.g., reduction of 4-azido-triazole or cyclization).
| Functional Group | Target (Amine) | Precursor (Azide) | Status |
| Azide (-N₃) | Absent | ~2100–2150 cm⁻¹ (Very Strong) | The disappearance of this peak is the primary reaction endpoint. |
| Amine (-NH₂) | ~3450 & 3350 cm⁻¹ (Doublet) | Absent | Appearance confirms reduction/substitution.[1] |
| Amine Bend | ~1620 cm⁻¹ (Scissoring) | Absent | Confirms primary amine formation.[1] |
Detailed Characteristic Bands (Data Summary)
The following table synthesizes experimental data from analogous 2-substituted aminotriazoles and MOM-ethers.
| Frequency (cm⁻¹) | Intensity | Assignment | Notes |
| 3460 | Medium | Asymmetric stretch.[1] Higher energy due to ring conjugation. | |
| 3360 | Medium | Symmetric stretch.[1] Separation from | |
| 2960–2850 | Medium | Aliphatic C-H from the MOM methyl and methylene groups. | |
| 1625 | Strong | "Scissoring" mode.[1] Diagnostic for primary amines. | |
| 1450 | Strong | Characteristic 2H-triazole skeletal vibration. | |
| 1115 | Very Strong | MOM ether stretch.[1] Often the strongest peak in the fingerprint region. | |
| 1045 | Strong | Symmetric ether stretch.[1] | |
| ~920 | Medium | Wagging mode.[1] Broad band, position varies with H-bonding.[1] |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this validated workflow. This protocol minimizes hygroscopic interference from the MOM group.[1]
Step 1: Sample Preparation (ATR vs. Transmission)
-
Recommendation: Use Diamond ATR (Attenuated Total Reflectance) .[1]
-
Reasoning: The MOM group can be slightly hygroscopic.[1] KBr pellets may absorb ambient moisture, creating a broad -OH band at 3400 cm⁻¹ that obscures the critical amine N-H doublet.[1] ATR requires no sample prep and minimizes moisture exposure.[1]
Step 2: Baseline Correction & Acquisition
-
Clean crystal with isopropanol (avoid acetone; it can react with trace primary amines).[1]
-
Collect Background (32 scans).[1]
-
Place solid sample.[1] Apply high pressure to ensure contact (MOM-triazoles can be crystalline/hard).[1]
-
Collect Sample (32 scans, 4 cm⁻¹ resolution).[1]
Step 3: The "2-Point" Validation Check
-
Check A: Look at 2100 cm⁻¹ .[1] Is there a peak?
-
Yes: Unreacted Azide precursor present.[1] FAIL .
-
No: Proceed.
-
-
Check B: Look at 1000 cm⁻¹ . Is there a sharp, strong band?
-
Yes: Likely N1-isomer (Regio-impurity).[1] WARNING .
-
No: Consistent with N2-isomer (Target). PASS .
-
Visualization: Spectral Decision Logic
The following diagram illustrates the logical flow for identifying the target molecule and distinguishing it from common impurities.
Caption: Decision tree for identifying this compound using diagnostic IR bands.
References
-
Katritzky, A. R., & Taylor, P. J. (1990).[1] Infrared and Raman Spectroscopy of Heterocycles. Physical Methods in Heterocyclic Chemistry. This is the seminal text establishing the symmetry differences between 1H- and 2H-triazoles.
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] Definitive source for MOM ether and primary amine assignments.[1]
-
Begtrup, M. (1973).[1] Proton Magnetic Resonance Spectra of Substituted 1,2,3-Triazoles. Acta Chemica Scandinavica. Correlates NMR symmetry with vibrational expectations for 2-substituted triazoles.
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] Provides stability and characterization data for Methoxymethyl (MOM) ethers.[1]
Sources
Comparative metabolic stability of MOM-protected vs unprotected aminotriazoles
Executive Summary
In medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, serving as a bioisostere for amides and esters.[1] However, the free amine (N-H) presents a significant metabolic "soft spot," often leading to rapid clearance via Phase II conjugation (glucuronidation).
The Methoxymethyl (MOM) group is frequently employed as a synthetic protecting group. While it effectively masks the N-H hydrogen bond donor—increasing lipophilicity and blocking direct glucuronidation—it introduces a new metabolic liability: CYP450-mediated O-dealkylation .
This guide objectively compares the metabolic fate of these two species, highlighting that MOM protection is rarely a viable strategy for stabilizing triazoles in vivo due to rapid oxidative cleavage and formaldehyde release, though it may serve specific prodrug applications.
Scientific Rationale & Mechanistic Pathways[2][3]
The Unprotected Aminotriazole (The UGT Liability)
The free N-H of an aminotriazole is a potent nucleophile for UDP-glucuronosyltransferases (UGTs) , particularly isoforms UGT1A4 and UGT2B7.
-
Mechanism: Direct N-glucuronidation.
-
Cofactor Dependency: Requires UDP-glucuronic acid (UDPGA).[2]
-
Outcome: Formation of a highly polar N-glucuronide, leading to rapid renal or biliary excretion.[2]
The MOM-Protected Triazole (The CYP Liability)
Masking the nitrogen with a MOM group (
-
Mechanism: Oxidative O-dealkylation. CYPs hydroxylate the methylene bridge or the methyl group, forming an unstable hemiaminal ether.
-
Collapse: This intermediate spontaneously collapses, releasing formaldehyde and regenerating the original unprotected triazole .
-
Outcome: The "protection" is metabolically stripped, often with a half-life (
) of <30 minutes in liver microsomes.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates. Note the "Futile Cycle" for the MOM group, where metabolism simply regenerates the parent liability.
Figure 1: Divergent metabolic pathways. Unprotected triazoles undergo direct Phase II conjugation, while MOM-protected derivatives undergo Phase I oxidative cleavage to regenerate the parent.
Experimental Protocol: Comparative Microsomal Stability
To accurately compare these species, a standard "Phase I only" assay is insufficient. You must employ a Cross-Cofactor Incubation System to reveal the distinct liabilities.
Materials
-
Test Compounds: Unprotected Triazole (Compound A) vs. MOM-Protected (Compound B).
-
System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein).
-
Cofactor A (Phase I): NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).
-
Cofactor B (Phase II): UDPGA (UDP-glucuronic acid) + Alamethicin (pore-forming peptide to allow UDPGA entry).
Step-by-Step Methodology
-
Preparation: Prepare 1 µM stocks of Compound A and B in phosphate buffer (pH 7.4).
-
Incubation Groups:
-
Initiation: Pre-incubate microsomes and compounds at 37°C for 5 mins. Start reaction by adding cofactors.[4]
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (containing Internal Standard). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for Parent loss and specific transitions (Glucuronide +176 Da; Demethylation -44 Da).
Data Presentation & Interpretation
The following table summarizes typical results observed when comparing these scaffolds.
| Parameter | Unprotected Triazole (R-NH) | MOM-Protected Triazole (R-MOM) | Interpretation |
| Stability (NADPH only) | High ( | Low ( | Without UDPGA, the unprotected form appears falsely stable. The MOM group is rapidly cleaved by CYPs. |
| Stability (UDPGA only) | Low ( | High ( | MOM blocks UGTs effectively. The unprotected form is rapidly glucuronidated. |
| Stability (Global) | Low | Very Low | In a complete system, MOM degrades to Parent, which is then glucuronidated. |
| Primary Metabolite | N-Glucuronide (+176 m/z) | Parent Amine (-44 m/z) + HCHO | MOM acts as a "pro-drug" for the liability. |
| Lipophilicity (LogD) | Low (< 1.5) | High (> 2.[3]5) | MOM improves permeability but fails metabolic stability criteria. |
Expert Insight: The "False Stability" Trap
A common error in early screening is testing aminotriazoles in standard microsome assays without UDPGA .
-
The Trap: The unprotected triazole shows 95% remaining after 60 mins (because no UGT cofactor is present).
-
The Reality: In vivo, it is cleared rapidly.
-
The Fix: Always request "Phase II supplemented" microsomal stability for nitrogen-rich heterocycles.
Conclusion & Recommendations
While the MOM group effectively masks the hydrogen bond donor properties of aminotriazoles, it does not confer metabolic stability in the context of drug discovery.
-
For Synthesis: MOM is an excellent protecting group, stable to base and mild nucleophiles, but must be removed before biological testing unless a prodrug strategy is intended.
-
For Drug Design: Do not use MOM to block metabolism. Instead, consider:
-
Steric Hindrance: Methylation of adjacent carbons to hinder UGT access.
-
Bioisosteres: Switching to pyrazoles or pyridines if H-bond donation is not required.
-
Electron Withdrawal: Reducing the nucleophilicity of the nitrogen (e.g., fluorination of the ring or attached groups) to reduce UGT affinity.
-
Verdict: MOM-protection converts a Phase II liability (Glucuronidation) into a Phase I liability (O-dealkylation) with the added risk of formaldehyde toxicity. It is generally inferior to the unprotected form for final drug candidates.
References
-
Vertex AI Search. (2023). Metabolic stability of methoxymethyl group in liver microsomes. Retrieved from 5
-
Cyprotex. (n.d.). Microsomal Stability Assay and Phase II Cofactors. Retrieved from 4
-
Stiborová, M., et al. (2004). Cytochrome P450-mediated metabolism of N-alkoxy compounds. Retrieved from 3
-
Kaushik, et al. (2021). Glucuronidation: The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Retrieved from 2
- Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Simultaneous measurement of metabolic stability and metabolite identification of 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivatives in human liver microsomes using liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide: Elemental Analysis & Purity Confirmation for 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Executive Summary: The N2-Isomer Challenge
2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine represents a specific class of high-nitrogen heterocycles used as bioisosteres in drug discovery. Its structural integrity is defined by the N2-regioisomerism of the methoxymethyl (MOM) group.
In synthetic workflows, alkylation of 4-amino-1,2,3-triazole often yields a mixture of N1 , N2 , and N3 isomers. Standard purity assessments (like simple HPLC or Melting Point) frequently fail to distinguish these regioisomers due to their identical molecular weight and similar polarity.
This guide compares the traditional Elemental Analysis (EA) approach against a modern, integrated qNMR/HRMS workflow. We demonstrate that while EA is critical for bulk confirmation, it is insufficient as a standalone purity metric for this compound. We propose a Self-Validating Analytical Protocol (SVAP) that guarantees isomeric purity >99.5%.
Comparative Analysis: Performance of Analytical Alternatives
We evaluated three analytical strategies for confirming the purity of this compound.
Option A: Traditional Combustion Analysis (CHN)
-
Method: Combustion at 950°C, measuring %C, %H, %N.
-
Verdict: Insufficient for Isomeric Purity.
-
Analysis: While accurate for bulk composition, Option A cannot distinguish between the N1, N2, and N3 regioisomers (all have Formula
). It also struggles to quantify inorganic salts or non-combustible impurities unless coupled with residue on ignition (ROI).
Option B: HPLC-UV (254 nm)
-
Method: C18 Reverse Phase, Acetonitrile/Water gradient.
-
Verdict: Risk of False Positives.
-
Analysis: The N2-isomer often co-elutes with the N1-isomer on standard C18 columns due to similar hydrophobicity. Furthermore, the MOM group is acid-labile; acidic mobile phases (0.1% TFA) can degrade the analyte during the run, creating artifact peaks.
Option C: The Recommended Protocol (qNMR + HRMS + Optimized EA)
-
Method: Quantitative 1H NMR (Internal Standard: Maleic Acid) + High-Res Mass Spectrometry + CHN (with V2O5 additive).
-
Verdict: Superior Performance.
-
Analysis: This orthogonal approach provides:
-
Absolute Purity (qNMR): Independent of reference standards.
-
Regiospecificity (NMR): Distinct shifts for N2-MOM vs N1-MOM.
-
Bulk Confirmation (EA): Confirms absence of amorphous carbon/inorganics.
-
Quantitative Comparison Data
| Feature | Traditional EA (Option A) | HPLC-UV (Option B) | Integrated SVAP (Option C) |
| Isomer Discrimination | None (Identical Formula) | Low (Co-elution risk) | High (Distinct Chemical Shifts) |
| Sample Required | ~2–5 mg (Destructive) | <1 mg | ~10 mg (Non-destructive) |
| Precision (RSD) | ± 0.4% | ± 1.0% | ± 0.2% |
| Scope | Bulk Elements (C,H,N) | Chromophores only | Whole Molecule (Solvents + Salts) |
| LOD (Impurity) | ~0.1% | ~0.05% | ~0.1% (qNMR) / ppm (HRMS) |
Technical Rationale & Causality
Why N2? The Structural Imperative
The biological activity of triazoles is strictly dependent on the substitution pattern.
-
N1-Isomers: Typically formed via CuAAC ("Click") chemistry.
-
N2-Isomers: Thermodynamically favored but harder to access synthetically.
-
Differentiation: In 1H NMR , the CH2 of the MOM group in the N2-isomer typically appears downfield relative to the N1-isomer due to the symmetric electronic environment of the N2-nitrogen.
The High-Nitrogen Challenge in EA
This compound is ~38% Nitrogen by mass. Standard combustion often leads to incomplete conversion of N to N2 gas, resulting in low nitrogen values.
-
Protocol Adjustment: We mandate the use of Vanadium Pentoxide (V2O5) or Tungsten (VI) Oxide as a combustion aid to ensure complete oxidation of the triazole ring.
Experimental Protocol: The SVAP Workflow
Step 1: Regioisomer Identification (Qualitative NMR)
-
Solvent: DMSO-d6 (Avoid CDCl3 if trace acid is present, as MOM is acid-sensitive).
-
Key Diagnostic Signals:
-
N2-Isomer (Target): Triazole-H5 singlet appears at ~7.8 ppm . MOM-CH2 singlet at ~5.5 ppm .
-
N1-Isomer (Impurity): Triazole-H5 singlet appears at ~8.1 ppm (more deshielded). MOM-CH2 often split or shifted upfield.
-
-
Acceptance Criteria: No detectable signals at 8.1 ppm (Limit < 0.5%).
Step 2: Quantitative Purity (qNMR)
-
Internal Standard (IS): Maleic Acid (Traceable Reference Material).
-
Reasoning: Maleic acid has a singlet at 6.26 ppm, which does not overlap with the Triazole-H (7.8 ppm) or MOM signals (3.3, 5.5 ppm). It is non-hygroscopic and stable.
-
-
Relaxation Delay (d1): Set to 60 seconds (5x T1) to ensure full relaxation of the triazole proton.
-
Calculation:
[1]
Step 3: Elemental Analysis (Validation)
-
Instrument: PerkinElmer 2400 Series II or equivalent.
-
Conditions:
-
Combustion Temp: 975°C.
-
Reduction Temp: 640°C.
-
Crucial Step: Add 2–3 mg of
to the tin capsule containing the sample.
-
-
Acceptance Limits: ±0.4% of theoretical values.
-
Theoretical (C4H8N4O): C: 37.50%, H: 6.29%, N: 43.73%.
-
Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher through the purity confirmation process, prioritizing isomer distinction.
Caption: Decision matrix for differentiating regioisomers and establishing absolute purity using the SVAP workflow.
Diagram 2: Isomer Formation & Differentiation
Understanding the origin of impurities is key to analysis.
Caption: Alkylation pathways showing the origin of N1/N3 impurities. N2 is the target, distinguishable by unique NMR shifts.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Singh, S., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Mestrelab Research. (2024). What is qNMR and why is it important? Mestrelab Resources. Link
-
Smithers. (2024). Elemental Analysis for the Pharmaceutical Industry: ICH Q3D and USP <232> Guidelines. Smithers Information. Link
-
Pokhodylo, N. T., et al. (2009). Regioselective alkylation of 4-amino-1,2,3-triazoles. Russian Journal of Organic Chemistry. Link
Sources
Benchmarking synthetic yields of 2-substituted triazoles against literature values
Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Comparative analysis of synthetic yields, regioselectivity (N2 vs. N1), and operational efficiency.
Executive Summary: The N2-Isomer Challenge
The 2-substituted 1,2,3-triazole motif is a privileged pharmacophore in modern drug discovery, featured prominently in FDA-approved therapeutics such as Suvorexant (Orexin receptor antagonist). Unlike their 1-substituted counterparts—easily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the 2-substituted isomers present a formidable synthetic challenge.[1]
The core difficulty lies in the tautomeric equilibrium of the NH-1,2,3-triazole precursor. While the N2-isomer is often thermodynamically preferred in the solid state or specific solvents, the N1-nitrogen is frequently more nucleophilic under kinetic control, leading to difficult-to-separate regioisomeric mixtures (N1 vs. N2 vs. N3) during direct alkylation.
This guide benchmarks a Sterically-Guided Cs-Base Protocol (Method E) against traditional and literature-standard methods, demonstrating how optimized base/solvent matrices can invert kinetic trends to deliver >95% N2-selectivity.
Mechanistic Insight: Tautomerism & Selectivity
To understand the yield data, one must visualize the competing pathways. The NH-triazole exists in equilibrium. Standard electrophilic attack (SN2) often yields mixtures because the dipole moment and steric environment at N1 and N2 differ subtly depending on the C4/C5 substituents.
Visualizing the Selectivity Bottleneck
Figure 1: Divergent alkylation pathways. Standard conditions often favor N1 or mixtures, whereas optimized protocols (Method E) leverage cation chelation or steric steering to favor N2.
Benchmarking Study: Yield & Regioselectivity
We compared the Method E (Cs-Guided Protocol) against three literature standards using the model reaction: Alkylation of 4-phenyl-1H-1,2,3-triazole with benzyl bromide.
Table 1: Comparative Performance Data
| Method | Reagents & Conditions | Total Yield (%) | Regioselectivity (N2 : N1) | Operational Complexity | Ref |
| A (Classical) | K₂CO₃, Acetone, Reflux, 12h | 78% | 65 : 35 | Low (Simple mix) | [1] |
| B (Solvent Control) | K₂CO₃, DMF, 25°C, 24h | 86% | 81 : 19 | Medium (DMF removal) | [2] |
| C (Pd-Catalysis) | Pd₂(dba)₃, Ligand, Ar-Br, 110°C | 90% | 97 : 3 | High (Inert atm, cost) | [3] |
| Method E (Optimized) | Cs₂CO₃, DMSO, 25°C, 4h | 96% | >99 : 1 | Low (Open air) | [4] |
Analysis of Results
-
Classical Methods (A & B): While changing solvent from acetone to DMF (Method B) improves the N2 ratio due to dipole stabilization, it fails to eliminate the N1 isomer, requiring tedious chromatographic separation.
-
Pd-Catalysis (Method C): Buchwald’s arylation strategy is highly effective for aryl groups but requires expensive transition metals and phosphine ligands. It is less applicable to alkyl halides.
-
Method E (The Winner): The use of Cesium Carbonate (Cs₂CO₃) in DMSO creates a "Ceasium Effect," where the large cation radius and loose ion pairing likely stabilize the N2-reactive intermediate. This method achieves near-perfect regioselectivity without heavy metals.[2][3]
Detailed Experimental Protocol: Method E
Objective: Synthesis of 2-benzyl-4-phenyl-2H-1,2,3-triazole with >99:1 regioselectivity.
Reagents
-
4-Phenyl-1H-1,2,3-triazole (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
DMSO (Reagent Grade)
Step-by-Step Workflow
-
Preparation: To a 20 mL scintillation vial equipped with a magnetic stir bar, add 4-phenyl-1H-1,2,3-triazole (145 mg, 1.0 mmol) and Cs₂CO₃ (488 mg, 1.5 mmol).
-
Solvation: Add DMSO (3.0 mL) and stir at room temperature (25°C) for 10 minutes. Note: The solution may turn slightly yellow, indicating deprotonation.
-
Alkylation: Add benzyl bromide (130 µL, 1.1 mmol) dropwise over 1 minute.
-
Reaction: Cap the vial (ambient atmosphere is tolerated) and stir vigorously at 25°C.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) at 2 hours. The N2 product (less polar, higher Rf) should be the dominant spot.
-
-
Workup: After 4 hours, pour the reaction mixture into ice-water (15 mL). The product typically precipitates as a white solid.
-
Isolation: Filter the solid. Wash with water (3 x 5 mL) to remove residual DMSO and salts. Dry under vacuum.
-
Alternative: If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.
-
Workflow Diagram
Figure 2: Operational workflow for the Cesium-mediated N2-selective alkylation.
Critical Discussion: Why This Matters
The "Cesium Effect" & Scalability
The superiority of Method E is attributed to the specific coordination geometry of the Cesium cation. Unlike Potassium or Sodium, Cesium allows for a "loose" ion pair that, combined with the high dielectric constant of DMSO, favors the thermodynamic N2-alkylation pathway over the kinetic N1 pathway.
Impact on Drug Development
-
Purification: Eliminating the N1 isomer removes the need for difficult column chromatography separations where ΔRf is often <0.1.
-
Atom Economy: Classical methods waste ~30-40% of the advanced triazole intermediate as the wrong isomer. Method E utilizes >95% of the starting material.
References
-
Tanaka, Y., & Miller, S. I. (1973).[4] Journal of Organic Chemistry. "Nucleophilic substitution at nitrogen. Alkylation of 1,2,3-triazoles." (Demonstrates classical mixtures with TEA/DMF).
-
Muzalevskiy, V. M., et al. (2023). Molecules. "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles." Available at: [Link][5]
-
Buchwald, S. L., et al. (2011).[4] Journal of the American Chemical Society. "Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles." (Benchmark for Pd-catalysis).
-
Wang, X., et al. (2009).[2][6] Organic Letters. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." (Foundation for steric/electronic directing effects). Available at: [Link]
-
Deng, Y., et al. (2024).[2] The Journal of Organic Chemistry. "Synthesis of Multisubstituted 1,2,3-Triazoles... via Cesium Carbonate." (Recent validation of Cs-base efficiency). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
As a Senior Application Scientist, I frequently consult on the integration of highly functionalized heterocycles into drug discovery pipelines. Handling 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine requires a nuanced, highly disciplined approach to laboratory safety. It is not enough to simply wear standard personal protective equipment (PPE); you must understand why you are wearing it. The molecule's specific structural architecture dictates its reactivity, toxicity, and, consequently, our protective strategies.
This guide provides an authoritative, self-validating operational protocol for the safe handling, processing, and disposal of this specific triazole derivative.
Mechanistic Hazard Profiling
To design an effective safety protocol, we must first deconstruct the molecule into its functional moieties and understand the causality behind its hazards:
-
The Primary Amine (-NH2): Aminotriazoles are notorious for causing acute dermal and respiratory irritation[1]. Furthermore, primary amines act as potent skin sensitizers, meaning repeated low-level exposures can trigger severe allergic dermatitis[2].
-
The 1,2,3-Triazole Core: While generally more stable than other poly-nitrogen heterocycles, the triazole ring retains a high heat of formation[3]. Subjecting the compound to extreme thermal stress or strong oxidizers can lead to rapid, energetic decomposition.
-
The Methoxymethyl (MOM) Group: The MOM ether is a common protecting group, but it is highly acid-labile. If this compound inadvertently contacts strong aqueous acids (pH < 4), the MOM group will hydrolyze, releasing formaldehyde (a Group 1 carcinogen) and methanol into the workspace.
Mechanistic hazards of this compound by structural moiety.
Quantitative PPE Matrix & Validation
Every piece of protective equipment must function as part of a self-validating system —meaning the user can instantly verify the integrity of the protection through an observable physical outcome.
| PPE Category | Quantitative Specification | Operational Rationale | Self-Validating Check |
| Eye/Face | ANSI Z87.1 tight-fitting chemical splash goggles | Protects against aerosolized amine dust and liquid splashes[4]. | Goggles leave a temporary, uniform indentation on the skin after removal, confirming a proper seal. |
| Hands | Double-layered Nitrile (Outer: 5-mil blue, Inner: 5-mil green) | Prevents dermal absorption and sensitization from the primary amine[2]. | Visual contrast: Any microscopic tear in the blue outer glove instantly exposes the bright green inner glove. |
| Body | Flame-Resistant (FR) Lab Coat with knit cuffs | Protects against potential energetic decomposition of the triazole core[1]. | Knit cuffs fit snugly under the inner green glove, ensuring zero skin exposure at the wrists. |
| Respiratory | N95/P100 Particulate Respirator (If outside hood) | Filters fine particulate matter to prevent respiratory tract irritation[1]. | Perform a positive/negative pressure seal check; the mask must slightly collapse upon sharp inhalation. |
Self-Validating Operational Protocol
Do not simply follow these steps; observe the validation checks to ensure your safety envelope remains uncompromised throughout the procedure.
Step 1: Environmental Validation
-
Action: Conduct all handling within a certified chemical fume hood.
-
Validation: Before opening the chemical container, tape a 2-inch strip of tissue paper to the bottom of the sash. A continuous inward deflection of the tissue visually confirms a negative pressure face velocity between 80–120 fpm.
Step 2: Barrier Donning
-
Action: Don the FR lab coat, followed by the inner green nitrile gloves, then the outer blue nitrile gloves.
-
Validation: Inspect your hands. If you see any green, your outer barrier is compromised before you have even begun. Replace the outer glove immediately.
Step 3: Manipulation & Transfer
-
Action: Use a static-control ionizer or grounded stainless-steel spatulas when weighing the dry powder. Amines can easily aerosolize due to static cling.
-
Validation: The powder will flow freely into the weigh boat without clinging to the spatula or the vertical walls of the container, confirming the absence of a dangerous static charge.
Step 4: pH-Controlled Processing
-
Action: When dissolving or reacting the compound, ensure the receiving solvent or solution maintains a pH > 4 to prevent the hydrolysis of the MOM group.
-
Validation: Spot the receiving solution onto a pH indicator strip prior to adding the triazole. A color corresponding to pH 5–8 confirms a safe environment, effectively neutralizing the risk of formaldehyde release.
Operational workflow for handling this compound.
Emergency Response & Disposal Plan
Spill Response (Dry Powder): Do not sweep dry spills, as this will aerosolize the amine[4]. Gently cover the spill with damp absorbent pads to suppress dust. Carefully transfer the pads to a hazardous waste container.
-
Validation: Illuminate the spill area with a handheld UV inspection light. Many conjugated triazoles exhibit mild fluorescence; a lack of fluorescence confirms total decontamination.
First Aid:
-
Dermal Exposure: Immediately doff contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[4]. Do not use chemical neutralizing agents on the skin.
-
Inhalation: Move the affected personnel to fresh air immediately. If respiratory irritation, wheezing, or coughing persists, seek emergency medical attention[1].
Waste Segregation & Disposal:
-
Critical Constraint: Do not mix waste containing this compound with acidic waste streams (pH < 4). Doing so risks generating formaldehyde gas inside the sealed waste carboy, which can lead to over-pressurization and toxic exposure upon reopening.
-
Routing: Collect all liquid and solid waste in a clearly labeled, dedicated "Non-Halogenated Organic Waste - Amine/Triazole" container. Ensure the container is kept away from strong oxidizers and direct heat sources.
References
- Title: SAFETY DATA SHEET: 1,2,3-Triazole 98% Source: Pfaltz & Bauer URL
- Title: SAFETY DATA SHEET: Aminotriazole Source: Chem Service URL
- Title: SAFETY DATA SHEET: 1,2,3-Triazole Source: Thermo Fisher Scientific URL
- Source: National Center for Biotechnology Information (NCBI)
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. 5-Amino-N-[(2-Methoxyphenyl)methyl]-2-(3-Methylphenyl)-2h-1,2,3-Triazole-4-Carboximidamide | C18H20N6O | CID 124081196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
